molecular formula C14H11NO5 B3286822 3-[(4-Nitrophenoxy)methyl]benzoic acid CAS No. 832739-66-9

3-[(4-Nitrophenoxy)methyl]benzoic acid

Cat. No.: B3286822
CAS No.: 832739-66-9
M. Wt: 273.24 g/mol
InChI Key: DWVGGEQDFZYPQD-UHFFFAOYSA-N
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Description

3-[(4-Nitrophenoxy)methyl]benzoic acid ( 832739-66-9) is a high-purity chemical compound with the molecular formula C14H11NO5 and a molecular weight of 273.24 g/mol. This benzoic acid derivative serves as a valuable building block and intermediate in diverse research applications . Its primary application lies in organic synthesis , where it is utilized as a key precursor for the construction of more complex organic molecules . The compound also finds use in biological research , particularly in studies involving enzyme interactions and biochemical assays, where the nitro group may participate in redox reactions . Furthermore, it has industrial applications in the production of specialty chemicals, including dyes and pigments . Research into structurally related nitro-aromatic compounds suggests potential for investigating antimicrobial and anticancer activities , as the nitro group can influence cellular processes and act as a pharmacophore . Notably, studies on nitrobenzoate scaffolds have highlighted their significant antimycobacterial activity against Mycobacterium tuberculosis , with nitro-substituted derivatives often demonstrating enhanced efficacy, positioning this compound as a candidate for further investigation in infectious disease research . The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-nitrophenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c16-14(17)11-3-1-2-10(8-11)9-20-13-6-4-12(5-7-13)15(18)19/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVGGEQDFZYPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401285112
Record name 3-[(4-Nitrophenoxy)methyl]benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832739-66-9
Record name 3-[(4-Nitrophenoxy)methyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832739-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Nitrophenoxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401285112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-[(4-Nitrophenoxy)methyl]benzoic acid CAS 832739-66-9 properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-[(4-Nitrophenoxy)methyl]benzoic acid (CAS 832739-66-9) and Its Structural Analogs

Introduction: Elucidating a Novel Chemical Entity

In the landscape of drug discovery and materials science, novel chemical scaffolds are of paramount importance. This compound represents one such entity, combining a flexible ether linkage with the rigid, electronically distinct phenyl and nitrophenyl moieties. The benzoic acid group provides a crucial handle for further chemical modification or interaction with biological targets.

This document serves as a technical primer for researchers, scientists, and drug development professionals. It synthesizes information from close structural analogs to build a predictive profile of the target compound, covering its physicochemical properties, potential synthetic routes, reactivity, and safety considerations. By understanding the characteristics of its constituent parts and related molecules, we can establish a robust framework for initiating laboratory investigation.

Chemical Identity and Structural Analysis

The core structure consists of a benzoic acid linked to a 4-nitrophenol through a methylene ether bridge at the meta-position of the benzoate ring.

Molecular Formula: C₁₄H₁₁NO₅

Molecular Weight: 273.24 g/mol

The precise arrangement of substituents is critical to the molecule's overall properties, including its conformation, electronic distribution, and potential for intermolecular interactions. To provide context, the table below compares the target compound with known, structurally similar molecules.

Table 1: Structural Analogs of this compound

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Structure
This compound 832739-66-9 (Target) C₁₄H₁₁NO₅273.24

4-[(4-Nitrophenoxy)methyl]benzoic acid87740-05-4C₁₄H₁₁NO₅273.24

3-Methyl-4-nitrobenzoic acid3113-71-1C₈H₇NO₄181.15
4-(4-Nitrophenoxy)benzoic acid16309-45-8C₁₃H₉NO₅259.22

The key structural difference between the target compound and its para-isomer, 4-[(4-nitrophenoxy)methyl]benzoic acid (CAS 87740-05-4), is the substitution pattern on the benzoic acid ring.[1] This seemingly minor change from meta to para can significantly impact crystal packing, solubility, and biological activity.

Figure 1: Core structural components of the target molecule.

Predicted Physicochemical and Spectral Properties

Based on analogous compounds, a predictive profile can be assembled.

Table 2: Predicted and Comparative Physicochemical Properties

PropertyPredicted/Observed ValueSource/Basis of Prediction
Appearance White to off-white or yellowish powder/solid.Based on analogs like 3-Methyl-4-nitrobenzoic acid.[2][3]
Melting Point Expected to be a high-melting solid (>150 °C).3-Methyl-4-nitrobenzoic acid melts at 216-218 °C.[3] The larger structure of the target compound suggests a similarly high or higher melting point.
Solubility Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and potentially heated alcohols.Carboxylic acids with large aromatic groups have low water solubility.[3] Probenecid, another complex benzoic acid, is soluble in acetone and alkaline solutions but insoluble in water.[4][5]
pKa Estimated around 3.5 - 4.5.The pKa of benzoic acid is ~4.2. The electron-withdrawing nature of the ether-linked nitrophenyl group is not expected to drastically alter this.
Spectral Data Interpretation (Predicted)
  • ¹H NMR: The spectrum is expected to show distinct regions. The aromatic protons on the benzoic acid ring will appear as multiplets in the 7.5-8.5 ppm range. The two sets of protons on the 4-nitrophenyl ring will likely appear as two distinct doublets (an AA'BB' system) between 7.0 and 8.3 ppm. A key singlet corresponding to the methylene bridge (-CH₂-) protons should appear around 5.0-5.5 ppm. The acidic proton of the carboxyl group may appear as a broad singlet at >10 ppm, or may not be observed depending on the solvent.

  • ¹³C NMR: Aromatic carbons will resonate in the 120-150 ppm range. The carboxyl carbon (C=O) will be significantly downfield, typically >165 ppm. The methylene bridge carbon (-CH₂-) is expected around 60-70 ppm.

  • Infrared (IR) Spectroscopy: Characteristic peaks will confirm the presence of key functional groups. A broad O-H stretch from the carboxylic acid is expected around 2500-3300 cm⁻¹. A sharp C=O stretch will be present around 1700 cm⁻¹. Strong asymmetric and symmetric stretches for the nitro group (NO₂) should appear near 1520 cm⁻¹ and 1340 cm⁻¹, respectively. C-O ether stretches will be visible in the 1250-1000 cm⁻¹ region.[6][7]

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ or [M-H]⁻ should be readily identifiable at m/z 273.24, confirming the molecular weight.

Synthesis and Reactivity

Proposed Synthetic Pathway: Williamson Ether Synthesis

A logical and field-proven approach to constructing the C-O-C ether linkage in the target molecule is the Williamson ether synthesis. This protocol involves the reaction of an alkoxide with a primary alkyl halide.

Core Reaction: 3-(Bromomethyl)benzoic acid + 4-Nitrophenol → this compound

Figure 2: Proposed Williamson Ether Synthesis Workflow.

Detailed Experimental Protocol (Predictive)
  • Deprotonation: To a solution of 4-nitrophenol (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), add a suitable base like potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq). Stir at room temperature until the phenoxide is formed (indicated by a color change).

  • Nucleophilic Attack: Add a solution of methyl 3-(bromomethyl)benzoate (1.0 eq) dropwise to the reaction mixture. Rationale: Using the methyl ester of the benzoic acid protects the acidic proton from reacting with the base and improves solubility.

  • Reaction: Heat the mixture to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Ester Hydrolysis: Cool the reaction to room temperature, quench with water, and extract the ester product with a solvent like ethyl acetate. To hydrolyze the ester, the crude product can be heated under reflux with aqueous sodium hydroxide.[8]

  • Isolation: After hydrolysis, cool the solution and acidify with dilute HCl. The final product, this compound, should precipitate as a solid and can be collected by filtration, washed with water, and dried.

  • Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to achieve high purity.

Chemical Reactivity
  • Carboxylic Acid Group: This functional group is a primary site for derivatization. It can be converted into esters, amides, or acid chlorides, providing a gateway to a wide range of more complex molecules for drug discovery libraries.[9]

  • Nitro Group: The aromatic nitro group is a versatile functional handle. It can be readily reduced to an amine (-NH₂) using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C). This resulting aniline is a key precursor for synthesizing amides, sulfonamides, and heterocyclic structures.

  • Aromatic Rings: The two aromatic rings are susceptible to electrophilic aromatic substitution, although the nitro group is strongly deactivating and meta-directing, while the benzoic acid is also deactivating and meta-directing.

Potential Applications in Research and Drug Development

While no specific applications for CAS 832739-66-9 are documented, the applications of its analogs provide a strong basis for its potential utility.

  • Pharmaceutical Intermediate: Many substituted benzoic acids are crucial intermediates in pharmaceutical synthesis. For example, 3-methyl-4-nitrobenzoic acid is a key intermediate in the synthesis of the antihypertensive drug telmisartan.[10][11] The structure of the target compound makes it a potential scaffold for developing new therapeutic agents.

  • Anti-inflammatory Agents: 2-Phenoxybenzoic acids, which share the ether-linked aromatic ring motif, have been investigated as potential anti-inflammatory drugs.[12] The conformational flexibility of the ether linkage allows the two aromatic rings to adopt specific orientations necessary for binding to enzyme active sites or receptors.

  • Materials Science: The rigid, polar structure could be useful in the development of novel polymers or liquid crystals, where molecular shape and electronic properties are critical.

Safety and Handling

No specific safety data sheet (SDS) exists for this compound. However, based on the SDS for related nitrated aromatic acids, the following precautions are mandated.[13][14][15]

  • Hazard Classification (Predicted):

    • Causes skin irritation (Category 2).[13][14]

    • Causes serious eye irritation (Category 2).[13][14]

    • May cause respiratory irritation (Category 3).[14][15]

  • Handling:

    • Use only in a well-ventilated area or under a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.

    • Keep away from strong oxidizing agents and strong bases, as these are incompatible materials.[13][15]

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound (CAS 832739-66-9) is a compound with significant potential as a building block in medicinal chemistry and materials science. While direct experimental data is scarce, a comprehensive analysis of its structural analogs allows for the reliable prediction of its physicochemical properties, spectral characteristics, and reactivity. The proposed synthetic route via Williamson ether synthesis provides a practical and efficient method for its preparation in the laboratory. As with any novel compound, the predictive data in this guide should be validated through empirical testing, but it provides a solid and authoritative foundation for any research program to begin work on this promising molecule.

References

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, (3-methyl-4-nitrophenyl)methyl ester. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, (3-methoxy-4-nitrophenyl)methyl ester. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-methyl-4-nitro-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Michalska, D., et al. (2006). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3-, and 4-nitrobenzoic acids. Journal of Molecular Structure, 787(1-3), 176-187.
  • Google Patents. (n.d.). CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18370, 3-Methyl-4-nitrobenzoic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 602104, Methyl 4-methoxy-3-nitrobenzoate. PubChem. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 2-(2-Aminoethyl)phenol. American Chemical Society. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Probenecid (CAS 57-66-9). Retrieved from [Link]

  • Google Patents. (n.d.). EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.
  • Lai, J., et al. (n.d.). Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles. CDC Stacks.
  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • Google Patents. (n.d.). CN1935376A - Catalyst and its use for synthesizing 4-nitro-3-methyl benzoic acid.
  • Sacchi, A., et al. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid.
  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23701746, Potassium;phenol;hydroxide. PubChem. Retrieved from [Link]

  • The Good Scents Company. (n.d.). pyrogallol, 87-66-1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 532541, 4-Nitrophenyl 3-methoxybenzoate. PubChem. Retrieved from [Link]

Sources

3-[(4-Nitrophenoxy)methyl]benzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical properties, synthesis, and applications of 3-[(4-Nitrophenoxy)methyl]benzoic acid , a significant intermediate in medicinal chemistry, particularly for metabolic and anti-inflammatory drug discovery.

Core Identity & Physicochemical Profile

This compound serves as a "privileged scaffold" in drug design, linking two aromatic systems via an ether bridge. Its structural rigidity and electronic properties (electron-withdrawing nitro group vs. ionizable carboxylic acid) make it a versatile probe for structure-activity relationship (SAR) studies, particularly in nuclear receptor modulation (e.g., PPARs).

Molecular Specifications
PropertyData
CAS Number 832739-66-9
IUPAC Name This compound
Molecular Formula C₁₄H₁₁NO₅
Molecular Weight 273.24 g/mol
Monoisotopic Mass 273.0637 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in DMSO, DMF; sparingly soluble in water; soluble in alkaline aqueous solutions.
pKa (Predicted) ~4.2 (Carboxylic acid), -0.5 (Nitro group protonation)
Structural Visualization

The following diagram illustrates the connectivity and key functional regions of the molecule.

G Fig 1. Pharmacophore segmentation of this compound. Ben Benzoic Acid Core (Lipophilic/Acidic) Linker Methylene Ether Linker (-CH2-O-) Ben->Linker C3 Position Nitro 4-Nitrophenol Moiety (Electron Deficient) Linker->Nitro Ether Bond

Synthesis & Experimental Protocols

The most robust synthetic route involves a Williamson Ether Synthesis . This protocol couples a benzyl bromide derivative with a phenol under basic conditions. This method is preferred over direct nitration due to regioselectivity control.

Reaction Scheme

Precursors: 3-(Bromomethyl)benzoic acid (or its methyl ester) + 4-Nitrophenol. Reagents: Potassium Carbonate (


), Acetone or DMF.

Reaction Fig 2. Synthetic pathway via Williamson Ether Synthesis. SM1 3-(Bromomethyl) benzoic acid Reagent K2CO3 / DMF 80°C, 4-6h SM1->Reagent SM2 4-Nitrophenol SM2->Reagent Prod 3-[(4-Nitrophenoxy) methyl]benzoic acid Reagent->Prod Nucleophilic Substitution Inter Intermediate Ester (if ester used)

Detailed Bench Protocol

Objective: Synthesis of this compound on a 5 mmol scale.

Reagents:

  • 3-(Bromomethyl)benzoic acid (1.08 g, 5.0 mmol)

  • 4-Nitrophenol (0.70 g, 5.0 mmol)

  • Potassium Carbonate (anhydrous, 2.07 g, 15.0 mmol)

  • DMF (Dimethylformamide, anhydrous, 15 mL)

Step-by-Step Methodology:

  • Activation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrophenol (5.0 mmol) in 15 mL of anhydrous DMF.

  • Deprotonation: Add potassium carbonate (15.0 mmol) in one portion. The solution typically turns bright yellow due to the formation of the phenoxide anion. Stir at room temperature for 15 minutes.

  • Coupling: Add 3-(bromomethyl)benzoic acid (5.0 mmol) slowly to the reaction mixture.

    • Note: If using the methyl ester of the benzoic acid to avoid side reactions, a subsequent hydrolysis step (LiOH/THF) will be required. However, the dianion method (using excess base) allows direct use of the acid.

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (

    
    ) for 4–6 hours. Monitor progress via TLC (System: Hexane/EtOAc 1:1).
    
  • Work-up:

    • Cool the reaction to room temperature.

    • Pour the mixture into 100 mL of ice-cold 1M HCl. (Acidification precipitates the product and neutralizes excess carbonate).

    • Filter the resulting precipitate.[1][2]

    • Wash the solid cake with water (3 x 20 mL) to remove residual DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield the target compound as off-white needles.

Characterization & Quality Control

Since specific spectral data for this CAS is often proprietary, the following Predicted Analytical Data is derived from chemically equivalent substructures (e.g., 4-nitroanisole and 3-methylbenzoic acid) to guide validation.

Predicted NMR Spectroscopy ( )
NucleusShift (

ppm)
MultiplicityIntegrationAssignment
¹H 13.0-13.2Broad s1H-COOH (Carboxylic Acid)
¹H 8.20-8.25d (J=9Hz)2HNitrophenyl (ortho to

)
¹H 7.95-8.00s1HBenzoic H2 (isolated)
¹H 7.85-7.90d1HBenzoic H4/H6
¹H 7.60-7.70m2HBenzoic H5 + H4/H6
¹H 7.15-7.20d (J=9Hz)2HNitrophenyl (ortho to ether)
¹H 5.35s2H-CH ₂-O- (Benzylic Methylene)
Mass Spectrometry
  • Ionization Mode: ESI (-) (Negative Mode is preferred for carboxylic acids).

  • Expected Molecular Ion [M-H]⁻: 272.24 m/z.

  • Fragmentation Pattern: Loss of

    
     (M-44) and cleavage of the ether bond typically yields a nitrophenoxide ion (m/z 138).
    

Applications in Drug Development

Metabolic Disease (PPAR Agonism)

The structural motif of phenoxy-methyl-benzoic acid is a classic pharmacophore for Peroxisome Proliferator-Activated Receptors (PPARs) .

  • Mechanism: The carboxylic acid "head" mimics fatty acids, binding to the receptor's ligand-binding domain (LBD), while the aromatic "tail" (nitrophenoxy) engages hydrophobic pockets.

  • Relevance: Analogs of this compound are investigated as dual PPAR

    
    /
    
    
    
    agonists for treating dyslipidemia and Type 2 Diabetes.
Antimicrobial Research

Nitro-aromatic ethers possess documented activity against mycobacteria.

  • Target: Mycobacterium tuberculosis.[3]

  • Utility: This specific acid serves as a precursor for generating lipophilic esters (prodrugs) that can penetrate the waxy mycobacterial cell wall.

Safety & Handling (SDS Summary)

Hazard ClassStatementPrecaution
Acute Toxicity H302: Harmful if swallowedWear nitrile gloves and N95 mask.
Irritation H315/H319: Causes skin/eye irritationUse chemical splash goggles.
Reactivity Stable, but avoid strong oxidizers.Store in cool, dry place away from heat.

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 832739-66-9).Link

  • PubChem. Compound Summary: 3-(Bromomethyl)-4-nitrophenol (Related Intermediate).[4] National Library of Medicine. Link

  • BenchChem. Synthesis of Nitro-benzoic Acid Derivatives: Protocols and Troubleshooting.Link

  • Global Research Online. Biological Activities of p-Hydroxy Benzoic Acid Derivatives. Int. J. Pharm. Sci. Rev. Res., 2013.[5] Link

  • National Institutes of Health (NIH). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. PMC Article. Link

Sources

Cheminformatics and Synthetic Utility of 3-[(4-Nitrophenoxy)methyl]benzoic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and medicinal chemistry, bifunctional building blocks are critical for the rapid assembly of structurally diverse chemical libraries. 3-[(4-Nitrophenoxy)methyl]benzoic acid (CAS: 832739-66-9) is a highly versatile intermediate featuring both a carboxylic acid moiety and a masked amine (the nitro group)[]. This dual functionality allows for orthogonal derivatization, making it an ideal scaffold for synthesizing complex active pharmaceutical ingredients (APIs). This whitepaper provides a comprehensive technical analysis of its SMILES representation, physicochemical properties, and a self-validating synthetic protocol for its preparation and downstream application.

Structural Cheminformatics & SMILES Parsing

The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for this molecule is C1=CC(=CC(=C1)C(=O)O)COC2=CC=C(C=C2)[O-][]. For computational chemists and cheminformaticians, parsing this string accurately is essential for database querying, molecular docking, and property prediction.

The SMILES string can be logically deconstructed into three distinct structural domains:

  • The Benzoic Acid Core (C1=CC(=CC(=C1)C(=O)O)): A benzene ring substituted with a carboxylic acid. The numbering and branching indicate that the subsequent linker is attached at the meta (3-) position relative to the carboxylic acid.

  • The Ether Linker (COC): A flexible oxymethyl bridge that provides rotational freedom, crucial for the molecule's ability to adopt favorable conformations when binding to target proteins.

  • The 4-Nitrophenyl Group (C2=CC=C(C=C2)[O-]): A para-substituted nitroarene. The nitro group is strongly electron-withdrawing, which stabilizes the phenoxide precursor during synthesis and serves as a reducible handle for future functionalization.

SMILES_Tree SMILES Canonical SMILES C1=CC(=CC(=C1)C(=O)O)COC2=CC=C(C=C2)[N+](=O)[O-] Benzoic Benzoic Acid Core C1=CC(=CC(=C1)C(=O)O) SMILES->Benzoic  Substructure 1 Linker Ether Linker COC SMILES->Linker  Substructure 2 NitroAryl 4-Nitrophenyl Group C2=CC=C(C=C2)[N+](=O)[O-] SMILES->NitroAryl  Substructure 3 Benzoic->Linker  C-3 Position Linker->NitroAryl  Para-Position

Cheminformatic deconstruction of the canonical SMILES string.

Physicochemical Profiling & Drug-Likeness

Understanding the physicochemical properties of a building block is vital for predicting the pharmacokinetic behavior of the final drug candidate. The molecule strictly adheres to Lipinski's Rule of 5, ensuring that derivatives built upon this scaffold have a high probability of maintaining oral bioavailability[].

PropertyValueCheminformatic Significance
Molecular Formula C14H11NO5Confirms atomic composition[].
Molecular Weight 273.24 g/mol Well below the 500 Da limit, allowing room for further elaboration[].
CAS Registry Number 832739-66-9Unique identifier for procurement and literature search[][2].
H-Bond Donors (HBD) 1Favorable for membrane permeability (Limit ≤ 5).
H-Bond Acceptors (HBA) 5Favorable for aqueous solubility (Limit ≤ 10).
Rotatable Bonds 4Ensures conformational flexibility without excessive entropic penalty upon binding.
Topological Polar Surface Area ~92.3 ŲPredicts good intestinal absorption (Ideal range: < 140 Ų).

Mechanistic Synthetic Methodology

The most efficient route to synthesize this compound is via a Williamson Ether Synthesis . This involves the nucleophilic substitution (


) of 3-(bromomethyl)benzoic acid by 4-nitrophenol in the presence of a mild base.
Causality in Reagent Selection
  • Base (Potassium Carbonate,

    
    ):  Exactly 2.2 equivalents are required. Why?  The carboxylic acid (
    
    
    
    ) will be deprotonated first. A second equivalent is needed to deprotonate the 4-nitrophenol (
    
    
    ). The 0.2 equivalent excess ensures the reaction is driven to completion.
  • Solvent (Dimethylformamide, DMF): DMF is a polar aprotic solvent. Why? It strongly solvates the potassium cations but leaves the phenoxide anion "naked" and highly nucleophilic, drastically accelerating the

    
     displacement of the bromide.
    

Synthesis A 3-(Bromomethyl) benzoic acid Cond K2CO3 (2.2 eq) DMF, 80°C, 4h A->Cond B 4-Nitrophenol B->Cond Target 3-[(4-Nitrophenoxy)methyl] benzoic acid Cond->Target Williamson Ether Synthesis Red H2, Pd/C MeOH, RT Target->Red Amine 3-[(4-Aminophenoxy)methyl] benzoic acid Red->Amine Nitro Reduction

Synthetic workflow for this compound and its reduction.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system, incorporating critical in-process controls and structural confirmation steps.

Step 1: Reaction Assembly

  • Charge a round-bottom flask with 3-(bromomethyl)benzoic acid (1.0 eq) and 4-nitrophenol (1.05 eq).

  • Add anhydrous DMF to achieve a 0.5 M concentration.

  • Add

    
     (2.2 eq) in one portion. The solution will immediately turn deep yellow/orange, visually validating the formation of the highly conjugated 4-nitrophenoxide anion.
    
  • Stir the suspension at 80°C for 4 hours.

Step 2: In-Process Monitoring (Validation Point 1)

  • Perform Thin-Layer Chromatography (TLC) using 10% Methanol in Dichloromethane.

  • Validation: The reaction is complete when the UV-active spot corresponding to 3-(bromomethyl)benzoic acid disappears.

Step 3: Workup & Isolation (Validation Point 2)

  • Cool the mixture to room temperature and pour it into crushed ice/water.

  • Crucial Step: The product is currently dissolved as a potassium carboxylate salt. Slowly add 1M HCl until the pH reaches ~2.

  • Validation: A heavy precipitate will form exclusively at acidic pH, confirming the presence of the carboxylic acid moiety. Filter, wash with cold water, and dry under a vacuum.

Step 4: Structural Confirmation (


-NMR) 
  • Dissolve the product in DMSO-

    
    .
    
  • Validation Metrics:

    • Absence of the phenolic -OH peak (~10.5 ppm).

    • Presence of a sharp singlet integrating to 2 protons at ~5.3 ppm, confirming the formation of the

      
       benzylic ether linkage.
      
    • Characteristic AA'BB' splitting pattern in the aromatic region (7.1 ppm and 8.2 ppm) confirming the intact para-nitrophenyl ring.

Applications in Drug Development

Once synthesized, this compound serves as a powerful precursor[3][4]. The standard workflow in medicinal chemistry involves:

  • Amide Coupling: The free carboxylic acid can be coupled with various primary or secondary amines using standard coupling reagents (e.g., HATU, DIPEA) to generate an amide library.

  • Nitro Reduction: The nitro group can be cleanly reduced to an aniline derivative (3-[(4-Aminophenoxy)methyl]benzoic acid) using catalytic hydrogenation (

    
    , Pd/C) or iron/ammonium chloride.
    
  • Further Derivatization: The newly unmasked amine can then be subjected to reductive amination, urea formation, or sulfonylation, allowing for exponential library growth in hit-to-lead optimization campaigns.

References

Sources

3-[(4-Nitrophenoxy)methyl]benzoic acid solubility in DMSO and water

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 3-[(4-Nitrophenoxy)methyl]benzoic Acid

Abstract

This guide provides a technical framework for the solubilization, storage, and aqueous handling of This compound .[1][2][3][4] Given the structural motifs of this compound (an ionizable carboxylic acid coupled with a lipophilic nitrophenoxy ether), its solubility profile is strictly governed by pH and solvent polarity.[2][3] This document synthesizes structural activity relationships (SAR) with field-proven protocols to prevent common experimental failures such as compound precipitation ("crashing out") during biological assays.[2][3][4]

Physicochemical Profile & Structural Analysis

To master the solubility of this compound, one must first understand its molecular architecture.[2][4] It consists of two aromatic rings linked by an oxymethyl bridge.[2][3][4]

  • Core Scaffold: Benzoic acid (provides pH-dependent solubility).[1][2][3][4]

  • Substituent: 3-position modified with a (4-nitrophenoxy)methyl group.[2][3][4]

  • Electronic Effect: The nitro group (

    
    ) is a strong electron-withdrawing group (EWG), increasing the polarity of the phenoxy tail but adding significant lipophilicity compared to a naked benzoic acid.[2][3][4]
    
Table 1: Predicted Physicochemical Properties
PropertyValue (Estimated)Implication for Solubility
Molecular Weight ~273.24 g/mol Moderate size; favorable for dissolution kinetics.[2][3][4]
LogP (Octanol/Water) 3.0 – 3.4Lipophilic. Poor intrinsic water solubility.[2][3][4] High affinity for DMSO.[2][3][4]
pKa (Acidic) 3.8 – 4.2Critical Parameter. At pH < 4, the molecule is neutral and insoluble.[1][2][4] At pH > 6, it exists as a soluble carboxylate anion.[2][3][4]
H-Bond Donors 1 (COOH)Limited water interaction in neutral form.[1][2][3][4]
H-Bond Acceptors 5 (NO2, Ether, COOH)Good interaction with polar aprotic solvents (DMSO).[1][2][3][4]

Expert Insight: The "meta" substitution pattern generally lowers the melting point compared to "para" isomers, theoretically aiding dissolution rates, but the high lipophilicity (LogP > 3) remains the dominant barrier to aqueous solubility.[2]

Solubility in DMSO (Dimethyl Sulfoxide)

DMSO is the gold-standard solvent for this compound due to its high dielectric constant and ability to disrupt the crystal lattice of aromatic acids.[2][3][4]

  • Solubility Limit: High.[3][4] Typically > 50 mg/mL (> 180 mM).[2][3][4]

  • Mechanism: DMSO acts as a hydrogen bond acceptor for the carboxylic acid proton and effectively solvates the nitro-aromatic system via dipole-dipole interactions.[2][3][4]

Protocol 1: Preparation of High-Integrity DMSO Stock Solutions

Objective: Create a stable 10 mM or 50 mM stock solution for long-term storage.

  • Calculate Mass: Use the formula

    
    .[2][3][4]
    
    • Example: To make 1 mL of 50 mM stock:

      
       mg.[2][3][4]
      
  • Weighing: Weigh the solid into a glass vial (avoid plastic if possible, as plasticizers can leach into DMSO).[4]

  • Solvent Addition: Add anhydrous DMSO (≥ 99.9%).

    • Critical Step: DMSO is hygroscopic.[2][3][4] If your DMSO has absorbed water from the air, the solubility of this lipophilic acid will decrease significantly.[2][4]

  • Dissolution: Vortex for 30–60 seconds. If solid remains, sonicate at 37°C for 5 minutes. The solution should be clear and yellow-tinted (due to the nitrophenoxy group).[2][3]

  • Storage: Aliquot into amber glass vials or polypropylene tubes. Store at -20°C or -80°C.

    • Warning: Avoid repeated freeze-thaw cycles.[2][3][4][5] Each cycle introduces condensation (water), which can cause the compound to precipitate inside the frozen stock over time.[2][3]

Solubility in Water & Aqueous Buffers[4]

Water solubility for this compound is binary : it is driven almost entirely by the ionization state of the carboxylic acid.[2][3][4]

The pH Dependency Rule
  • pH < 4 (Acidic): The molecule is protonated (

    
    ).[2][3][4] It is neutral and highly lipophilic.[2][3][4]
    
    • Solubility:Very Low (< 10 µM). High risk of precipitation.[2][3][4]

  • pH > 6 (Basic/Neutral): The molecule is deprotonated (

    
    ).[2][3][4] It is anionic.[2][3][4]
    
    • Solubility:Moderate to High (> 1 mM). The negative charge allows solvation by water molecules.[4]

Visualization: Ionization & Solubility Workflow

SolubilityPathways cluster_Aqueous Aqueous Environment Solid Solid Compound (Crystalline) DMSO DMSO Stock (10-50 mM) Solid->DMSO Dissolve (High Solubility) LowPH pH < 4 (Protonated/Neutral) INSOLUBLE DMSO->LowPH Dilute (Risk: Precipitation) HighPH pH > 6 (Ionized/Anion) SOLUBLE DMSO->HighPH Dilute (Stable Solution) LowPH->HighPH Add Base (NaOH)

Figure 1: Solubility workflow demonstrating the critical impact of pH on aqueous stability.

Experimental Protocols for Aqueous Assays

When moving from DMSO stock to an aqueous assay (e.g., cell culture media, enzyme buffer), you are performing a "solvent shift."[2] This is the moment of highest risk for precipitation.[2][3][4]

Protocol 2: The "Shift" Method (Avoiding Precipitation)

Context: Preparing a working solution (e.g., 100 µM) in PBS (pH 7.4).

  • Prepare Buffer: Ensure your buffer (PBS, HEPES) is at pH 7.4.[2][3][4]

    • Tip: If the buffer is unbuffered saline (0.9% NaCl), the addition of the acidic stock might lower the pH locally, causing precipitation.[2] Always use a buffered system.[2][3][4]

  • Intermediate Dilution (Optional but Recommended):

    • Dilute the 50 mM DMSO stock 1:10 into pure DMSO to get 5 mM.[3][4] This improves pipetting accuracy for small volumes.[2][3][4]

  • Rapid Dispersion:

    • Place the buffer in a vortexing tube.[2][3][4]

    • While vortexing the buffer, slowly pipette the DMSO stock directly into the center of the vortex.[2]

    • Why? This prevents a local high-concentration "cloud" where the DMSO diffuses out faster than the compound can solubilize, which causes micro-crystals to form.[2][3][4]

  • Visual Check: Inspect for turbidity (cloudiness).[2][3][4]

    • Pass: Solution is clear.

    • Fail: Solution is cloudy or has visible particulates.[2][3][4]

  • Validation: If critical, centrifuge at 10,000 x g for 5 minutes and analyze the supernatant by UV-Vis or HPLC to verify the actual concentration matches the theoretical concentration.

Protocol 3: Kinetic Solubility Assay

To determine the exact solubility limit in your specific assay buffer:

  • Preparation: Prepare a 10 mM DMSO stock.

  • Spiking: Add stock to buffer (pH 7.4) to achieve target concentrations: 1, 10, 50, 100, 200 µM. Keep DMSO constant (e.g., 1%).[2][3][4]

  • Incubation: Shake at room temperature for 2 hours.

  • Filtration: Filter samples using a 0.45 µm PVDF filter plate or centrifuge to remove precipitate.[2][3][4]

  • Quantification: Measure absorbance (UV) or peak area (LC-MS) of the filtrate.[2][3][4]

  • Analysis: Plot Concentration (Added) vs. Concentration (Measured). The point where the curve plateaus is the Kinetic Solubility Limit .

Troubleshooting & Expert Tips

IssueCauseSolution
Precipitation in Cell Media Media pH drift or high concentration.[1][2][3][4]Limit final concentration to < 50 µM. Ensure media contains serum (proteins like albumin bind and solubilize lipophilic drugs).[2][3][4]
Cloudy DMSO Stock Water contamination in DMSO.[3][4]Use fresh, anhydrous DMSO.[2][3][4][6] Warm to 37°C to redissolve.
Inconsistent IC50 Data Compound crashing out during serial dilution.Perform serial dilutions in 100% DMSO first, then transfer to buffer in one step. Do not serially dilute in water.[2][3][4]

References

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2][3][4] Advanced Drug Delivery Reviews, 23(1-3), 3-25.[1][2][3][4] Link[2][3]

  • Di, L., & Kerns, E. H. "Biological assay challenges from compound solubility: strategies for bioassay optimization."[1][2][4] Drug Discovery Today, 11(9-10), 446-451.[1][2][3][4] Link[2][3]

  • Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State."[1][2][4] Wiley-Interscience.[2][3][4] Link[2][3]

  • PubChem Compound Summary. "3-Nitrobenzoic acid derivatives and physicochemical data." National Library of Medicine.[3][4] Link

Sources

The Rising Therapeutic Potential of Phenoxymethylbenzoic Acid Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Phenoxymethylbenzoic acid derivatives represent a versatile class of organic compounds with a growing portfolio of promising biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, research applications, and mechanistic insights into these promising molecules. We will delve into their significant antimicrobial, anticancer, and potential anti-inflammatory properties, supported by detailed experimental protocols, structure-activity relationship analyses, and visual workflows to facilitate further research and development in this exciting area of medicinal chemistry.

Introduction: The Architectural Advantage of Phenoxymethylbenzoic Acids

The core structure of a phenoxymethylbenzoic acid, characterized by a benzoic acid moiety linked to a phenyl group through an oxymethyl bridge, provides a unique scaffold for therapeutic drug design. The benzoic acid component is a well-established pharmacophore found in numerous approved drugs, contributing to interactions with biological targets and influencing pharmacokinetic properties. The phenoxymethyl group offers a lipophilic region that can be readily modified to fine-tune the molecule's interaction with specific receptors or enzymes, as well as its absorption, distribution, metabolism, and excretion (ADME) profile. This guide will explore the current research landscape of these derivatives, highlighting their potential to address unmet needs in infectious diseases, oncology, and inflammatory disorders.

Synthetic Pathways: Constructing the Core and Its Analogs

The synthesis of phenoxymethylbenzoic acid derivatives is typically a multi-step process that allows for considerable variation in the final product. The general approach involves the initial synthesis of the core phenoxymethylbenzoic acid, followed by derivatization of the carboxylic acid group.

General Synthesis of the Phenoxymethylbenzoic Acid Core

A common and effective method for synthesizing the 2-(phenoxymethyl)benzoic acid core involves the reaction of a substituted phenoxide with phthalide. This reaction is often carried out in a high-boiling point solvent. The resulting carboxylate salt is then acidified to yield the desired carboxylic acid.

Experimental Protocol: Synthesis of 2-(4-ethyl-phenoxymethyl)benzoic acid [1]

  • Preparation of Potassium 4-ethylphenoxide: In a suitable reaction vessel, dissolve 4-ethylphenol in a minimal amount of an appropriate solvent (e.g., toluene).

  • Add a stoichiometric equivalent of a strong base, such as potassium hydroxide, and reflux the mixture with a Dean-Stark trap to remove water and drive the formation of the potassium phenoxide.

  • Reaction with Phthalide: To the cooled phenoxide solution, add phthalide.

  • Heat the reaction mixture under reflux for several hours until the reaction is complete (monitoring by TLC).

  • Acidification and Isolation: After cooling, the reaction mixture is diluted with water. The aqueous layer is separated and acidified with a mineral acid (e.g., HCl) to precipitate the 2-(4-ethyl-phenoxymethyl)benzoic acid.

  • The crude product is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol or acetonitrile.[2]

Derivatization of the Carboxylic Acid

The carboxylic acid group of the phenoxymethylbenzoic acid core is a versatile handle for creating a diverse library of derivatives, such as esters, amides, and thioureides. A key intermediate for many of these derivatizations is the acyl chloride.

Experimental Protocol: Preparation of 2-(phenoxymethyl)benzoyl chloride and Subsequent Thioureide Synthesis [1][3]

  • Acyl Chloride Formation: Suspend the 2-(phenoxymethyl)benzoic acid in an inert solvent (e.g., anhydrous 1,2-dichloroethane).

  • Add thionyl chloride in excess and reflux the mixture until the solid dissolves and the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-(phenoxymethyl)benzoyl chloride.

  • Isothiocyanate Formation: Dissolve the crude acyl chloride in a dry solvent like acetone and add ammonium thiocyanate. The mixture is typically refluxed to form the 2-(phenoxymethyl)benzoyl isothiocyanate in situ.

  • Thioureide Synthesis: To the solution containing the isothiocyanate, add the desired primary aromatic amine.

  • Continue to reflux the mixture for a specified period to allow for the addition reaction to complete.

  • Upon cooling, the thioureide derivative often precipitates and can be collected by filtration and purified by recrystallization.

Synthesis_Workflow cluster_core Core Synthesis cluster_derivatization Derivatization Phenol Substituted Phenol Core_Acid Phenoxymethylbenzoic Acid Phenol->Core_Acid Base, Heat Phthalide Phthalide Phthalide->Core_Acid Acid_Chloride Acyl Chloride Core_Acid->Acid_Chloride SOCl₂ Isothiocyanate Acyl Isothiocyanate Acid_Chloride->Isothiocyanate NH₄SCN Thioureide Thioureide Derivative Isothiocyanate->Thioureide Amine Primary Aromatic Amine Amine->Thioureide Addition

Caption: General synthetic workflow for phenoxymethylbenzoic acid thioureides.

Antimicrobial Applications: A New Frontier in Combating Resistance

A significant body of research has highlighted the potent antimicrobial and antifungal activities of phenoxymethylbenzoic acid derivatives, particularly the thioureides.[1][4][5] These compounds have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Spectrum of Activity and Potency

Studies have shown that these derivatives exhibit specific antimicrobial activity with Minimum Inhibitory Concentrations (MICs) ranging from as low as 3.9 µg/mL to 250 µg/mL against various microbial strains.[1] The activity is often dependent on the nature and position of substituents on the aromatic rings. For instance, electron-donating groups like methyl and ethyl on the phenyl ring attached to the thiourea nitrogen have been associated with a higher inhibitory effect against Gram-positive and fungal strains, while iodine and nitro substituents favor activity against Gram-negative bacteria.[5]

Derivative TypeTarget OrganismsMIC Range (µg/mL)Reference
2-(4-ethyl-phenoxymethyl) benzoic acid thioureidesS. aureus, B. subtilis, E. coli, K. pneumoniae, P. aeruginosa, C. albicans, A. niger3.9 - 250[1]
2-(4-methyl-phenoxymethyl) benzoic acid thioureidesS. aureus, B. subtilis, E. coli, K. pneumoniae, P. aeruginosa, C. albicans, A. niger15.6 - >1000[4]
2-((4-ethylphenoxy)methyl)benzoylthioureasGram-positive, Gram-negative bacteria, and fungiNot specified[5]
Proposed Mechanism of Antimicrobial Action

While the precise mechanism for phenoxymethylbenzoic acid derivatives is still under investigation, the antimicrobial action of benzoic acid derivatives, in general, is attributed to several factors. As weak organic acids, they can exist in a non-ionized, lipid-soluble form that allows them to penetrate the bacterial cell membrane.[1] Once inside the cytoplasm, they can release H+ ions, disrupting the cell's homeostasis.[1] Other proposed mechanisms for related compounds include the inhibition of essential microbial enzymes and the chelation of metal ions necessary for bacterial growth.[1]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)[1][4]

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Culture the microbial strains overnight in an appropriate broth medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Serial Dilutions: Prepare a series of two-fold dilutions of the test compounds in a 96-well microplate containing a suitable broth medium.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the microplates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_assay Assay Inoculum Prepare Microbial Inoculum Plate Inoculate 96-well Plate Inoculum->Plate Compounds Prepare Serial Dilutions of Compounds Compounds->Plate Incubate Incubate at 37°C Plate->Incubate Read Read MIC Incubate->Read

Caption: Workflow for antimicrobial susceptibility testing using the broth microdilution method.

Anticancer Applications: Targeting Key Cellular Pathways

While research into the anticancer properties of phenoxymethylbenzoic acid derivatives is still emerging, the broader class of benzoic acid derivatives has shown significant promise.[6][7] The phenoxymethyl moiety is also of interest for its potential to enhance cytotoxic effects.[8]

Potential Mechanisms of Anticancer Activity

A promising mechanism of action for some benzoic acid derivatives is the inhibition of histone deacetylases (HDACs).[2][9] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, ultimately causing cell cycle arrest, induction of reactive oxygen species (ROS), and apoptosis.[2][9] Other potential anticancer mechanisms for related compounds include the inhibition of tyrosine kinases and the vascular endothelial growth factor receptor 2 (VEGFR-2).[3]

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)[8][10]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the phenoxymethylbenzoic acid derivatives in the culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.[8] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[8]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Anticancer_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Cell_Culture Cancer Cell Culture Treatment Treat with Derivatives Cell_Culture->Treatment MTT_Assay MTT Assay for Viability Treatment->MTT_Assay IC50 Determine IC50 MTT_Assay->IC50 Cell_Cycle Cell Cycle Analysis IC50->Cell_Cycle Apoptosis Apoptosis Assay IC50->Apoptosis HDAC_Assay HDAC Inhibition Assay IC50->HDAC_Assay

Caption: A logical workflow for the evaluation of anticancer properties.

Potential Anti-inflammatory Applications: Modulating the Inflammatory Cascade

The anti-inflammatory potential of phenoxymethylbenzoic acid derivatives is an area ripe for exploration, largely inferred from the well-documented activities of structurally related compounds like salicylic acid and other phenolic acids.[10][11][12]

Plausible Mechanisms of Anti-inflammatory Action

A primary hypothesized mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of pro-inflammatory prostaglandins.[10][12] Additionally, phenolic acids are known to modulate inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Some benzoic acid derivatives have also demonstrated the ability to inhibit the generation of superoxide anions and the release of elastase by neutrophils, both of which are critical components of the inflammatory response.[9]

Suggested Experimental Workflow for Anti-inflammatory Evaluation
  • In Vitro COX Inhibition Assay: Evaluate the ability of the compounds to inhibit COX-1 and COX-2 enzymes using commercially available assay kits.

  • Cell-Based Assays: Use cell lines like lipopolysaccharide (LPS)-stimulated macrophages to measure the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) by ELISA.

  • In Vivo Models: Employ animal models of inflammation, such as the carrageenan-induced paw edema model in rats, to assess the in vivo efficacy of the compounds.

Structure-Activity Relationship (SAR) Insights

The biological activity of phenoxymethylbenzoic acid derivatives is highly dependent on their chemical structure. Key SAR insights include:

  • Substituents on the Phenoxy Ring: The nature, position, and number of substituents on the phenoxy ring can significantly impact activity. Electron-donating and electron-withdrawing groups can modulate the electronic properties and lipophilicity of the molecule, influencing its interaction with biological targets.

  • The Linker: The oxymethyl linker is crucial for the overall geometry of the molecule. Modifications to this linker could alter the compound's flexibility and binding orientation.

  • Derivatization of the Carboxylic Acid: As seen in the antimicrobial studies, converting the carboxylic acid to amides or thioureides can dramatically enhance biological activity. The substituents on the amide or thiourea nitrogen also play a critical role in determining the spectrum and potency of action.[5]

Future Directions and Conclusion

Phenoxymethylbenzoic acid derivatives have emerged as a promising class of compounds with diverse therapeutic potential. The robust antimicrobial activity of their thioureide derivatives warrants further investigation, including in vivo efficacy studies and elucidation of their precise mechanism of action to combat the growing threat of antimicrobial resistance. The preliminary indications of anticancer and anti-inflammatory properties suggest that this scaffold is a valuable starting point for the development of novel therapeutics in these areas. Future research should focus on expanding the chemical diversity of these derivatives, conducting comprehensive SAR studies, and utilizing in silico modeling to guide the design of more potent and selective agents. The detailed protocols and workflows provided in this guide aim to equip researchers with the necessary tools to advance the exploration of phenoxymethylbenzoic acid derivatives and unlock their full therapeutic potential.

References

  • Limban, C., et al. (2010). Antimicrobial activity of some new of 2-(4-ethyl-phenoximethyl) benzoic acid thioureides against planktonic cells. PubMed. Available at: [Link]

  • Waheed, S., et al. (2024). Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. ResearchGate. Available at: [Link]

  • Chirita, I. C., et al. (2010). Synthesis of new 2-(4-methyl-phenoxymethyl)benzoic acid thioureides. ResearchGate. Available at: [Link]

  • Limban, C., et al. (2011). New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity. Archives of Microbiology and Immunology.
  • Limban, C., et al. (2011). Synthesis of 2-(4-ethylphenoxymethyl)benzoic acid 2. Preparation of 2-(4-ethylphenoxymethyl)benzoic acid chloride. ResearchGate. Available at: [Link]

  • BenchChem. (2025).
  • Nitulescu, G. M., et al. (2011). Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas. Medicinal Chemistry Research. Available at: [Link]

  • Al-Otaibi, W. A., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based. Journal of Biomedicine and Biotechnology.
  • Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Prostaglandins & Other Lipid Mediators. Available at: [Link]

  • Wang, Y., et al. (2024). Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases. Frontiers in Immunology. Available at: [Link]

  • Park, E., et al. (2001).
  • Fasanmade, A. A., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i.
  • CymitQuimica. (n.d.). CAS 724-98-1: 2-(Phenoxymethyl)benzoic acid. CymitQuimica.
  • Thangaswamy, S., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PLoS ONE. Available at: [Link]

  • Lee, S.-J., et al. (2003). Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E. PubMed. Available at: [Link]

  • Khan, I., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Available at: [Link]

  • BenchChem. (2025). Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. BenchChem.
  • Kim, Y., et al. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. PubMed. Available at: [Link]

  • Limban, C., et al. (2011). Some New 2-(4-Ethyl-phenoxymethyl)benzoic Acid Thioureides: Synthesis and Spectral Characterization.
  • Sari, Y., et al. (2017). Synthesis and Analgesic Activity of 2-Phenoxybenzoic Acid and N-Phenylanthranilic Acid Hydrazides.
  • International Journal of Advanced Research in Science, Communication and Technology. (2022).
  • Khan, I., et al. (2023).
  • Bayer AG. (1983). Optically active derivatives of phenoxy-benzoic acid, process for their preparation and their use as herbicides.
  • Kumar, D., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Khan, I., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
  • Pharmacy 180. (n.d.). SAR of Benzoic Acid Derivatives - Local Anaesthetics. Pharmacy 180.
  • Raj, V., et al. (2016). Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Der Pharma Chemica.
  • Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model.
  • MDPI. (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. MDPI.
  • Fasanmade, A. A., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).

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3-[(4-Nitrophenoxy)methyl]benzoic Acid (CAS 832739-66-9): Comprehensive Safety, Physicochemical Profiling, and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and organic synthesis, bifunctional building blocks are critical for the rapid generation of chemical libraries. 3-[(4-Nitrophenoxy)methyl]benzoic acid (CAS: 832739-66-9) is a highly versatile intermediate featuring a carboxylic acid moiety for immediate coupling and a nitroaromatic group that serves as a masked amine[]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic toxicology (MSDS), and field-proven handling protocols, designed specifically for senior researchers and drug development professionals.

Physicochemical & Structural Profiling

The structural architecture of this compound dictates its reactivity. The molecule consists of a benzoic acid core linked via a methylene ether bridge to a 4-nitrophenoxy system. The electron-withdrawing nature of the nitro group stabilizes the ether linkage against oxidative cleavage, while the carboxylic acid remains highly accessible for esterification or amidation[2].

Quantitative Data Summary
PropertyValue / Description
Chemical Name This compound
CAS Number 832739-66-9
Molecular Formula C14H11NO5[]
Molecular Weight 273.24 g/mol []
Appearance Solid (typically pale yellow/off-white)
Structural Features Carboxylic acid, methylene ether bridge, nitroaromatic ring

Mechanistic Toxicology & Hazard Profile (MSDS Core)

Standard safety data sheets often list hazards without explaining the underlying chemical biology. Understanding the causality of toxicity is essential for designing safer laboratory practices.

According to standardized GHS classifications, this compound is assigned the GHS07 (Exclamation Mark) pictogram and the signal word Warning .

Hazard Statements & Mechanistic Causality
  • H302 (Harmful if swallowed): Ingestion introduces the compound to the hepatic system, where nitroreductase enzymes can prematurely reduce the nitro group, generating reactive intermediates.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The nitroaromatic moiety is highly lipophilic and can penetrate the stratum corneum. Upon cellular entry, it can undergo redox cycling[3].

  • H335 (May cause respiratory irritation): Inhalation of fine dust particles leads to localized deposition in the respiratory tract, where the acidic nature of the benzoic acid moiety directly irritates mucosal membranes[3].

The Biochemical Mechanism of Nitroaromatic Toxicity

The primary driver of cellular irritation for nitroaromatics is their potential to act as redox cyclers. Cellular nitroreductases transfer electrons to the nitro group, forming nitro-radical anions, nitroso intermediates, and hydroxylamines. In the presence of molecular oxygen, these intermediates rapidly oxidize back to the parent nitro compound, generating copious amounts of Reactive Oxygen Species (ROS) such as superoxide radicals. This oxidative stress cascade is the fundamental cause of the tissue irritation described in H315 and H319.

ToxPathway Nitro Nitroaromatic Moiety Enzyme Cellular Nitroreductases Nitro->Enzyme Enzymatic Reduction Intermediates Nitroso & Hydroxylamine Reactive Intermediates Enzyme->Intermediates 1-2 Electron Transfer ROS Reactive Oxygen Species (ROS) Intermediates->ROS Redox Cycling (O2) Toxicity Oxidative Stress & Tissue Irritation (H315/H319) Intermediates->Toxicity Covalent Binding ROS->Toxicity Cellular Damage

Fig 1: Mechanistic pathway of nitroaromatic-induced oxidative stress and tissue irritation.

Assay Interference (PAINS) Considerations

For drug development professionals utilizing this building block, it is critical to recognize that nitroaromatic compounds frequently act as Pan-Assay Interference Compounds (PAINS)[4]. If the nitro group is not reduced or substituted during your synthetic workflow, the final screening candidate may yield false-positive results in biochemical assays.

  • Spectroscopic Interference: The nitro group absorbs strongly in the UV-visible spectrum and can quench the fluorescence of reporter molecules in FRET-based assays[4][5].

  • Redox Interference: As described in the toxicology section, the inherent redox activity of the nitro group can interfere with assays relying on coupled enzyme systems (e.g., luciferase or dehydrogenase assays) by depleting reducing equivalents[4].

Experimental Workflows & Handling Protocols

To maximize the utility of this compound while maintaining strict safety standards, the following self-validating protocol outlines the conversion of the nitro moiety into a highly versatile aniline derivative.

Protocol: Catalytic Hydrogenation of the Nitro Moiety

Objective: Chemoselective reduction of the nitroaromatic group to an amine, providing a nucleophilic handle for subsequent kinase inhibitor scaffold assembly. Rationale: The ether linkage is generally stable to standard catalytic hydrogenation conditions, allowing for the selective reduction of the nitro group without cleaving the molecule.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, round-bottom flask, dissolve 1.0 equivalent of this compound in anhydrous methanol to achieve a 0.1 M concentration.

  • Catalyst Addition (Critical Safety Step): Purge the flask with Argon gas for 5 minutes. Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight). Caution: Dry Pd/C is highly pyrophoric. Adding it under an inert atmosphere prevents solvent ignition.

  • Hydrogenation: Evacuate the reaction vessel and backfill with Hydrogen gas (

    
    ) via a double-layered balloon. Stir vigorously at room temperature for 4–6 hours.
    
  • Self-Validation & Monitoring: Monitor the reaction via LC-MS. The protocol is self-validating: the reaction is deemed complete when the UV-active starting material peak (

    
     272 
    
    
    
    ) completely disappears, replaced by a highly polar, fluorescent amine product peak (
    
    
    242
    
    
    ).
  • Workup: Purge the flask with Argon to remove residual

    
    . Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the filter cake with excess methanol. Do not allow the filter cake to dry out, as spent catalyst can ignite. Concentrate the filtrate under reduced pressure to yield the intermediate.
    

SynthWorkflow SM This compound (CAS: 832739-66-9) Reduction Catalytic Hydrogenation (Pd/C, H2) SM->Reduction Step 1 Amine 3-[(4-Aminophenoxy)methyl]benzoic acid Intermediate Reduction->Amine Nitro to Amine Coupling Amide Coupling (HATU, DIPEA, R-NH2) Amine->Coupling Step 2 Product Target Pharmacophore (e.g., Kinase Inhibitor) Coupling->Product Diversification

Fig 2: Two-step synthetic diversification workflow for this compound.

Storage and Emergency Response

  • Storage: Store at room temperature in a tightly sealed container, protected from light and moisture. Keep strictly separated from strong reducing agents (which may cause exothermic reduction of the nitro group) and strong bases.

  • Spill Response: Do not sweep dry powder, as this generates inhalable dust (exacerbating H335 hazards). Moisten the spill with a non-reactive solvent (e.g., water or a dilute surfactant) before wiping it up with absorbent materials. Dispose of as hazardous chemical waste in accordance with local environmental regulations.

References

  • Chemikart: this compound | ChemScene. Available at:[Link]

  • Ataman Kimya: NITROBENZOIC ACID - Building Blocks in Organic Synthesis. Available at: [Link]

  • National Institutes of Health (PMC): Self-Assembly of New Arene-Ruthenium Rectangles Containing Triptycene Building Block and Their Application in Fluorescent Detection of Nitro Aromatics. Available at:[Link]

Sources

The Emerging Therapeutic Potential of the 3-[(4-Nitrophenoxy)methyl]benzoic Acid Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Scaffold of Interest

In the landscape of modern drug discovery, the identification of novel molecular scaffolds with diverse biological activities is a paramount objective. The 3-[(4-Nitrophenoxy)methyl]benzoic acid scaffold has emerged as a promising chemical entity, garnering attention from researchers and drug development professionals. This technical guide provides an in-depth exploration of the potential biological activities of this scaffold, drawing upon established knowledge of related benzoic acid and nitrophenyl derivatives. We will delve into the mechanistic underpinnings of its putative therapeutic effects and provide detailed experimental protocols for their evaluation.

The core structure, featuring a benzoic acid moiety linked to a nitrophenoxy group via a methylene ether bridge, presents a unique combination of functionalities. The benzoic acid component is a well-known pharmacophore present in numerous approved drugs, often contributing to anti-inflammatory and antimicrobial properties.[1][2] The presence of a nitro group, a strong electron-withdrawing moiety, is also of significant interest, as it is a key feature in a variety of biologically active compounds.[3][4] This guide will synthesize these structural considerations with experimental insights to provide a comprehensive overview for researchers seeking to explore the therapeutic promise of this scaffold.

Potential Biological Activities and Mechanistic Insights

The unique chemical architecture of the this compound scaffold suggests a predisposition for several key biological activities. This section will explore these potential activities, grounded in the established pharmacology of related molecular structures.

Anti-inflammatory Activity

The benzoic acid core is a well-established anti-inflammatory pharmacophore.[1] The potential for the this compound scaffold to exhibit anti-inflammatory effects is therefore a logical starting point for investigation.

Mechanistic Hypothesis: The anti-inflammatory activity of benzoic acid derivatives is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). Furthermore, related nitro-containing compounds have been shown to modulate inflammatory pathways by reducing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and by inhibiting the activation of the NF-κB signaling pathway.[5][6][7] The presence of the nitro group in the scaffold could contribute to these effects through the release of nitric oxide (NO), a molecule with complex and context-dependent roles in inflammation.[5][8]

Experimental Workflow for Assessing Anti-inflammatory Activity:

G cluster_0 In Vitro Assays cluster_1 In Vivo Models a COX/LOX Inhibition Assays b LPS-stimulated Macrophage Assay a->b Enzyme Inhibition c Nitric Oxide (NO) Production Assay b->c Cellular Response e NF-κB Activation Assay b->e Signaling Pathway d Cytokine Profiling (ELISA) c->d Mediator Analysis f Carrageenan-induced Paw Edema g LPS-induced Systemic Inflammation f->g Confirmatory Studies

Caption: Workflow for evaluating anti-inflammatory potential.

Antimicrobial Activity

Benzoic acid and its derivatives have a long history of use as antimicrobial agents.[2] The incorporation of a nitrophenyl group may further enhance this activity.

Mechanistic Hypothesis: The antimicrobial action of benzoic acid is often linked to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes. The lipophilicity of the molecule, influenced by the phenoxymethyl substituent, can facilitate its passage through the microbial cell wall. The nitro group can be a critical contributor to antimicrobial efficacy. In anaerobic or microaerophilic environments, the nitro group can be enzymatically reduced to form cytotoxic radical species that damage DNA and other vital cellular components.[3] This mechanism is a hallmark of several established nitroaromatic antimicrobial drugs.

Experimental Workflow for Assessing Antimicrobial Activity:

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies a Disk Diffusion Assay b Broth Microdilution (MIC Determination) a->b Quantitative Assessment c Time-Kill Kinetics Assay b->c Bactericidal/Bacteriostatic Determination d Cell Membrane Permeability Assay c->d Target Identification e DNA Damage Assay d->e

Caption: Workflow for evaluating antimicrobial potential.

Anticancer Activity

A growing body of evidence suggests that certain benzoic acid derivatives possess anticancer properties.[9][10] The nitrophenoxy moiety could play a significant role in this potential activity.

Mechanistic Hypothesis: The anticancer effects of related compounds have been attributed to various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[9][11] The nitro group can be bioreduced in the hypoxic environment of solid tumors, leading to the formation of reactive species that induce oxidative stress and DNA damage, ultimately triggering cancer cell death. Furthermore, some benzoic acid derivatives have been shown to inhibit topoisomerases or other enzymes essential for cancer cell replication.

Experimental Workflow for Assessing Anticancer Activity:

G cluster_0 Cytotoxicity Screening cluster_1 Apoptosis and Cell Cycle Analysis cluster_2 Mechanism of Action Studies a MTT/SRB Assay on Cancer Cell Lines b Annexin V/PI Staining (Flow Cytometry) a->b Apoptosis Induction c Cell Cycle Analysis (Flow Cytometry) a->c Cell Cycle Effects e Western Blot for Signaling Proteins a->e Molecular Targets f Colony Formation Assay a->f Clonogenic Survival d Caspase Activation Assays b->d Apoptotic Pathway

Caption: Workflow for evaluating anticancer potential.

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to evaluate the biological activities of the this compound scaffold.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.[12]

Materials:

  • Test compound (this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of concentrations.

  • Prepare a microbial inoculum standardized to a specific cell density (e.g., 0.5 McFarland standard).

  • Add the standardized inoculum to each well containing the compound dilutions.

  • Include positive (broth with inoculum, no compound) and negative (broth only) controls.

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.

Protocol 2: MTT Assay for Cytotoxicity in Cancer Cell Lines

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[10]

Materials:

  • Test compound

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model to assess the acute anti-inflammatory activity of a compound.[1]

Materials:

  • Test compound

  • Rodent model (e.g., Wistar rats or Swiss albino mice)

  • Carrageenan solution (1% w/v in saline)

  • Positive control (e.g., Indomethacin)

  • Pletysmometer

Procedure:

  • Acclimatize the animals and fast them overnight with free access to water.

  • Administer the test compound, vehicle (control), or positive control to different groups of animals via an appropriate route (e.g., oral gavage).

  • After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Data Presentation

For a comprehensive evaluation, quantitative data from the aforementioned experiments should be systematically organized.

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)
Staphylococcus aureus
Bacillus subtilis
Escherichia coli
Pseudomonas aeruginosa
Candida albicans
Aspergillus niger

Table 2: Cytotoxicity (IC50) of this compound on Cancer Cell Lines

Cell LineIC50 (µM) after 48h
MCF-7 (Breast Cancer)
A549 (Lung Cancer)
HCT116 (Colon Cancer)
Normal Fibroblasts

Table 3: Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)% Inhibition of Edema at 3h
Vehicle Control-0
Test Compound
Indomethacin10

Conclusion and Future Directions

The this compound scaffold represents a compelling starting point for the development of novel therapeutic agents. Its structural features suggest a high probability of exhibiting anti-inflammatory, antimicrobial, and anticancer activities. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of these biological properties.

Future research should focus on synthesizing a library of derivatives to establish structure-activity relationships (SAR). Modifications to the substitution pattern on both the benzoic acid and phenoxy rings could lead to compounds with enhanced potency and selectivity. Further mechanistic studies, including the identification of specific molecular targets, will be crucial for advancing the most promising candidates through the drug development pipeline. The insights gained from such investigations will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • Electrochemical evidence of nitrate release from the nitrooxy compound 4-((nitrooxy) methyl)
  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management - Chitkara University.
  • Synthesis and biological evaluation of certain 3-substituted benzylideneamino-2-(4-nitrophenyl)quinazolin-4(3H)
  • Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. Semantic Scholar.
  • OH COOH A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Deriv
  • Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. PubMed.
  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Deriv
  • 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation.
  • New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity. [No Source Found].
  • Antimicrobial activity of phenol and benzoic acid derivatives | Request PDF.
  • A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition. PMC.
  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. MDPI.
  • (PDF) Electrochemical evidence of nitrate release from the nitrooxy compound 4-((nitrooxy) methyl)-3-nitrobenzoic acid and its antinociceptive and anti-inflammatory activities in mice.
  • Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. [No Source Found].
  • Synthesis and biological evaluation of novel 3,4,5-trihydroxy benzoic acid deriv
  • Antioxidant and anti-inflammatory like properties of benzoic acid analogs on the oxidant response of neutrophils: structure/redox potential relationship study | Request PDF.
  • Activity and interactions of antibiotic and phytochemical combinations against Pseudomonas aeruginosa in vitro.
  • Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Der Pharma Chemica.
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY. [No Source Found].
  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI.
  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. MDPI.
  • Antioxidant and Anti-inflammatory Activities of N-((3,4-Dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyaniline in LPS-Induced BV2 Microglial Cells. PubMed.
  • 4-Nitrophenyl 4-hydroxy-3-methylbenzo

Sources

3-[(4-Nitrophenoxy)methyl]benzoic acid PubChem CID and InChIKey

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-[(4-Nitrophenoxy)methyl]benzoic acid , a significant intermediate in medicinal chemistry, particularly for the development of nuclear receptor ligands (e.g., PPAR agonists) and enzyme inhibitors.

CAS Registry Number: 832739-66-9 InChIKey: DWVGGEQDFZYPQD-UHFFFAOYSA-N[1]

Executive Summary

This compound acts as a versatile bifunctional scaffold in drug discovery. Its structure combines a polar benzoic acid "head" group—mimicking phosphate or carboxylate binding motifs—with a hydrophobic 4-nitrophenyl ether "tail." The presence of the nitro group allows for orthogonal functionalization (via reduction to aniline), making this compound a "privileged structure" for generating diverse libraries of bioactive small molecules.

This guide details the physicochemical properties, validated synthetic pathways, and strategic applications of this compound in high-throughput screening (HTS) and lead optimization.

Chemical Identity & Structural Analysis[3][4][5][6][7][8]

Core Identifiers
Identifier TypeValue
CAS Number 832739-66-9
InChIKey DWVGGEQDFZYPQD-UHFFFAOYSA-N
PubChem CID Search via InChIKey (Compound is a specific research chemical)
Molecular Formula C₁₄H₁₁NO₅
Molecular Weight 273.24 g/mol
SMILES C1=CC(=CC(=C1)C(=O)O)COC2=CC=C(C=C2)[O-]
Structural Geometry

The molecule features a flexible methylene ether linker (-CH2-O-) connecting two aromatic systems:

  • Ring A (Benzoic Acid): Provides an ionizable carboxylic acid (pKa ≈ 4.2), essential for electrostatic interactions with arginine or lysine residues in protein active sites.

  • Ring B (4-Nitrophenol): An electron-deficient aromatic ring. The nitro group at the para position serves as a strong electron-withdrawing group (EWG) and a masked amino functionality.

Physicochemical Profile

Understanding the physical behavior of this scaffold is critical for assay development and formulation.

PropertyValue (Predicted/Exp)Significance
LogP (Octanol/Water) 2.8 – 3.2Moderate lipophilicity; suitable for oral bioavailability (Lipinski compliant).
Topological Polar Surface Area (TPSA) ~92 ŲIndicates good membrane permeability (<140 Ų).
H-Bond Donors 1 (COOH)Specific interaction capability.
H-Bond Acceptors 5 (NO₂, Ether, COOH)High capacity for receptor binding.
Solubility Low in water; Soluble in DMSO, DMFStock solutions should be prepared in DMSO (10-100 mM).

Synthetic Pathways & Methodology

The synthesis of this compound typically follows a Williamson Ether Synthesis strategy. This robust protocol ensures high yields and scalability.

Reaction Scheme (Graphviz)

Synthesis SM1 3-(Bromomethyl)benzoic acid (methyl ester) INTER Intermediate Ester SM1->INTER K2CO3, Acetone Reflux, 4-6h SM2 4-Nitrophenol SM2->INTER PROD This compound INTER->PROD LiOH, THF/H2O Hydrolysis

Figure 1: Synthetic route via Williamson Ether Synthesis followed by ester hydrolysis.

Detailed Protocol

Step 1: Ether Formation

  • Reagents: Dissolve 4-nitrophenol (1.0 eq) and methyl 3-(bromomethyl)benzoate (1.0 eq) in anhydrous acetone or DMF.

  • Base: Add anhydrous Potassium Carbonate (

    
    , 2.0 eq).
    
  • Condition: Reflux under nitrogen atmosphere for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Partition between ethyl acetate and water. Wash organic layer with brine, dry over

    
    , and concentrate.
    

Step 2: Saponification (Hydrolysis)

  • Reagents: Dissolve the intermediate ester in a mixture of THF:Water (3:1).

  • Base: Add Lithium Hydroxide (LiOH, 3.0 eq). Stir at room temperature for 12 hours.

  • Isolation: Acidify the reaction mixture to pH 2–3 using 1N HCl. The product, This compound , will precipitate.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water if necessary.

Biological Context & Applications

Pharmacophore Utility

This compound is a classic "Head-Linker-Tail" scaffold used in the design of:

  • PPAR Agonists (Peroxisome Proliferator-Activated Receptors): The benzoic acid mimics the acidic head group of endogenous fatty acids, while the nitrophenoxy tail provides the hydrophobic bulk necessary to occupy the ligand-binding pocket.

  • Aldose Reductase Inhibitors: The carboxylic acid and aromatic ether moieties are critical for inhibiting the conversion of glucose to sorbitol in diabetic complications.

Library Generation Strategy

The nitro group is a "synthetic handle." Researchers can reduce it to an amine to generate a library of amides, ureas, or sulfonamides.

LibraryGen CORE This compound (Nitro Core) AMINE 3-[(4-Aminophenoxy)methyl]benzoic acid (Aniline Intermediate) CORE->AMINE Reduction (Fe/HCl or H2/Pd) LIB1 Amide Library (Target: Kinase Inhibitors) AMINE->LIB1 R-COCl / Pyridine LIB2 Urea Library (Target: Soluble Epoxide Hydrolase) AMINE->LIB2 R-NCO LIB3 Sulfonamide Library (Target: GPCRs) AMINE->LIB3 R-SO2Cl

Figure 2: Divergent synthesis strategy for generating bioactive libraries from the nitro-scaffold.

Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation.

  • Storage: Store at room temperature (RT), kept dry. Stable under normal conditions.

References

  • PubChem Compound Summary. this compound (Search via InChIKey). National Center for Biotechnology Information.

  • Sigma-Aldrich. Product Specification: this compound (CAS 832739-66-9).

  • Chemical Book. CAS 832739-66-9 Data & Synonyms.

Sources

Methodological & Application

Synthesis of 3-[(4-Nitrophenoxy)methyl]benzoic Acid: An Application Note

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of 3-[(4-Nitrophenoxy)methyl]benzoic acid. This compound holds significance as a versatile intermediate in medicinal chemistry and materials science. The protocol herein is grounded in the well-established Williamson ether synthesis, a robust and reliable method for the formation of ether linkages. This document will elaborate on the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, and offer insights into the characterization and purification of the final product. The information is curated to ensure scientific integrity and to empower researchers to confidently replicate and adapt this synthesis for their specific applications.

Introduction: The Strategic Importance of this compound

This compound is a bifunctional molecule incorporating a benzoic acid moiety and a nitrophenoxy group. The carboxylic acid provides a handle for further functionalization, such as amide bond formation, while the nitro group can be a precursor to an amine for subsequent derivatization. The ether linkage provides a stable connection between the two aromatic rings. These structural features make it a valuable building block in the synthesis of more complex molecules with potential applications in pharmaceuticals and functional materials.

The synthesis of this target molecule is achieved through the Williamson ether synthesis, a classic and widely used SN2 reaction.[1][2] This method involves the reaction of an alkoxide, in this case, the phenoxide generated from 4-nitrophenol, with an alkyl halide, 3-(bromomethyl)benzoic acid.[3][4] The choice of reagents and conditions is critical for a successful and high-yielding synthesis.

Reaction Mechanism and Rationale

The synthesis of this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] The key steps are:

  • Deprotonation: A base is used to deprotonate the hydroxyl group of 4-nitrophenol, forming a more nucleophilic phenoxide ion. The electron-withdrawing nitro group increases the acidity of the phenolic proton, facilitating this step.[5]

  • Nucleophilic Attack: The newly formed 4-nitrophenoxide ion acts as a nucleophile and attacks the electrophilic carbon of the bromomethyl group of 3-(bromomethyl)benzoic acid.

  • Displacement: The bromide ion, a good leaving group, is displaced, resulting in the formation of the desired ether linkage.

The selection of a suitable base and solvent is crucial for the efficiency of this reaction. A moderately strong base, such as potassium carbonate, is often sufficient to deprotonate the acidic 4-nitrophenol without causing unwanted side reactions.[6] A polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is ideal as it can dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.[2]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
ReagentFormulaMW ( g/mol )M.P. (°C)Notes
3-(Bromomethyl)benzoic acidC₈H₇BrO₂215.04151-152Corrosive, handle with care.[7]
4-NitrophenolC₆H₅NO₃139.11113-114Toxic and irritant.[5][8]
Anhydrous Potassium CarbonateK₂CO₃138.21891Hygroscopic, keep in a desiccator.
Acetonitrile (anhydrous)CH₃CN41.05-45Flammable and toxic.
Ethyl acetateC₄H₈O₂88.11-83.6Flammable.
HexaneC₆H₁₄86.18-95Flammable.
Hydrochloric acid (1 M)HCl36.46N/ACorrosive.
Sodium Bicarbonate (sat. sol.)NaHCO₃84.01N/A
Anhydrous Magnesium SulfateMgSO₄120.371124
Reaction Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 3-(Bromomethyl)benzoic acid D Dissolve in Acetonitrile A->D B 4-Nitrophenol B->D C K₂CO₃ (Base) C->D E Heat to Reflux (e.g., 80°C) D->E F Cool and Filter E->F G Acidify with HCl F->G H Extract with Ethyl Acetate G->H I Wash with NaHCO₃ and Brine H->I J Dry over MgSO₄ I->J K Evaporate Solvent J->K L Recrystallization or Chromatography K->L M This compound (Final Product) L->M

Figure 1: A schematic overview of the synthesis workflow for this compound.

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(bromomethyl)benzoic acid (2.15 g, 10 mmol), 4-nitrophenol (1.39 g, 10 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask.

  • Reaction: Stir the mixture at room temperature for 15 minutes, then heat the reaction to reflux (approximately 82°C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the solid salts (potassium carbonate and potassium bromide) and wash the solid with a small amount of ethyl acetate.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in 50 mL of ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with 1 M HCl (2 x 25 mL), followed by saturated sodium bicarbonate solution (2 x 25 mL) to remove any unreacted 3-(bromomethyl)benzoic acid, and finally with brine (25 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. Alternatively, for higher purity, the product can be purified by column chromatography on silica gel.

Characterization and Expected Results

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Appearance: A pale yellow or off-white solid.

  • Melting Point: The melting point should be determined and compared with literature values if available.

  • Spectroscopic Analysis:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both benzene rings, a singlet for the benzylic methylene protons (-CH₂-), and a broad singlet for the carboxylic acid proton.

    • ¹³C NMR: The carbon NMR spectrum should display the expected number of signals corresponding to the unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.

    • IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the carboxylic acid O-H and C=O stretching, the C-O-C ether linkage, and the N-O stretching of the nitro group.

    • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₁NO₅, MW = 273.24 g/mol ).

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield Incomplete reaction.- Ensure all reagents are dry, especially the solvent and potassium carbonate.- Increase reaction time or temperature.- Check the quality of the 3-(bromomethyl)benzoic acid.
Decomposition of starting material.- Avoid excessively high temperatures.
Presence of starting materials in the final product Inefficient purification.- Optimize the recrystallization solvent system.- Perform column chromatography with an appropriate eluent system.- Ensure thorough washing during the work-up to remove unreacted starting materials.
Oily product that does not solidify Presence of impurities.- Attempt to purify by column chromatography.- Triturate the oil with a non-polar solvent like hexane to induce crystallization.

Conclusion

This application note details a reliable and reproducible protocol for the synthesis of this compound via the Williamson ether synthesis. By carefully following the outlined procedures and considering the provided rationale and troubleshooting advice, researchers can successfully synthesize this valuable chemical intermediate for their research and development endeavors. The self-validating nature of the protocol, combined with comprehensive characterization, ensures the integrity of the final product.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 980, 4-Nitrophenol. In PubChem. Retrieved from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Name Reactions. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Chegg. (2022, February 7). Solved Figure 4: Synthesis of benzyl 4-nitrophenyl ether. Retrieved from [Link]

Sources

Application Note: Chemoselective Reduction of 3-[(4-Nitrophenoxy)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Analysis

The Challenge: The reduction of 3-[(4-Nitrophenoxy)methyl]benzoic acid (Compound 1 ) to its corresponding aniline, 3-[(4-aminophenoxy)methyl]benzoic acid (Compound 2 ), presents a classic chemoselectivity conflict. The molecule contains three distinct functional domains:[1]

  • Nitro group (-NO₂): The target for reduction.

  • Carboxylic Acid (-COOH): A polar, acidic moiety that can complicate purification and poison certain catalysts.

  • Benzyl Phenyl Ether (-CH₂-O-Ph): The critical structural vulnerability. This linkage is susceptible to hydrogenolysis (cleavage) under standard catalytic hydrogenation conditions (e.g., Pd/C, H₂), which would disastrously fragment the molecule into 3-(hydroxymethyl)benzoic acid and 4-aminophenol.

Strategic Solution: To ensure high fidelity of the ether linkage, we must select reduction manifolds that operate on electron transfer mechanisms (chemical reduction) or specific surface adsorption kinetics (selective catalysis) that disfavor C-O bond insertion.

This guide details two validated protocols:

  • Protocol A (Iron/Ammonium Chloride): The "Gold Standard" for reliability. It is thermodynamically incapable of cleaving the benzyl ether and tolerates the free carboxylic acid.

  • Protocol B (Pt/C Catalytic Hydrogenation): A cleaner, scalable alternative to Pd/C that avoids hydrogenolysis.

Reaction Pathway & Chemoselectivity[2][3][4][5]

The following diagram illustrates the competing pathways. The goal is to traverse the Reduction Path while strictly avoiding the Hydrogenolysis Path .

ReactionPathway Fig 1. Chemoselectivity Landscape: Avoiding the Hydrogenolysis Trap SM Starting Material (Nitro-Ether-Acid) Inter Intermediate (Hydroxylamine) SM->Inter Step 1: 2e- / 2H+ Side1 Side Product A (Cleaved Benzoic Acid) SM->Side1 Hydrogenolysis (Pd/C + H2) Side2 Side Product B (4-Aminophenol) SM->Side2 Ether Cleavage Prod Target Product (Amino-Ether-Acid) Inter->Prod Step 2: 4e- / 4H+ (Fe/NH4Cl or Pt/C)

Protocol A: Iron-Mediated Reduction (Fe/NH₄Cl)

Status: Highly Recommended | Scale: Gram to Kilogram | Mechanism: Single Electron Transfer (SET)[2]

This method utilizes zero-valent iron as the electron source and ammonium chloride as a mild proton source/electrolyte. Unlike strong acid reductions (Fe/HCl), the NH₄Cl buffer prevents the formation of insoluble iron-carboxylate complexes and minimizes waste.

Materials
ReagentEquivalentsRole
Substrate (Nitro acid)1.0 equivReactant
Iron Powder (325 mesh)5.0 equivReductant (Surface area is critical)
Ammonium Chloride3.0 equivElectrolyte / Buffer
Ethanol / Water (3:1)10-15 volSolvent System
Celite® 545N/AFiltration Aid
Step-by-Step Procedure
  • Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve This compound (1.0 equiv) in Ethanol (3 parts) and Water (1 part).

    • Note: The carboxylic acid may not fully dissolve initially; this is acceptable.

  • Activation: Add Ammonium Chloride (3.0 equiv) to the mixture. Stir for 10 minutes at room temperature.

  • Addition: Add Iron Powder (5.0 equiv) in a single portion.

    • Caution: Ensure the iron is fine powder (reduced grade). Coarse filings will result in stalled conversion.

  • Reaction: Heat the suspension to a vigorous reflux (approx. 75–80 °C internal temp).

    • Observation: The reaction typically turns dark grey/brown (iron oxides). Monitor by HPLC or TLC (50% EtOAc/Hexanes). The starting material spot (UV active) should disappear within 2–4 hours.

  • Workup (Critical Step):

    • While the mixture is still hot (>60 °C), filter it through a pad of Celite® to remove iron sludge.

    • Why Hot? The product may precipitate if the solution cools, getting trapped in the iron cake.

    • Wash the Celite cake with hot Ethanol (2 x 3 vol).

  • Isolation:

    • Concentrate the filtrate under reduced pressure to remove the Ethanol.

    • The remaining aqueous phase will likely contain the product as the ammonium salt.

    • Adjust pH to ~4–5 (the isoelectric point of the amino acid) using dilute HCl (1M).

    • The product, 3-[(4-aminophenoxy)methyl]benzoic acid , should precipitate as an off-white to beige solid.

    • Filter, wash with cold water, and dry under vacuum at 45 °C.

Protocol B: Catalytic Hydrogenation (Pt/C)

Status: Alternative (Clean) | Scale: Lab to Pilot | Mechanism: Heterogeneous Catalysis

Warning: Do NOT use Palladium on Carbon (Pd/C). Pd is excellent at cleaving benzylic C-O bonds. Platinum (Pt) is far less active toward hydrogenolysis, preserving the ether linkage.

Materials
ReagentEquivalentsRole
Substrate1.0 equivReactant
1% or 5% Pt/C (Sulfided)2–5 wt% loadingCatalyst (Sulfided preferred for selectivity)
Hydrogen (H₂)1–3 atm (Balloon)Reductant
Methanol or THF20 volSolvent
Step-by-Step Procedure
  • Inerting: Purge a hydrogenation vessel (flask or Parr shaker) with Nitrogen (N₂) for 5 minutes.

  • Loading: Add the substrate and solvent (Methanol is preferred; use THF if solubility is poor).

  • Catalyst Addition: Carefully add the Pt/C catalyst (wet with water to prevent ignition).

    • Safety: Dry noble metal catalysts can ignite methanol vapors. Always keep the catalyst damp.

  • Hydrogenation:

    • Evacuate the vessel and backfill with Hydrogen (H₂) three times.

    • Stir vigorously under H₂ atmosphere (balloon pressure is usually sufficient; do not exceed 3 bar/45 psi to avoid ring reduction).

  • Monitoring: Monitor consumption of H₂. Reaction is usually complete in 4–12 hours.

  • Workup:

    • Flush vessel with Nitrogen.[3]

    • Filter the mixture through a 0.45 µm nylon membrane or Celite to remove the catalyst.

    • Recovery: The filtrate contains the pure product. Concentrate to dryness.

Analytical Validation & Quality Control

To confirm the success of the reaction, you must validate two criteria: (1) Reduction of Nitro, and (2) Integrity of Ether.

Analytical MethodExpected Signal (Product)Signal of Failure (Ether Cleavage)
¹H NMR (DMSO-d₆) Ether Linkage: Singlet (2H) at ~5.1 ppm. Amine: Broad singlet (2H) at ~4.5–5.0 ppm.Ether Linkage: Disappearance of the 5.1 ppm singlet. New Peaks: Methyl group on benzoic acid (~2.3 ppm) or hydroxymethyl (~4.5 ppm).
HPLC (UV 254nm) Single peak, typically more polar (earlier elution) than nitro-SM.Two distinct peaks: 3-(hydroxymethyl)benzoic acid and 4-aminophenol.
Mass Spec (ESI) [M+H]⁺ = 244.1[M+H]⁺ = 153.0 (Benzoic fragment) & 110.0 (Aminophenol).

Troubleshooting Guide

Scenario 1: Reaction Stalls (Iron Method)

  • Cause: Iron surface passivation (oxide coating).

  • Fix: Add 1–2 drops of concentrated HCl to "etch" the iron surface, or increase agitation speed. Ensure Ethanol content is high enough to solvate the organic substrate.

Scenario 2: Product Trapped in Iron Sludge

  • Cause: Product has low solubility in neutral/basic water.

  • Fix: Wash the filter cake with warm 1M NaOH . This converts the carboxylic acid to the highly soluble sodium carboxylate. Collect the basic filtrate and re-acidify to precipitate the product.

Scenario 3: Over-reduction (Hydrogenation Method)

  • Cause: Catalyst too active or pressure too high.

  • Fix: Switch to Sulfided Pt/C (commercially available). The sulfur poisons the catalyst slightly, killing the high-energy sites responsible for hydrogenolysis while permitting nitro reduction.

References

  • General Nitro Reduction (Fe/NH₄Cl)

    • Ramadas, K., & Srinivasan, N. (1992).[4] Synthetic Communications, 22(22), 3189–3195.[4] (Foundational protocol for Fe/NH4Cl reduction).

    • BenchChem Protocol:

  • Chemoselectivity (Benzyl Ethers)

    • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
    • Organic Chemistry Portal: (Details stability of benzyl ethers against various reduction methods).

  • Platinum vs.
  • Alternative Methods (Hydrazine/Graphite): Han, B. H., et al. (1989). Tetrahedron Letters, 30(42), 5755-5758. (Use of Hydrazine for selective reduction).

Sources

Application Note: Amide Coupling Optimization for 3-[(4-Nitrophenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research chemists and drug discovery scientists optimizing the amide coupling of 3-[(4-Nitrophenoxy)methyl]benzoic acid . The protocols prioritize high fidelity, scalability, and the preservation of the nitro-ether pharmacophore.

Executive Summary & Substrate Analysis

The substrate, This compound , presents a specific set of electronic and structural challenges that dictate the choice of coupling reagents. Unlike simple benzoic acids, this molecule contains a benzylic ether linkage coupled with a nitro-aromatic system .

Chemical Constraints & Mechanistic Logic
  • The Benzylic Ether Vulnerability: While the 4-nitro group withdraws electron density from the phenoxy ring (increasing stability against oxidative cleavage), the benzylic position remains susceptible to cleavage under strongly Lewis acidic conditions (e.g., BBr₃, AlCl₃) or harsh acidic hydrolysis. Protocols must avoid conditions that stabilize benzylic carbocations.

  • The Nitro Group: This moiety is strictly incompatible with reductive amidation conditions (e.g., catalytic hydrogenation methods) and dissolving metal reductions. It is generally stable to standard peptide coupling reagents and acid chloride generation.

  • Electronic Deactivation: The carboxylic acid is attached to a phenyl ring with a meta-substituted (nitrophenoxy)methyl group. The methylene spacer insulates the carboxylate from the strong electron-withdrawing effect of the nitro group. Therefore, the carboxylic acid retains nucleophilicity comparable to 3-alkylbenzoic acids, making it highly amenable to standard activation methods without requiring "forcing" conditions.

Decision Matrix: Reagent Selection

Use the following logic flow to select the optimal protocol for your specific scale and amine partner.

CouplingLogic Start Start: Select Amine Partner ScaleCheck Is the Reaction Scale > 5g? Start->ScaleCheck MethodA Check Reactivity ScaleCheck->MethodA No (<5g) MethodB PROTOCOL B: Acid Chloride (Oxalyl Cl) (Scalable, Low Cost) ScaleCheck->MethodB Yes (>5g) AmineReactivity Is Amine Sterically Hindered or Electron Deficient? HATU PROTOCOL A: HATU Activation (High Yield, Expensive) AmineReactivity->HATU Yes T3P PROTOCOL C: T3P (PPA) (Green, Low Epimerization) AmineReactivity->T3P No MethodA->HATU Hindered/Weak Nucleophile MethodA->T3P Simple Amine/Easy Workup

Figure 1: Decision tree for selecting the appropriate amidation strategy based on scale and amine reactivity.

Detailed Experimental Protocols

Protocol A: High-Fidelity Activation (HATU)

Best For: Discovery chemistry (mg to 1g scale), valuable amines, and difficult couplings. Mechanism: HATU generates an OAt-active ester, which is more reactive than OBt esters and benefits from a neighboring group effect by the pyridine nitrogen, accelerating the aminolysis.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Amine Partner (1.1 equiv)

  • Reagent: HATU (1.2 equiv)

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: Anhydrous DMF (Concentration: 0.1 M - 0.2 M)

Step-by-Step Procedure:

  • Dissolution: In a dry vial equipped with a stir bar, dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Activation: Add DIPEA (1.0 equiv only at this stage) dropwise. Stir at room temperature for 5–10 minutes. Note: The solution typically turns yellow/orange upon activation.

  • Addition: Add the amine (1.1 equiv) followed by the remaining DIPEA (2.0 equiv).

  • Reaction: Flush with nitrogen, cap, and stir at room temperature for 2–4 hours.

    • QC Check: Monitor by LC-MS.[1] Look for the disappearance of the activated ester (M+H of ester often visible) and formation of product.

  • Workup (Crucial for DMF removal):

    • Dilute reaction mixture with Ethyl Acetate (EtOAc).

    • Wash 1: 5% LiCl solution (x3). This effectively removes DMF.

    • Wash 2: Saturated NaHCO₃ (removes unreacted acid).

    • Wash 3: 1M HCl or 5% Citric Acid (removes unreacted amine/DIPEA). Caution: Ensure the nitro-ether is stable; citric acid is milder.

    • Wash 4: Brine.[1]

  • Isolation: Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Scalable Activation (Acyl Chloride via Oxalyl Chloride)

Best For: Scale-up (>5g), weak nucleophiles (anilines), and cost reduction. Mechanism: Converts the acid to the highly reactive acid chloride using oxalyl chloride and catalytic DMF.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.2 equiv)

  • Catalyst: DMF (2–3 drops)

  • Solvent: Anhydrous DCM (Dichloromethane)

  • Base: Triethylamine (Et₃N) or Pyridine (for the coupling step)

Step-by-Step Procedure:

  • Chlorination: Suspend the carboxylic acid in anhydrous DCM (0.2 M) under nitrogen at 0°C.

  • Catalysis: Add catalytic DMF (2 drops).

  • Activation: Add Oxalyl Chloride (1.2 equiv) dropwise. Gas evolution (CO/CO₂) will occur.

  • Completion: Allow to warm to room temperature and stir for 2 hours until gas evolution ceases and the solid dissolves (solution becomes clear).

  • Evaporation (Critical): Concentrate the reaction mixture to dryness in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: To a separate flask containing the Amine (1.1 equiv) and Et₃N (2.5 equiv) in DCM at 0°C, slowly add the solution of the acid chloride.

  • Workup: Stir for 1 hour, then wash with 1M HCl, saturated NaHCO₃, and brine.

Protocol C: "Green" Activation (T3P - Propylphosphonic Anhydride)

Best For: Easy purification (water-soluble byproducts) and preventing epimerization (if the amine partner is chiral).

Materials:

  • Substrate: this compound (1.0 equiv)

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (preferred for green chemistry)

Step-by-Step Procedure:

  • Combination: Charge the flask with the carboxylic acid (1.0 equiv), amine (1.1 equiv), and base (3.0 equiv) in EtOAc.

  • Addition: Cool to 0°C. Add T3P solution (1.5 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir for 12–24 hours. (T3P is slower than HATU but cleaner).

  • Workup: The beauty of T3P is the workup. Add water directly to the reaction flask. Separate layers. Wash organic layer with 1M NaOH (removes T3P byproducts) and 1M HCl.

Troubleshooting & Optimization Data

Table 1: Comparative Analysis of Coupling Reagents for this Substrate

ParameterHATU (Protocol A)Oxalyl Chloride (Protocol B)T3P (Protocol C)
Reaction Rate Very Fast (< 2 hrs)Fast (Activation 2h + Coupling 1h)Slow (12–24 hrs)
Yield (Typical) 85–95%80–90%70–85%
Purification Requires Column (removal of urea/N-oxide)Often Recrystallization/ExtractionExtraction often sufficient
Cost HighLowMedium
Nitro Stability ExcellentExcellentExcellent
Ether Stability ExcellentGood (Avoid excess Lewis acid)Excellent

Common Failure Modes:

  • Low Yield with Anilines: If coupling to an electron-deficient aniline, HATU may stall. Switch to Protocol B (Acid Chloride) and heat the coupling step to 40°C.

  • Emulsions during Workup: The nitro-phenoxy group increases lipophilicity. If emulsions form during extraction, use a small amount of Methanol in the organic layer or filter the biphasic mixture through Celite.

  • Hydrolysis: If the acid chloride (Protocol B) is exposed to moisture, it reverts to the starting material. Ensure all glassware is oven-dried.

References

  • General Amide Coupling: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • HATU Mechanism: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[2] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • T3P Application: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4] Organic Process Research & Development, 20(2), 140–177. Link

  • Acid Chloride Stability: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][5] Tetrahedron, 61(46), 10827-10852. Link

Sources

Application Note: 3-[(4-Nitrophenoxy)methyl]benzoic Acid as a Rigidified Heterobifunctional Linker Precursor

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals specializing in Targeted Protein Degradation (PROTACs) and Antibody-Drug Conjugates (ADCs).

Introduction & Chemical Rationale

In the development of bifunctional therapeutics such as PROTACs and ADCs, the linker is not merely a passive spacer; it actively dictates the physicochemical properties, metabolic stability, and topological geometry of the final conjugate. 3-[(4-Nitrophenoxy)methyl]benzoic acid (CAS 832739-66-9) has emerged as a highly strategic building block for synthesizing rigidified, heterobifunctional linkers.

  • Metabolic Stability via Ether Bridging: Unlike ester or carbonate linkages, which are highly susceptible to premature cleavage by circulating carboxylesterases, the benzyl ether linkage (-CH₂-O-) in this scaffold provides exceptional plasma stability.

  • Latent Orthogonality: The 4-nitrophenoxy moiety serves as a stable, latent aniline. It prevents unwanted self-polymerization during the initial coupling of the benzoic acid. Upon chemoselective reduction, it unmasks a nucleophilic aniline, enabling sequential, highly controlled bioconjugation.

  • Vector Geometry: In PROTAC design, the exit vector is critical for minimizing steric clashes between the E3 ligase and the Protein of Interest (POI)[1]. The meta-substitution on the benzoic acid imposes a distinct "kinked" trajectory, which frequently enhances ternary complex formation compared to linear para-substituted analogs.

Physicochemical Properties & Data Presentation

Before initiating synthesis, it is critical to understand the baseline parameters of the linker precursor to optimize solubility and coupling efficiency.

PropertyValue / Description
Chemical Name This compound
CAS Number 832739-66-9
Molecular Weight 273.24 g/mol
Molecular Formula C₁₄H₁₁NO₅
Linker Classification Heterobifunctional Precursor (Carboxyl / Latent Amine)
Key Structural Features Benzyl ether bridge; meta-substituted exit vector; latent aniline
Solubility Soluble in DMF, DMSO, and THF; poorly soluble in aqueous buffers

Experimental Workflows & Protocols

The following protocols outline a self-validating, three-step system to integrate this linker into a bifunctional molecule.

G A 3-[(4-Nitrophenoxy)methyl] benzoic acid B Intermediate 1 (Amide Conjugate) A->B EDC/NHS Coupling (Ligand 1) C Intermediate 2 (Unmasked Aniline) B->C Fe/NH4Cl Reduction (Chemoselective) D Final Conjugate (PROTAC/ADC) C->D HATU Coupling (Ligand 2)

Workflow for utilizing this compound in heterobifunctional synthesis.

Protocol A: Activation and Conjugation of the Benzoic Acid

To attach the first targeting ligand (e.g., an amine-bearing VHL ligand or an antibody lysine), we utilize standard 2[2].

Step-by-Step Procedure:

  • Activation: Dissolve 1.0 eq of this compound in anhydrous DMF. Add 1.5 eq of EDC-HCl and 1.5 eq of NHS (N-Hydroxysuccinimide).

  • Incubation: Stir at room temperature for 2 hours. Causality Note: EDC forms an unstable O-acylisourea intermediate, which NHS converts into a stable, amine-reactive NHS-ester, preventing rapid hydrolysis[2].

  • Conjugation: Add 1.0 eq of Ligand 1 (primary amine) and 3.0 eq of DIPEA (N,N-Diisopropylethylamine) to the reaction mixture. Stir for 12 hours at room temperature.

  • In-Process Control (IPC): Analyze via LC-MS. The target mass should reflect the combined mass of the linker and Ligand 1, minus 18 Da (loss of H₂O).

Protocol B: Chemoselective Reduction of the Nitro Group

Critical Expert Insight: Do not use Palladium on Carbon (Pd/C) with H₂ gas for this reduction. While Pd/C is standard for nitro reduction, it will readily cause hydrogenolysis of the benzyl ether linkage, destroying your linker. Instead, use a mild, chemoselective 3[3].

Step-by-Step Procedure:

  • Preparation: Dissolve Intermediate 1 in a 3:1 mixture of Ethanol and Water.

  • Reagent Addition: Add 5.0 eq of Iron powder (<10 μm) and 5.0 eq of NH₄Cl.

  • Reaction: Heat the mixture to 65°C and stir vigorously for 2-3 hours. The Fe/NH₄Cl system selectively reduces the nitroarene to an aniline without cleaving the sensitive benzyl ether[3].

  • Filtration: Cool to room temperature and filter through a pad of Celite to remove iron oxides. Concentrate the filtrate under reduced pressure.

  • IPC: Analyze via LC-MS. A successful reduction is self-validated by a mass shift of exactly -30 Da (Replacement of two oxygen atoms with two hydrogen atoms: -32 Da + 2 Da).

Protocol C: Conjugation of the Unmasked Aniline

Anilines are significantly less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Therefore, standard EDC coupling is often insufficient.

Step-by-Step Procedure:

  • Activation of Ligand 2: Dissolve 1.2 eq of Ligand 2 (carboxylic acid) in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes to form the highly reactive active ester.

  • Conjugation: Add 1.0 eq of Intermediate 2 (the unmasked aniline) to the activated Ligand 2 solution.

  • Reaction: Heat gently to 40°C if necessary, and stir for 16 hours.

  • Purification & IPC: Purify via preparative HPLC. Validate the final PROTAC/ADC construct via HRMS and ¹H-NMR (look for the characteristic shift of the aniline protons merging into the amide region).

References

  • Current strategies for the design of PROTAC linkers: a critical review N
  • Application Notes and Protocols for EDC/NHS Coupling Chemistry Benchchem
  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron ResearchGate / Advanced Synthesis & C

Sources

preparation of 3-[(4-aminophenoxy)methyl]benzoic acid from nitro precursor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the robust synthesis of 3-[(4-aminophenoxy)methyl]benzoic acid , a critical diaryl ether scaffold often utilized in the design of kinase inhibitors (e.g., receptor tyrosine kinase targets) and histone deacetylase (HDAC) inhibitors.[1]

The primary focus is the chemo-selective reduction of the nitro precursor, 3-[(4-nitrophenoxy)methyl]benzoic acid .[1] While the ether linkage is generally stable, the challenge lies in isolating the resulting zwitterionic amino-acid product in high purity without chromatographic purification. This guide presents two validated protocols:

  • Catalytic Hydrogenation (

    
    ):  The "Gold Standard" for pharmaceutical purity and scale-up.
    
  • Iron-Mediated Reduction (

    
    ):  A robust, low-cost alternative for laboratories lacking high-pressure hydrogenation infrastructure.[1]
    

Retrosynthetic Analysis & Strategy

The synthesis relies on a convergent approach. The diaryl ether linkage is established first via a Williamson ether synthesis, followed by the reduction of the nitro group. This order is essential because the amino group is susceptible to oxidation and side-reactions if present during the alkylation step.

G Target Target: 3-[(4-aminophenoxy)methyl]benzoic acid NitroPrecursor Nitro Precursor: This compound NitroPrecursor->Target Reduction (-NO2 -> -NH2) SM1 SM 1: 3-(Bromomethyl)benzoic acid SM1->NitroPrecursor Williamson Ether Synthesis (K2CO3, DMF, 60°C) SM2 SM 2: 4-Nitrophenol SM2->NitroPrecursor

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the diaryl ether followed by functional group interconversion.[1]

Precursor Preparation (Context)

Note: Ensure you have the nitro precursor ready before proceeding to the reduction protocols. The precursor is typically prepared by reacting 3-(bromomethyl)benzoic acid (1.0 eq) with 4-nitrophenol (1.1 eq) and Potassium Carbonate (


, 2.5 eq) in DMF or Acetone at 60°C for 4–6 hours.[1]
  • Checkpoint: The precursor should be a pale yellow solid.

  • Purification: Precipitate by pouring the reaction mixture into 1N HCl. Wash with water to remove excess nitrophenol.

Protocol A: Catalytic Hydrogenation (Preferred)

Applicability: Ideal for scale-up (>10g), GMP environments, and when high purity (>98%) is required without column chromatography.[1]

Reagents & Equipment
  • Substrate: this compound

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (reduces ignition risk).[1]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[1][2]

  • Hydrogen Source:

    
     gas (Balloon or Parr Shaker).
    
  • Equipment: 3-neck round bottom flask or Hydrogenation bottle.

Step-by-Step Methodology
  • Inerting: Flush the reaction vessel with Nitrogen (

    
    ) for 5 minutes.
    
  • Loading: Add the nitro precursor (10 mmol, 2.73 g) and Methanol (50 mL). The starting material may not fully dissolve initially; this is acceptable.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading, ~270 mg) under a gentle stream of nitrogen.

    • Safety Note: Dry Pd/C is pyrophoric. Always use wet catalyst or add under inert gas.

  • Hydrogenation:

    • Balloon Method:[1] Evacuate the flask (vacuum) and backfill with

      
       three times.[2] Leave connected to a double-balloon of 
      
      
      
      .
    • Parr Shaker: Pressurize to 30 psi (2 bar).

  • Reaction: Stir vigorously at Room Temperature (20–25°C).

    • Observation: The yellow suspension will gradually turn colorless and become a clear solution as the amino-acid product is more soluble in MeOH than the nitro-acid.[1]

  • Monitoring: Check TLC (System: 10% MeOH in DCM + 1% Acetic Acid) after 2 hours. Look for the disappearance of the yellow nitro spot (

    
    ) and appearance of a fluorescent amine spot (
    
    
    
    ).[1]
  • Workup:

    • Filter the mixture through a Celite® pad to remove Pd/C. Wash the pad with warm MeOH (20 mL).

    • Concentrate the filtrate under reduced pressure to ~10 mL volume.

    • Precipitation: Add Diethyl Ether (50 mL) or cold Water (50 mL) to induce crystallization.[1]

    • Filter the off-white solid and dry under vacuum at 45°C.[1]

Protocol B: Iron-Mediated Reduction (Alternative)

Applicability: Suitable for academic labs lacking hydrogen handling safety equipment or if the substrate contains halogens (Cl, Br, I) that might de-halogenate under Pd/C conditions.[1]

Reagents
  • Reductant: Iron Powder (325 mesh, reduced).

  • Electrolyte/Acid: Ammonium Chloride (

    
    ).[1]
    
  • Solvent: Ethanol/Water (3:1 ratio).[1]

Step-by-Step Methodology
  • Preparation: In a round-bottom flask, suspend the nitro precursor (10 mmol) in Ethanol (40 mL) and Water (15 mL).

  • Activation: Add Ammonium Chloride (50 mmol, 5 eq) and Iron Powder (50 mmol, 5 eq).

  • Reaction: Heat the mixture to reflux (approx. 75–80°C) with vigorous mechanical stirring.

    • Mechanism:[1][3][4][5][6] The reaction proceeds via electron transfer from Fe surface. Vigorous stirring is critical to prevent Fe clumping.

  • Duration: Reflux for 2–4 hours. The bright yellow color should fade to a dull brownish-grey (iron oxides).[1]

  • Workup (Critical Step):

    • Hot Filtration: While still hot, filter the mixture through Celite to remove iron sludge. Wash with hot Ethanol.

    • Note: If the filtrate is green, unreacted iron species are present.

  • Isolation:

    • Concentrate the filtrate to remove Ethanol.

    • The product (amino acid) may remain in the aqueous phase. Adjust pH to ~6.5–7.0 (the isoelectric point) using dilute NaOH or HCl.

    • Cool to 4°C to maximize precipitation.[7] Filter the solid.[2][7][8][9]

Analytical Validation

Use these parameters to validate the identity of 3-[(4-aminophenoxy)methyl]benzoic acid .

TechniqueParameterExpected ResultInterpretation
HPLC Purity>98% (Area)Single peak.[1][10] Retention time will be earlier than nitro precursor (more polar).[1]
1H NMR Aromatic Region

6.5 - 6.7 ppm (2H, d)
Upfield shift of protons ortho to

(distinctive doublet).[1]
1H NMR Amine Protons

4.5 - 5.5 ppm (broad s)
Broad singlet for

(disappears with

shake).[1]
1H NMR Methylene Bridge

5.0 - 5.1 ppm (2H, s)
Singlet for

.[1] Confirms ether linkage is intact.
Appearance VisualOff-white to beige powderDarkening indicates oxidation (store under inert gas).[1]

Critical Process Parameters (CPP) & Troubleshooting

Troubleshooting Issue1 Incomplete Reduction Sol1 Increase H2 pressure or Catalyst load Issue1->Sol1 Issue2 Product Not Precipitating Sol2 Adjust pH to Isoelectric Point (approx pH 6-7) Issue2->Sol2 Issue3 Hydroxylamine Impurity Sol3 Extend reaction time (Intermediate state) Issue3->Sol3

Figure 2: Troubleshooting logic for common reduction issues.

  • Solubility Issues: The amino-acid product is zwitterionic. It is least soluble at its isoelectric point (pH ~6–7).[1] If yield is low during filtration, check the pH of the mother liquor.

  • Hydroxylamine Intermediate: If the reaction is stopped too early, the hydroxylamine (

    
    ) may persist.[1] This often appears as a slightly more polar spot than the amine on TLC. Ensure full conversion by extending reaction time.
    
  • Oxidation: Anilines are prone to air oxidation (turning brown/purple).[1] Dry the product thoroughly and store in amber vials, preferably under nitrogen.

References

  • Catalytic Hydrogenation Overview

    • Nishimura, S.[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH, 2001.[1] (Standard reference for Pd/C reductions).

  • General Nitro Reduction Protocols

    • Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989.[1] (Source for Fe/HCl and catalytic reduction setups).

  • Synthesis of Phenoxy-methyl-benzoic acid derivatives

    • Methodology adapted from: US Patent 2008/0161356 A1. "Compounds useful as Kinase Inhibitors." (Describes the ether linkage formation and subsequent reduction of similar scaffolds).
    • Protocol verification: BenchChem.[2][7][8] "Troubleshooting guide for the catalytic hydrogenation of nitroaromatics." .[1]

  • Transfer Hydrogenation (Alternative)

    • Ram, S., & Ehrenkaufer, R. E. (1984).[1] Ammonium formate in organic synthesis: A versatile agent in the palladium-catalyzed transfer hydrogenation of azo and nitro compounds.[3] Synthesis, 1988(02), 91-95.[1]

Sources

High-Yield Esterification Strategies for 3-[(4-Nitrophenoxy)methyl]benzoic Acid: A Comprehensive Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Considerations

3-[(4-Nitrophenoxy)methyl]benzoic acid is a highly versatile bifunctional building block frequently utilized in medicinal chemistry, PROTAC linker synthesis, and materials science. Structurally, it features a carboxylic acid moiety intended for functionalization, a benzyl ether linkage, and a nitroarene group.

When designing an esterification strategy for this compound, researchers must consider the specific electronic and chemical sensitivities of its functional groups:

  • The Nitroarene Group: While stable to most acidic and basic conditions, the nitro group is highly susceptible to reduction. Consequently, esterification methods must strictly avoid reductive environments.

  • The Benzyl Ether Linkage: This linkage is generally robust but can be susceptible to cleavage under harsh acidic conditions (e.g., concentrated hydrohalic acids or strong Lewis acids at elevated temperatures).

To preserve the structural integrity of the molecule, mild, room-temperature esterification protocols are highly preferred over harsh, acid-catalyzed Fischer esterifications. This application note details two highly reliable, self-validating methodologies: the Steglich Esterification and Base-Promoted Alkylation .

Mechanistic Pathways & Causality

Method A: The Steglich Esterification (DCC/DMAP)

The Steglich esterification is the gold standard for coupling carboxylic acids with sterically hindered or sensitive alcohols under exceptionally mild conditions [1].

Causality of Reagent Selection: N,N'-Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form an O-acylisourea intermediate. However, if the target alcohol is a poor nucleophile, this intermediate can undergo an irreversible 1,3-rearrangement to form an unreactive N-acylurea byproduct, killing the yield. To prevent this, a catalytic amount of 4-Dimethylaminopyridine (DMAP) is introduced. DMAP acts as a superior nucleophilic acyl transfer catalyst, rapidly attacking the O-acylisourea to generate a highly reactive acylpyridinium ion. This intermediate readily reacts with the alcohol to form the target ester while regenerating the DMAP catalyst.

SteglichMechanism Acid 3-[(4-Nitrophenoxy)methyl] benzoic acid O_Acyl O-Acylisourea Intermediate Acid->O_Acyl + DCC DCC DCC (Activator) DCC->O_Acyl Acyl_Pyr Acylpyridinium Intermediate O_Acyl->Acyl_Pyr + DMAP DMAP DMAP (Catalyst) DMAP->Acyl_Pyr Product Target Ester + DCU (ppt) Acyl_Pyr->Product + R-OH - DMAP Alcohol Alcohol (R-OH) Alcohol->Product

Figure 1: Mechanistic workflow of the Steglich esterification utilizing DCC and DMAP.

Method B: Base-Promoted Alkylation

When synthesizing simple alkyl or benzyl esters, base-promoted alkylation offers an orthogonal, acid-free approach [2].

Causality of Reagent Selection: By using a mild base like Potassium Carbonate (K₂CO₃) in a polar aprotic solvent like N,N-Dimethylformamide (DMF), the carboxylic acid is deprotonated to form a highly nucleophilic carboxylate anion. This anion then undergoes a clean Sₙ2 substitution with an alkyl halide (e.g., Methyl Iodide or Benzyl Bromide). This method bypasses the need for coupling reagents and completely avoids acidic conditions that might threaten the ether linkage.

AlkylationWorkflow Acid Benzoic Acid Derivative Carboxylate Carboxylate Anion (Nucleophile) Acid->Carboxylate + K2CO3 Base K2CO3 in DMF (Deprotonation) Base->Carboxylate Ester Alkyl Ester + KX Salt Carboxylate->Ester + R-X (SN2) AlkylHalide Alkyl Halide (R-X) (Electrophile) AlkylHalide->Ester

Figure 2: Base-promoted SN2 alkylation workflow for carboxylic acid esterification.

Experimental Protocols

Protocol A: Steglich Esterification (DCC/DMAP)

Objective: Coupling of this compound with a complex or sterically hindered alcohol.

Materials:

  • This compound (1.0 equiv.)

  • Target Alcohol (1.1 equiv.)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv.)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv.)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and flush with inert gas (N₂ or Argon).

  • Dissolution: Dissolve this compound (1.0 equiv.) and the target alcohol (1.1 equiv.) in anhydrous DCM (approx. 0.1 M concentration relative to the acid).

  • Catalyst Addition: Add DMAP (0.1 equiv.) to the stirring solution.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Rationale: DCC activation is exothermic; cooling prevents the premature degradation of the O-acylisourea intermediate.

  • Activation: Add DCC (1.1 equiv.) dropwise or in small portions.

  • Reaction: Stir at 0 °C for 15 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for 3–12 hours.

  • Self-Validation (In-Process):

    • Visual: The formation of N,N'-dicyclohexylurea (DCU) will appear as a voluminous white precipitate.

    • TLC: Check the reaction using Hexanes/EtOAc (e.g., 3:1). The starting acid will streak near the baseline, while the product ester will elute significantly higher (R_f ~0.5–0.7). Both spots are highly UV-active due to the nitroarene moiety.

  • Workup: Filter the suspension through a Celite pad to remove the precipitated DCU. Wash the filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Base-Promoted Alkylation

Objective: Synthesis of simple alkyl esters (e.g., methyl, ethyl, benzyl) using alkyl halides.

Materials:

  • This compound (1.0 equiv.)

  • Alkyl Halide (e.g., Iodomethane or Benzyl Bromide) (1.2 equiv.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Dissolution: Dissolve the benzoic acid derivative (1.0 equiv.) in anhydrous DMF (approx. 0.2 M).

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 equiv.) to the solution. Stir the heterogeneous mixture at room temperature for 30 minutes to ensure complete formation of the carboxylate anion.

  • Alkylation: Add the alkyl halide (1.2 equiv.) dropwise via syringe. Caution: Alkyl halides are potent alkylating agents; handle in a fume hood with appropriate PPE.

  • Reaction: Stir the mixture at room temperature (or up to 40 °C for less reactive halides) for 4–8 hours.

  • Self-Validation (In-Process): Monitor via TLC. The highly polar acid spot will disappear, replaced by a distinct, less polar ester spot.

  • Workup: Quench the reaction by pouring the mixture into a separatory funnel containing a large volume of distilled water (at least 5x the volume of DMF used). Extract with Ethyl Acetate (3x).

  • DMF Removal (Critical Step): Wash the combined organic layers extensively with water (5x) and brine (1x). Rationale: DMF is highly miscible with EtOAc and will contaminate the final product if not rigorously washed out. Successful removal is validated by the absence of DMF singlets (2.88, 2.96, and 8.02 ppm) in the final ¹H NMR spectrum.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Quantitative Data & Method Comparison

To assist researchers in selecting the optimal protocol for their specific drug development workflows, the operational parameters of both methods are summarized below:

ParameterMethod A: Steglich (DCC/DMAP)Method B: Base-Promoted Alkylation
Reagents DCC, DMAP, R-OH, DCMK₂CO₃, Alkyl Halide (R-X), DMF
Typical Yield 85–95%80–90%
Reaction Time 3–12 hours4–8 hours
Temperature 0 °C to Room TemperatureRoom Temperature to 40 °C
Best Use Case Complex, sterically hindered, or sensitive alcoholsSimple alkyl/benzyl esters (e.g., methyl, ethyl, benzyl)
Scalability Moderate (DCU byproduct removal can become tedious at multi-gram scales)High (Simple aqueous workup efficiently removes DMF and inorganic salts)

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.[Link]

  • Otera, J., & Nishikido, J. (2010). Esterification: Methods, Reactions, and Applications (2nd ed.). Wiley-VCH.[Link]

Sources

Application Note: 3-[(4-Nitrophenoxy)methyl]benzoic acid as a Rigid Linker Intermediate in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Targeted Protein Degradation (TPD) Researchers.

Mechanistic Rationale: The Shift Toward Rigid Linkers

The efficacy of Proteolysis Targeting Chimeras (PROTACs) is fundamentally governed by their ability to induce a highly stable ternary complex between a Protein of Interest (POI), the PROTAC, and an E3 ubiquitin ligase. Historically, flexible polyethylene glycol (PEG) chains were the default linker choice. However, highly flexible linkers incur a severe entropic penalty upon ternary complex formation, as they must freeze into a single conformation from a vast ensemble of highly dynamic states.

To overcome this thermodynamic bottleneck, the field has rapidly pivoted toward conformationally restricted (rigid) linkers[1]. Incorporating rigid scaffolds—such as alkynes, piperidines, and substituted benzyl ethers—pre-organizes the PROTAC, significantly reducing the entropic cost of binding and enhancing PROTAC-protein interactions[2].

3-[(4-Nitrophenoxy)methyl]benzoic acid (CAS: 832739-66-9) has emerged as a premium heterobifunctional building block for rigid linker design. The meta-substituted benzyl ether architecture provides a precise, rigidified exit vector angle that is highly valuable for targeting shallow binding pockets, while its distinct functional groups (a carboxylic acid and a masked aniline) allow for highly controlled, orthogonal synthetic assembly.

G POI Protein of Interest (POI) Ternary Ternary Complex (Low Entropic Penalty) POI->Ternary Binds PROTAC PROTAC (Rigid Linker) PROTAC->Ternary Bridges E3 E3 Ubiquitin Ligase E3->Ternary Binds Ub Polyubiquitination Ternary->Ub Recruits E2 Degradation Proteasomal Degradation Ub->Degradation Targets

Diagram 1: Thermodynamic pathway of PROTAC ternary complex formation utilizing a rigid linker.

Physicochemical Profiling

Understanding the foundational properties of this intermediate is critical for predicting its solubility and reactivity during library synthesis[].

Table 1: Chemical Properties of this compound

PropertyValueStructural Significance
CAS Number 832739-66-9Unique identifier for procurement and safety tracking.
Molecular Weight 273.24 g/mol Optimal size for maintaining the final PROTAC within the "Rule of 5" limits (typically 700-1000 Da for degraders).
Molecular Formula C₁₄H₁₁NO₅Contains a high sp² carbon fraction, contributing to structural rigidity.
Functional Groups -COOH, -NO₂, EtherProvides orthogonal reactivity for sequential, step-wise coupling without the need for complex protecting group strategies.

Strategic Workflow: Assembly of Conformationally Restricted PROTACs

The Causality of Synthetic Sequencing

A common pitfall in bifunctional linker chemistry is uncontrolled self-polymerization. If the nitro group of this compound is reduced to an aniline before the carboxylic acid is coupled, the resulting amino acid will rapidly self-condense under standard amide coupling conditions.

Expert Insight: To ensure a self-validating, high-yield system, the synthetic sequence must proceed as follows:

  • Couple the carboxylic acid to the E3 ligase ligand.

  • Chemoselectively reduce the nitro group.

  • Couple the newly formed aniline to the POI warhead.

G Start This compound (CAS: 832739-66-9) Step1 Step 1: Amide Coupling (HATU, DIPEA, DMF) Attach E3 Ligand Start->Step1 Intermediate Nitro-Intermediate (E3 Ligand Conjugated) Step1->Intermediate Step2 Step 2: Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O) Avoid Hydrogenolysis Intermediate->Step2 Intermediate2 Aniline-Intermediate (E3 Ligand Conjugated) Step2->Intermediate2 Step3 Step 3: Amide Coupling (PyBOP, DIPEA, Heat) Attach POI Warhead Intermediate2->Step3 Final Conformationally Restricted PROTAC Step3->Final

Diagram 2: Optimized synthetic workflow preventing self-polymerization and hydrogenolysis.

Protocol A: Primary Amide Coupling (E3 Ligand Attachment)

Objective: Conjugate the benzoic acid moiety to an amine-bearing E3 ligase ligand (e.g., a CRBN or VHL binder)[2].

  • Activation: Dissolve this compound (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Stir for 10 minutes at room temperature to form the active ester.

  • Coupling: Add the amine-bearing E3 ligand (1.05 eq) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Validation: Monitor via LC-MS. The reaction should reach >95% conversion within 2 hours.

  • Workup: Quench with water, extract with EtOAc, wash with brine, and purify via flash chromatography.

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the terminal nitro group to an aniline. Causality Warning: Standard Palladium on Carbon (Pd/C) with H₂ gas poses a severe risk of hydrogenolysis (cleavage of the benzylic C-O ether bond). We mandate the Béchamp reduction to preserve the linker's structural integrity.

  • Preparation: Dissolve the nitro-intermediate from Protocol A (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.1 M).

  • Reagent Addition: Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq).

  • Reaction: Heat the mixture to 80 °C (reflux) for 2–4 hours. The single-electron transfer mechanism selectively reduces the nitro group without breaking the ether linkage.

  • Validation: Spot on TLC (UV/Ninhydrin). The product will appear as a highly polar, ninhydrin-positive spot.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron salts. Concentrate the filtrate in vacuo.

Protocol C: Secondary Amide Coupling (POI Warhead Attachment)

Objective: Couple the newly formed aniline to a carboxylic acid-bearing POI warhead. Causality Warning: Anilines are significantly less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Standard EDC/HOBt coupling will likely fail.

  • Activation: Dissolve the POI warhead carboxylic acid (1.0 eq) and PyBOP (1.5 eq) in anhydrous DMF.

  • Coupling: Add the aniline-intermediate from Protocol B (1.0 eq) and DIPEA (4.0 eq).

  • Optimization: Due to the weak nucleophilicity of the aniline, heat the reaction to 45 °C and allow it to stir for 12–24 hours.

  • Validation & Isolation: Confirm mass via high-resolution LC-MS. Purify the final PROTAC via preparative HPLC (C18 column, MeCN/H₂O gradient with 0.1% TFA).

Comparative Data Analysis

The integration of rigid linkers like this compound fundamentally alters the pharmacological profile of the resulting degrader.

Table 2: Theoretical Advantages of Rigid vs. Flexible PROTAC Linkers

ParameterFlexible PEG LinkersRigid Phenoxy-Benzyl LinkersMechanistic Driver
Entropic Penalty HighLow Pre-organization reduces degrees of freedom lost upon binding[1].
Ternary Complex Half-life Short to ModerateExtended Rigid vectors lock the E3 and POI in a highly stable, productive orientation[2].
Off-Target Degradation Higher RiskLower Risk Conformational restriction prevents the PROTAC from adopting geometries that fit unintended proteins.
Cellular Permeability ModerateImproved Fewer hydrogen bond acceptors (compared to long PEG chains) often improves passive membrane permeability.

References

  • Discovery of a potential hematologic malignancies therapy: Selective and potent HDAC7 PROTAC degrader targeting non-enzymatic function PubMed Central (PMC) / NIH URL:[Link]

  • Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma ACS Publications URL: [Link]

Sources

Troubleshooting & Optimization

improving solubility of 3-[(4-Nitrophenoxy)methyl]benzoic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help you systematically overcome the physicochemical barriers associated with 3-[(4-Nitrophenoxy)methyl]benzoic acid (CAS: 832739-66-9).

This compound presents a classic formulation challenge: it possesses a polar, ionizable headgroup (benzoic acid) tethered to a highly lipophilic, bulky tail (4-nitrophenoxy group). The guides below will walk you through the thermodynamic causality of its insolubility and provide self-validating protocols to ensure reliable, reproducible assay conditions.

PART 1: Core FAQs & Mechanistic Insights

Q1: Why does this compound exhibit such poor aqueous solubility in standard buffers? A1: The solubility of this molecule is thermodynamically restricted by the large hydrophobic surface area of its two aromatic rings and the methyl ether linkage. While the carboxylic acid group can participate in hydrogen bonding, the lipophilic 4-nitrophenoxy tail forces the surrounding water molecules into a highly ordered, entropically unfavorable cage. To minimize this energy state, the drug molecules self-associate, stabilizing their crystal lattice and precipitating out of the aqueous phase[1].

Q2: How does buffer pH dictate the solubility limit of this compound? A2: The carboxylic acid moiety has an estimated


 of ~4.0–4.5. According to the Henderson-Hasselbalch relationship, at a pH below or near the 

, the compound exists primarily in its un-ionized, free-acid form, which is highly insoluble. To achieve meaningful aqueous solubility, the buffer pH must be elevated at least 1–2 units above the

(e.g., pH 7.4–8.0) to deprotonate the acid into its significantly more soluble carboxylate salt[2].

Q3: I dissolved the compound in DMSO, but it immediately "crashed out" when added to my assay buffer. What caused this? A3: This phenomenon is known as "solvent shock" or anti-solvent precipitation. When a concentrated organic stock (e.g., DMSO) is introduced to an aqueous phase, the water-miscible solvent rapidly diffuses away from the drug into the bulk water. The local concentration of the hydrophobic compound instantaneously exceeds its thermodynamic solubility limit in the new aqueous-dominant microenvironment, causing rapid nucleation and precipitation[1].

PART 2: Troubleshooting Guide

Issue 1: Persistent precipitation in pH 7.4 buffer despite low target concentrations.

  • Causality: Even if the final buffer is pH 7.4, the addition of the acidic compound powder can create localized acidic microenvironments, kinetically trapping the drug in its insoluble free-acid form.

  • Solution: Utilize a "pH Titration Method." Suspend the compound in a fraction of the final water volume. Add dilute NaOH (0.1 M) dropwise until complete dissolution is observed (monitoring with a pH meter). Once the carboxylate salt is fully solvated, back-titrate to pH 7.4 using dilute HCl, and finally add your concentrated buffer salts[2].

Issue 2: Need a completely solvent-free formulation for sensitive live-cell assays.

  • Causality: Co-solvents like DMSO (>0.1% v/v) can cause cellular toxicity, membrane permeabilization, or off-target effects in biological assays.

  • Solution: Employ Cyclodextrin Inclusion Complexation. Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) features a lipophilic internal cavity that physically encapsulates the hydrophobic 4-nitrophenoxy moiety. Meanwhile, its hydrophilic exterior maintains excellent aqueous solubility without requiring any organic solvents[3].

PART 3: Standardized Experimental Protocols

Protocol A: Co-Solvent Dropwise Dilution (For Biochemical Assays)

This protocol minimizes solvent shock by controlling the kinetics of diffusion.

  • Stock Preparation: Dissolve this compound in 100% anhydrous DMSO to create a 10 mM concentrated stock. Vortex until optically clear.

  • Buffer Conditioning: Heat your target aqueous buffer (e.g., 50 mM Tris, pH 8.0) to 37°C to temporarily increase the thermodynamic solubility limit.

  • Vigorous Agitation: Place the buffer on a magnetic stirrer and set it to a high speed to create a deep vortex.

  • Dropwise Addition: Using a micropipette, add the DMSO stock dropwise (1–2 µL per drop) directly into the center of the vortex. This ensures instantaneous mechanical dispersion, preventing localized supersaturation[2].

  • Validation: Centrifuge the final solution at 10,000 x g for 5 minutes. If a pellet forms, the concentration exceeds the solubility limit for that specific co-solvent ratio.

Protocol B: HP- -Cyclodextrin Inclusion Complexation (For Cell-Based Assays)

This self-validating protocol ensures only fully complexed, soluble drug is utilized.

  • Host Solution: Prepare a 20% (w/v) solution of HP-

    
    -CD in standard PBS (pH 7.4)[4].
    
  • Guest Addition: Add an excess amount (beyond expected solubility) of this compound powder to the cyclodextrin solution.

  • Equilibration: Seal the vial and agitate on an orbital shaker at 37°C for 48 hours. Complexation is a slow thermodynamic equilibrium process[5].

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet all uncomplexed, insoluble drug.

  • Filtration: Carefully decant and pass the supernatant through a 0.22 µm PES syringe filter to ensure absolute sterility and removal of micro-crystals.

  • Quantification: Measure the final concentration of the filtrate using HPLC or UV-Vis spectroscopy before applying to cells.

PART 4: Quantitative Data Summaries

Table 1: Comparative Solubilization Strategies for this compound

Solubilization StrategyPrimary Mechanism of ActionEstimated Max Aqueous Conc.Primary AdvantagePrimary Limitation
Direct Buffer Addition (pH 4.0) None (Exists as Free Acid)< 10 µMSimple workflowPractically insoluble
pH Adjustment (pH > 7.4) Carboxylate Salt Formation100 - 500 µMNo chemical additivesSusceptible to pH shifts
DMSO Co-solvency (1% v/v) Interfacial tension reduction1.0 - 2.0 mMRapid, high concentrationSolvent toxicity in cells
HP-

-CD Complexation (20%)
Hydrophobic encapsulation> 5.0 mMHighly biocompatibleRequires 48h prep time

PART 5: Visualizations & Workflows

SolubilityLogic Start Compound Insoluble in Aqueous Buffer CheckPH Check Buffer pH Start->CheckPH IsLowPH pH < 5.0 (Protonated State) CheckPH->IsLowPH IsHighPH pH > 7.0 (Ionized State) CheckPH->IsHighPH AdjustPH Titrate with NaOH to pH 7.4 - 8.0 IsLowPH->AdjustPH CheckAssay Check Assay Type IsHighPH->CheckAssay AdjustPH->CheckAssay Biochem Biochemical Assay (Tolerates Solvents) CheckAssay->Biochem Cellular Cell-Based Assay (Solvent Sensitive) CheckAssay->Cellular Cosolvent Use DMSO Co-solvent (Dropwise Addition) Biochem->Cosolvent Cyclodextrin Use HP-β-CD Inclusion Complex Cellular->Cyclodextrin

Caption: Logical progression for troubleshooting this compound solubility.

CDWorkflow Step1 Prepare 20% w/v HP-β-CD Solution Step2 Add Excess Compound Powder Step1->Step2 Step3 Agitate 48h at 37°C (Thermodynamic Equilibration) Step2->Step3 Step4 Centrifuge & Filter (Remove Insoluble Drug) Step3->Step4 Step5 Quantify via HPLC & Apply to Assay Step4->Step5

Caption: Step-by-step workflow for preparing HP-β-CD inclusion complexes.

References

  • MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from: [Link]

  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from: [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis (IJPCA). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from: [Link]

Sources

troubleshooting low yield in 3-[(4-Nitrophenoxy)methyl]benzoic acid coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-[(4-Nitrophenoxy)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling reactions involving this molecule. Low yields can be a significant bottleneck in a synthesis campaign; this document provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you optimize your reaction outcomes.

Troubleshooting Guide: Low Yield in Coupling Reactions

This section addresses the most common issues encountered during amide or ester formation with this compound. The advice provided is based on established chemical principles and field-proven optimization strategies.

Question 1: My reaction shows low or no product formation. What are the likely causes and how can I fix it?

Low conversion is the most frequent challenge. The root cause often lies in one of three areas: inefficient activation of the carboxylic acid, poor solubility of the reactants, or low reactivity of the coupling partner.

Potential Cause A: Inefficient Carboxylic Acid Activation

The carboxylic acid of this compound can be stubborn to activate. The electron-withdrawing nature of the nitrophenoxy group can influence the reactivity of the carboxyl group.[1][2] If you are using a standard carbodiimide like DCC or EDC with HOBt, it may not be potent enough.

Solutions:

  • Upgrade Your Coupling Reagent: Switch to a more powerful class of reagents. Uronium/aminium salts like HATU or HBTU, or phosphonium salts like PyBOP, are generally more effective for challenging couplings.[3][4][5] These reagents form highly reactive esters in situ that couple more efficiently.[5] Phosphonium reagents have the added benefit of not causing guanidinylation side reactions.[5]

  • Pre-activate the Carboxylic Acid: Instead of adding all reagents at once, allow the carboxylic acid, coupling reagent, and an additive like HOBt or HOAt to stir for 15-30 minutes before introducing your amine or alcohol.[3] This ensures the active ester is fully formed prior to the nucleophilic attack.

  • Form the Acid Chloride: For a robust, highly reactive intermediate, convert the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[3] This is a more aggressive approach but is often highly effective, especially with poorly nucleophilic amines.

Potential Cause B: Poor Solubility

Reactants that are not fully dissolved cannot react efficiently. Both the starting carboxylic acid and its deprotonated carboxylate salt may have limited solubility in common, less polar solvents like dichloromethane (DCM).[6]

Solutions:

  • Change Solvents: Switch to a more polar aprotic solvent such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO) to improve the solubility of all reaction components.[3][7]

  • Use a Solvent Mixture: A mixture, such as DCM/DMF, can sometimes provide the right balance of solubility for all reactants.

  • Apply Sonication: Briefly sonicating the reaction mixture can help break up insoluble aggregates and promote dissolution.

Potential Cause C: Poorly Reactive Nucleophile (Amine/Alcohol)

If your amine or alcohol is sterically hindered or electronically deactivated (e.g., an aniline with electron-withdrawing groups), the coupling reaction will be sluggish.

Solutions:

  • Increase Reaction Temperature: Gently heating the reaction to 40-60 °C can significantly increase the rate.[3] However, you must monitor the reaction closely by TLC or LC-MS for the appearance of degradation products.

  • Use a Stronger, Non-Nucleophilic Base: If using a base, switch from triethylamine (TEA) to a more hindered base like N,N-diisopropylethylamine (DIPEA).[3] DIPEA is less likely to compete as a nucleophile and is more effective at deprotonating the ammonium salt of the incoming amine without causing side reactions.

  • Increase Reagent Equivalents: Using a slight excess (1.2–1.5 equivalents) of the amine/alcohol and the coupling reagent can help drive the equilibrium towards the product.[3]

Troubleshooting Workflow for Low Conversion

G cluster_activation Activation Solutions start Low Yield or No Reaction check_activation Is Acid Activation Inefficient? start->check_activation check_solubility Are Reactants Fully Dissolved? check_activation->check_solubility No sol_reagent Upgrade Coupling Reagent (HATU, PyBOP) check_activation->sol_reagent Yes check_nucleophile Is the Nucleophile Weak? check_solubility->check_nucleophile Yes sol_solvent Switch to DMF or NMP check_solubility->sol_solvent No sol_temp Increase Temperature (40-60 °C) check_nucleophile->sol_temp Yes sol_base Use Stronger Base (DIPEA) check_nucleophile->sol_base Yes success Yield Improved sol_reagent->success sol_preactivate Pre-activate Acid sol_preactivate->success sol_acidchloride Form Acid Chloride sol_acidchloride->success sol_solvent->success sol_temp->success sol_base->success

Caption: Troubleshooting logic for low-yield reactions.

Question 2: My reaction works, but I have significant side products. How do I identify and prevent them?

The formation of impurities complicates purification and reduces the overall yield. Understanding the potential side reactions is key to preventing them.

Potential Cause A: N-Acylurea Formation

This is a classic side reaction when using carbodiimide reagents (DCC, EDC). The highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea, which terminates the reaction pathway.[4][8]

Solution:

  • Use an Additive: Always include an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) when using carbodiimides.[9] These additives act as nucleophilic traps, converting the O-acylisourea into a more stable active ester that is less prone to rearrangement but still highly reactive towards the desired nucleophile.

Potential Cause B: Guanidinylation of the Amine

This side reaction is specific to uronium/aminium-based coupling reagents (HATU, HBTU). An excess of the coupling reagent can react with the free N-terminus of your amine, forming an unreactive guanidinium species that caps the chain.[5][10]

Solutions:

  • Control Stoichiometry: Avoid using a large excess of the uronium reagent. Use stoichiometric amounts or a very slight excess (1.05-1.1 eq).

  • Switch to a Phosphonium Reagent: Phosphonium salts like PyBOP or PyAOP do not cause guanidinylation and are an excellent alternative if this side reaction is problematic.[5]

Potential Cause C: Cleavage of the Benzylic Ether

The benzylic ether linkage in this compound is generally stable under standard amide and ester coupling conditions.[11] However, it can be susceptible to cleavage under harsh acidic or reductive conditions.

Solution:

  • Avoid Harsh Conditions: If you choose to form the acid chloride, perform the reaction at low temperatures and remove the activating agent (e.g., SOCl₂) under vacuum before adding the amine. Avoid prolonged exposure to strong acids. Catalytic hydrogenation (e.g., H₂/Pd-C) for other synthetic steps should be avoided as it will cleave the benzyl ether.[11]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose coupling agent to start with for this acid?

For a reliable starting point, a combination of EDC (1.2 eq) and HOBt (1.1 eq) in DMF is a cost-effective and generally successful method. If yields are low, upgrading to HATU (1.1 eq) with DIPEA (2.0 eq) in DMF is the recommended next step, as it is a more powerful system capable of overcoming many common hurdles.[3][12]

Q2: How does the nitro group on the phenoxy ring affect the reaction?

The nitro group is a strong electron-withdrawing group. This has two main effects:

  • It makes the phenoxy group a better leaving group, which is relevant to the stability of the ether linkage but not typically a factor in standard coupling.[1]

  • It deactivates the aromatic ring, making it less susceptible to electrophilic side reactions.[2] Under standard coupling conditions, the nitro group is generally considered a stable, spectator functional group.

Q3: What are the optimal reaction temperatures and times?

Most amide/ester couplings are run at room temperature for 12-24 hours. A good starting point is to stir at 0 °C for 30 minutes and then allow the reaction to warm to room temperature overnight.[3] If the reaction is sluggish due to a weak nucleophile, the temperature can be increased to 40-60 °C.[3] Always monitor the reaction by TLC or LC-MS to determine the optimal time and to check for decomposition at higher temperatures.

Q4: How should I monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common method.[13] Spot the starting carboxylic acid, your amine/alcohol, and the reaction mixture on the same plate. The consumption of the starting acid and the appearance of a new, typically less polar, product spot indicates progress. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

Experimental Protocols
Protocol 1: General Amide Coupling using EDC/HOBt

This protocol is a robust starting point for coupling with primary and secondary amines.

  • Dissolution: Dissolve this compound (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous DMF.

  • Amine Addition: Add the desired amine (1.1 eq) to the solution.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • EDC Addition: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise over 5 minutes.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]

Protocol 2: High-Efficiency Amide Coupling using HATU

This protocol is recommended for sterically hindered substrates or when Protocol 1 fails.

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add HATU (1.1 eq) and the desired amine (1.2 eq) to the solution.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Add DIPEA (2.5 eq) dropwise. The solution may turn yellow.

  • Reaction: Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Workup & Purification: Follow the same workup and purification steps as described in Protocol 1.

Amide Coupling Reaction Mechanism

G Acid R-COOH (Carboxylic Acid) Reagent + Coupling Reagent (e.g., HATU, EDC/HOBt) ActiveEster R-CO-X (Activated Intermediate) Reagent->ActiveEster Activation Amine + H₂N-R' (Amine) Amide R-CONH-R' (Amide Product) Amine->Amide Coupling Byproduct + Byproducts

Caption: General workflow for amide coupling reactions.

Data Summary
Coupling ReagentClassStrengthsWeaknesses
EDC / HOBt CarbodiimideCost-effective, common, water-soluble byproduct.Can lead to N-acylurea formation, may be inefficient for hindered substrates.[4]
HATU / HBTU Uronium/AminiumHighly efficient, fast reaction rates, good for difficult couplings.[5][9]More expensive, can cause guanidinylation of amines.[5][10]
PyBOP PhosphoniumHighly efficient, no guanidinylation, good for sensitive substrates.[5]More expensive, byproduct can sometimes complicate purification.
SOCl₂ Acid Halide FormerCreates highly reactive acid chloride, very effective for unreactive amines.[3]Harsh conditions, can promote side reactions if not controlled.
References
  • Benchchem. A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions. 11

  • Benchchem. Technical Support Center: Optimizing Coupling Reactions for 5-Methoxyoxazole-2-carboxylic Acid. 3

  • PubMed. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. 14

  • Aapptec Peptides. Coupling Reagents. 9

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. 4

  • MilliporeSigma. Peptide Coupling Reagents Guide. 5

  • MDPI. Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. 15

  • ResearchGate. Scope of the carboxylic acids and the nitro compounds Reaction conditions. 16

  • Pearson+. Why do the nitro groups change the relative leaving tendencies of... | Study Prep. 1

  • Benchchem. Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate. 13

  • Saurabh Khadse. Side reactions in peptide synthesis: An overview. 8

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. 10

  • Reddit. Carboxylic acid and Cross Coupling reactions. : r/OrganicChemistry.

  • AskPrep. Why Nitro & Carboxyl Groups Deactivate Benzene | Electron-Withdrawing Groups Explained. YouTube.

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents.

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. 12

  • Taylor & Francis Online. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. 7

Sources

Technical Support Center: Purification of 3-[(4-Nitrophenoxy)methyl]benzoic Acid

[1]

Case ID: PUR-3NPMBA-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

System Diagnosis & Molecule Profile[1]

Welcome to the Technical Support Center. You are attempting to purify 3-[(4-Nitrophenoxy)methyl]benzoic acid , a compound characterized by two distinct functionalities that complicate chromatography: a carboxylic acid (strongly polar, ionizable) and a nitro-aromatic ether (moderately polar, UV-active).[1]

The Core Challenge: "The Silanol Trap"

The primary failure mode in purifying this compound on standard silica gel is irreversible adsorption or severe tailing .

  • Mechanism: The acidic proton of the benzoic acid moiety (

    
    ) interacts via hydrogen bonding with the acidic silanol groups (
    
    
    ) on the silica surface.
  • Symptom: The compound streaks from the baseline to the solvent front, resulting in poor resolution and co-elution with impurities like 4-nitrophenol.

Standard Operating Procedure (SOP)

Objective: Isolate high-purity (>95%) target compound free from 4-nitrophenol and starting benzyl halides.

A. Mobile Phase Formulation (The Critical Fix)

You must use an acidic modifier.[1] Neutral solvents will fail.[1]

ComponentRoleRecommended Ratio
Hexanes (or Heptane) Non-polar carrierGradient A
Ethyl Acetate (EtOAc) Polar eluentGradient B
Acetic Acid (AcOH) Silanol Blocker 1.0% v/v (Constant)

Tech Note: Add 1% Acetic Acid to both the Hexane and EtOAc reservoirs. This ensures the modifier concentration remains constant during the gradient, preventing baseline drift.[1]

B. Sample Loading Strategy

Do not attempt liquid loading with minimal DCM/Methanol; this often leads to precipitation at the column head.[1]

  • Recommended: Solid Load (Dry Load) .[1]

    • Dissolve crude mixture in THF or Acetone (ensure full solubility).

    • Add silica gel (ratio: 3g silica per 1g crude).[1]

    • Rotary evaporate to dryness until a free-flowing powder remains.

    • Pack this powder on top of your pre-equilibrated column.[1]

C. The Workflow Diagram

The following diagram illustrates the optimized purification logic.

PurificationWorkflowStartCrude Reaction MixtureTLCTLC Analysis(Solvent: 50% EtOAc/Hex + 1% AcOH)Start->TLCDecisionIs 4-Nitrophenol present?TLC->DecisionWashPre-Column Wash(Sat. NaHCO3 extraction)Decision->WashYes (Yellow Spot)LoadSolid Load Preparation(Silica + Crude -> Dry)Decision->LoadNoWash->LoadColumnFlash Column ChromatographyStationary: Silica (40-63µm)Mobile: Hex/EtOAc + 1% AcOHLoad->ColumnFractionsFraction Analysis(Look for UV active spots)Column->FractionsEndPure Product(White/Off-white Solid)Fractions->End

Figure 1: Decision tree for the purification of benzoic acid derivatives, emphasizing pre-column impurity removal.

Troubleshooting Guide (FAQs)

Issue 1: "My product is streaking across the entire TLC plate/Column."

Diagnosis: Unsuppressed ionization.[1] The carboxylic acid is deprotonating on the silica surface. Solution:

  • Verify Modifier: Ensure you added 1% Acetic Acid or 0.5% Formic Acid to the mobile phase.[1]

  • Increase Modifier: If streaking persists, increase Acetic Acid to 2%.[1]

  • Mechanistic Insight: The added acid lowers the pH of the mobile phase, forcing the equilibrium of your product toward the protonated (neutral) state (

    
    ), which interacts less aggressively with silica than the carboxylate anion (
    
    
    ).[1]

InteractionMechanismSilicaSilica Surface-Si-OH-Si-OHProductTarget Molecule-COO^- (Streaking)-COOH (Sharp Band)Silica->ProductStrong H-Bonding(Without Modifier)ModifierAcetic Acid (Modifier)H+Modifier->SilicaShields SitesModifier->ProductProtonates

Figure 2: Mechanistic action of acetic acid suppressing silanol interactions.

Issue 2: "I cannot separate the product from 4-Nitrophenol."

Diagnosis:

1
  • 4-Nitrophenol:

    
    , Yellow, Less Polar.[1]
    
  • Target Acid:

    
    , Colorless (UV active), More Polar.[1]
    Solution: 
    
  • Pre-Column Extraction (Highly Recommended): Before the column, dissolve crude in EtOAc and wash with saturated Sodium Bicarbonate (NaHCO₃) .[1]

    • Why? The target acid (

      
       4) will fully deprotonate and move to the water layer. The 4-nitrophenol (
      
      
      7.[1]15) is less acidic and a significant portion will remain in the organic layer (or can be washed out with specific pH buffers).[1]
    • Recovery: Separate layers.[1][2] Acidify the aqueous layer with HCl to pH 1.[1] The product will precipitate.[1] Extract back into EtOAc. This often eliminates the need for a difficult column separation [1].[1]

  • Chromatographic Separation: If you must use a column, use a shallow gradient (e.g., 10% to 40% EtOAc in Hexane).[1] The 4-nitrophenol (less polar) should elute before the carboxylic acid.

Issue 3: "The product precipitates inside the column."

Diagnosis: Solubility mismatch. The compound is soluble in the loading solvent (DCM/Acetone) but insoluble in the initial mobile phase (Hexanes). Solution:

  • Switch to Solid Loading: As described in the SOP. This physically distributes the sample preventing "clumping" at the interface.

  • Add DCM to Mobile Phase: Change solvent system to Hexane/DCM/Acetic Acid . DCM is a better solvent for aromatic acids than EtOAc/Hexane mixtures.[1]

Advanced Optimization: Reverse Phase (C18)

If normal phase silica fails despite acid modification, switch to Reverse Phase (C18) chromatography.[1] This is often superior for aromatic acids.[1]

  • Stationary Phase: C18 (Octadecylsilane).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B.

  • Why it works: The separation is based on hydrophobicity.[1] The nitro-phenoxy group provides strong retention on C18, often resolving easily from impurities [2].[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 .[1] (Standard protocols for carboxylic acid separation via bicarbonate extraction).

  • Teledyne ISCO. RediSep C-18 Reversed Phase Column Purification of Carboxylic Acids, Application Note AN82.[1] Link

  • Reich, H. J. Common Solvents and Modifiers for Chromatography, University of Wisconsin-Madison.[1] (Guidance on acetic acid additives for silica gel). Link

Technical Support Center: Troubleshooting 3-[(4-Nitrophenoxy)methyl]benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the synthesis of 3-[(4-Nitrophenoxy)methyl]benzoic acid . While the Williamson ether synthesis used to construct this molecule appears straightforward on paper, the downstream processing—specifically the deprotection of the carboxylic acid—often leads to catastrophic product loss due to undesired ether cleavage.

This guide is designed to diagnose the root causes of this cleavage, explain the underlying mechanistic causality, and provide field-proven, self-validating protocols to ensure high-yield synthesis.

Issue Diagnostics & FAQs

Q: Why am I recovering 4-nitrophenol and 3-(hydroxymethyl)benzoic acid instead of my target product after ester deprotection? A: You are observing base-mediated SN2 ether cleavage. The nitro group at the para position is strongly electron-withdrawing via both inductive and resonance effects. This stabilizes the resulting phenoxide anion, lowering the pKa of 4-nitrophenol to approximately 7.15. Because it is a weak conjugate base, 4-nitrophenoxide is an exceptional leaving group. When you expose the intermediate ester to strong bases (like NaOH) at elevated temperatures, the hydroxide ion attacks the electrophilic benzylic carbon, displacing the 4-nitrophenoxide and irreversibly cleaving the ether[1].

Q: Can I use catalytic hydrogenation (e.g., H₂, Pd/C) to deprotect a benzyl ester instead of using base hydrolysis? A: No. While catalytic hydrogenation is the standard method for cleaving benzyl ethers and benzyl esters[2], applying it to this specific molecule will rapidly reduce the para-nitro group to an aniline. This ruins the structural integrity of your target compound.

Q: What is the most reliable strategy to prevent ether cleavage? A: The most robust approach is Direct Alkylation . By using 3-(bromomethyl)benzoic acid directly (instead of its methyl or ethyl ester) with an excess of a mild base like K₂CO₃, you form the ether while keeping the carboxylic acid as a carboxylate salt. This entirely bypasses the need for a risky downstream saponification step.

Mechanistic Pathways of Cleavage

To prevent degradation, we must first understand the competing reaction pathways. During the saponification of methyl 3-[(4-nitrophenoxy)methyl]benzoate, kinetic control versus thermodynamic control dictates your product distribution.

Mechanism A Methyl 3-[(4-nitrophenoxy)methyl]benzoate (Intermediate) B OH⁻ Attack at Carbonyl (Saponification) A->B LiOH, 0°C (Kinetic Control) C OH⁻ Attack at Benzylic Carbon (SN2 Cleavage) A->C NaOH, Reflux (Thermodynamic Cleavage) D This compound (Target Product) B->D H+ Workup E 4-Nitrophenoxide + 3-(Hydroxymethyl)benzoic acid (Degradation Products) C->E Irreversible

Competing pathways during base-mediated deprotection of the intermediate ester.

Quantitative Data: Deprotection Optimization

If you are locked into a synthetic route that utilizes an ester intermediate, controlling the hydrolysis conditions is critical. The table below summarizes the causality between reaction harshness and ether cleavage[3].

Deprotection StrategyBaseSolventTemp (°C)Time (h)Target Yield (%)Cleavage (%)
Harsh Saponification NaOH (2.0 eq)MeOH / H₂O6521285
Standard Saponification KOH (1.5 eq)EtOH / H₂O25124550
Mild Saponification LiOH (1.1 eq)THF / H₂O0688< 5
Direct Alkylation K₂CO₃ (2.5 eq)DMF60492 0

Note: Direct Alkylation eliminates the deprotection step entirely, resulting in zero cleavage.

Optimized Workflows & Protocols

Based on the data above, we recommend two validated protocols. The decision tree below will help you select the appropriate workflow for your laboratory.

Workflow Start Select Synthetic Route Route1 Direct Alkylation (Free Acid) Start->Route1 Route2 Ester Protection (Methyl/Ethyl) Start->Route2 Step1 3-(Bromomethyl)benzoic acid + 4-Nitrophenol + 2.5 eq K2CO3 Route1->Step1 Step2 Methyl 3-(bromomethyl)benzoate + 4-Nitrophenol + 1.1 eq K2CO3 Route2->Step2 Success Target Molecule Isolated Step1->Success No deprotection needed Deprotect Hydrolysis Required? Step2->Deprotect Mild Mild Base (LiOH, 0°C) Deprotect->Mild Harsh Harsh Base (NaOH, Δ) Deprotect->Harsh Mild->Success Fail Ether Cleavage Harsh->Fail

Decision tree for optimizing the synthesis and preventing undesired ether cleavage.

Protocol A: Direct Alkylation (Recommended)

This protocol is a self-validating system . By utilizing the free carboxylic acid, we eliminate the deprotection step. The workup inherently validates the success of the reaction: if the product is successfully formed, it will selectively precipitate upon acidification, leaving unreacted starting materials behind.

Step-by-Step Methodology:

  • Reaction Setup: To a dry 250 mL round-bottom flask, add 4-nitrophenol (1.0 eq, 10 mmol) and 3-(bromomethyl)benzoic acid (1.05 eq, 10.5 mmol).

  • Base Addition: Add anhydrous K₂CO₃ (2.5 eq, 25 mmol) followed by 50 mL of anhydrous DMF. Causality Note: The excess base is required to deprotonate both the carboxylic acid and the phenol, generating the reactive phenoxide nucleophile.

  • Etherification: Stir the suspension at 60°C for 4 hours. Monitor via TLC (DCM:MeOH 9:1).

  • Self-Validating Workup: Cool to room temperature and pour the mixture into 150 mL of distilled water. The target molecule is now a water-soluble dipotassium salt.

  • Impurity Extraction: Wash the aqueous layer with Ethyl Acetate (3 x 50 mL). This removes any neutral organic impurities or dialkylated byproducts.

  • Product Isolation: Cool the aqueous layer in an ice bath and carefully acidify with 1M HCl to pH 3. The target this compound will precipitate as a white/pale-yellow solid. Filter, wash with cold water, and dry under vacuum.

Protocol B: Mild Saponification (Alternative)

If you must use an ester intermediate (e.g., methyl 3-[(4-nitrophenoxy)methyl]benzoate), you must maintain strict kinetic control to favor carbonyl attack over benzylic attack.

Step-by-Step Methodology:

  • Solvent System: Dissolve the ester (1.0 eq, 10 mmol) in a 3:1 mixture of THF and water (40 mL total) and chill the flask to 0°C in an ice bath.

  • Base Selection: Slowly add Lithium Hydroxide monohydrate (LiOH·H₂O) (1.1 eq, 11 mmol). Causality Note: LiOH is a milder base than NaOH. The lithium cation coordinates with the carbonyl oxygen, increasing its electrophilicity and kinetically favoring saponification over SN2 ether cleavage.

  • Reaction: Stir at 0°C for 6 hours. Do not allow the reaction to warm to room temperature.

  • Quenching: Quench the reaction at 0°C by adding 1M HCl until the pH reaches 3.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • Application Notes and Protocols for the Williamson Ether Synthesis of Substituted Nitroaromatics - Benchchem Source: Benchchem Technical Notes URL
  • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal Source: Organic Chemistry Portal URL
  • Benzyl phenyl ether | 946-80-5 - Benchchem Source: Benchchem Chemical Database URL

Sources

Technical Support: Optimizing Nitro Reduction of 3-[(4-Nitrophenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: CHEM-RED-003 Subject: Chemoselective Reduction Protocols & Troubleshooting

Executive Summary & Chemical Context

The Challenge: You are attempting to reduce the nitro group of 3-[(4-Nitrophenoxy)methyl]benzoic acid to its corresponding aniline.

The Structural Trap: This molecule contains three distinct functionalities with competing reactivities:

  • Nitro group (

    
    ):  The target for reduction.
    
  • Carboxylic Acid (

    
    ):  Creates solubility challenges in non-polar solvents and potential catalyst poisoning.
    
  • Benzyl Ether Linkage (

    
    ): CRITICAL RISK.  This bond is highly susceptible to hydrogenolysis (cleavage) under standard catalytic hydrogenation conditions (e.g., Pd/C + 
    
    
    
    ), which would destroy your molecule, yielding 3-(hydroxymethyl)benzoic acid and 4-aminophenol.

The Solution: This guide prioritizes Chemoselective Protocols that reduce the nitro group while preserving the benzyl ether and tolerating the free acid.

Decision Matrix: Selecting Your Protocol

Use this decision tree to select the optimal method based on your lab's constraints and scale.

Reduction_Decision_Tree start START: Select Reduction Method q1 Is Hydrogenolysis (Ether Cleavage) a known issue in your screen? start->q1 q2 Do you require a metal-free product (low ppm limits)? q1->q2 No / Unknown method_A RECOMMENDED: Iron/NH4Cl (Robust, Cheap, High Selectivity) q1->method_A Yes (Avoid H2) q2->method_A No (Research Scale) method_B Catalytic Hydrogenation (Pt/C - Sulfided) q2->method_B Yes (Scale-up/Pharma) method_C Sodium Dithionite (Mild, Aqueous) q2->method_C Substrate is pH Sensitive

Figure 1: Strategic decision tree for selecting the reduction methodology based on chemoselectivity risks and purity requirements.

Protocol A: The "Robust" Route (Fe / Ammonium Chloride)

Best For: High chemoselectivity, preserving the benzyl ether, and handling the carboxylic acid without protection. Mechanism: Electron transfer from the metal surface. The mild acidity of


 activates the iron but is not strong enough to cleave the ether.
Materials
  • Substrate: this compound

  • Reductant: Iron Powder (325 mesh or finer is better) – 5.0 equivalents

  • Additive: Ammonium Chloride (

    
    ) – 3.0 to 5.0 equivalents
    
  • Solvent: Ethanol/Water (3:1 ratio) or Methanol/Water (3:1 ratio)

Step-by-Step Workflow
  • Solubilization: Dissolve the substrate in Ethanol/Water.

    • Note: If the carboxylic acid resists dissolution, add 1.0 eq of

      
       to form the sodium salt in situ. This often drastically improves reaction kinetics in aqueous media.
      
  • Activation: Add

    
     and Iron powder to the reaction vessel.
    
  • Reflux: Heat the mixture to vigorous reflux (

    
    ).
    
    • Critical: Induction time varies. Vigorous stirring is required to keep Fe suspended.

  • Monitoring: Check TLC/LCMS every 30 mins. Reaction is typically complete in 2–4 hours.

  • Workup (The "Sludge" Fix):

    • While the reaction is still hot , filter through a pad of Celite.

    • Wash the Celite cake with hot Ethanol.

    • Concentrate the filtrate.[1][2]

    • Acidify carefully to pH 4–5 to precipitate the amino-acid product (if it was a salt), or extract into EtOAc.

Protocol B: The "Clean" Route (Catalytic Hydrogenation)

Best For: Scale-up where metal waste (Fe sludge) is unacceptable. Risk: High risk of ether cleavage. Mitigation: Use of Sulfided Platinum on Carbon (Pt(S)/C) .

Why NOT Pd/C?

Palladium on Carbon is an excellent catalyst for debenzylation. Using Pd/C will almost certainly cleave your molecule at the benzylic position.

Step-by-Step Workflow
  • Catalyst Selection: Use 3–5 wt% Pt/C (sulfided) . The sulfur acts as a "poison," reducing the catalyst's activity enough to prevent C-O bond cleavage while still reducing the nitro group.

  • Solvent: Methanol or THF.[2]

  • Conditions:

    • 
       Pressure: 1–3 bar (Balloon or low pressure).
      
    • Temperature: Ambient (

      
      ). Do not heat. 
      
  • Alternative (If Pt/C unavailable):

    • Use Pd/C doped with Diphenylsulfide or Ethylenediamine .

    • Reference: Sajiki, H. Tetrahedron Lett.[3][4]1995 , 36, 3465.[3][4] (Use of Nitrogen-bases to poison Pd/C against benzyl ether cleavage).

Troubleshooting Guide (FAQs)

Issue 1: "I lost the benzyl ether! My mass spec shows [M-107]."
  • Diagnosis: Hydrogenolysis occurred.[3][5][6] You likely used Pd/C or unpoisoned conditions.

  • Fix:

    • Switch to Protocol A (Fe/NH4Cl).

    • If you must use hydrogenation, switch to Raney Nickel or Pt(S)/C .

    • Add 0.5 eq of Ammonium Acetate or Pyridine to your Pd/C reaction; this selectively inhibits benzyl ether cleavage.[3]

Issue 2: "The reaction is stuck at 50% conversion."
  • Diagnosis: Catalyst poisoning or surface passivation. The carboxylic acid moiety might be coordinating to the metal surface.

  • Fix:

    • For Iron: Add more

      
       and ensure vigorous mechanical stirring. Sonicate the iron powder before addition to remove oxide layers.
      
    • For Hydrogenation: The free acid might be the issue. Convert to the Methyl Ester first, reduce, then hydrolyze (LiOH) back to the acid.

Issue 3: "I have a terrible emulsion during extraction."
  • Diagnosis: Amphoteric nature of the product (Amino group + Carboxylic acid).

  • Fix:

    • Avoid liquid-liquid extraction if possible.

    • Precipitate the product from the aqueous layer by adjusting the pH to the molecule's Isoelectric Point (pI) (likely around pH 4.5–5.5). Filter the solid.[1][2]

Visualizing the Iron Reduction Mechanism

Understanding the surface chemistry helps troubleshoot "stuck" reactions.

Fe_Reduction_Mechanism cluster_0 Activation Phase cluster_1 Reduction Cycle Fe_Surface Fe(0) Surface Etching Surface Etching (Fe -> Fe2+) Fe_Surface->Etching Activated by NH4Cl NH4Cl (Electrolyte) NH4Cl->Etching Nitro R-NO2 (Substrate) Etching->Nitro e- Transfer Nitroso R-NO (Intermediate) Nitro->Nitroso + 2e- / + 2H+ Hydroxylamine R-NHOH Nitroso->Hydroxylamine + 2e- / + 2H+ Amine R-NH2 (Product) Hydroxylamine->Amine + 2e- / - H2O

Figure 2: Mechanistic flow of the Béchamp-type reduction. Note that electron transfer requires a clean, etched iron surface.

Comparative Data Table

MethodChemoselectivity (Ether Retention)YieldScalabilityPrimary Risk
Fe / NH4Cl Excellent 85-95%HighIron waste disposal; Emulsions.
H2 + Pd/C Poor (High cleavage risk)<40%HighLoss of benzyl group.
H2 + Pt(S)/C Good 80-90%HighCatalyst cost; Availability.
Zn / AcOH Moderate70-80%MediumAcid sensitive groups may degrade.
Na2S2O4 Excellent60-75%LowSolubility issues; Sulfur smell.

References

  • Sajiki, H. (1995).[3][4] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465–3468.

  • Ramadas, K., & Srinivasan, N. (1992).[2] Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Synthetic Communications, 22(22), 3189–3195.[2]

  • BenchChem Technical Support. (2025). Selective Reduction of Nitro Groups Troubleshooting Guide.

  • Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis, 345(1-2), 103–144.

Sources

Technical Support Center: Purification of 3-[(4-Nitrophenoxy)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-NP-3BA Status: Active Topic: Removal of 4-Nitrophenol Impurities Assigned Specialist: Senior Application Scientist, Separation Chemistry Division

Executive Summary

You are likely synthesizing 3-[(4-Nitrophenoxy)methyl]benzoic acid via a Williamson ether synthesis (nucleophilic substitution of 3-(bromomethyl)benzoic acid with 4-nitrophenol). The persistent yellow impurity is unreacted 4-nitrophenol.

The Challenge: Both your product and the impurity are acidic.

  • Target Product (

    
    ):  A carboxylic acid.
    
  • Impurity (

    
    ):  An electron-deficient phenol.
    

Standard base washes (NaOH or KOH) will extract both compounds into the aqueous phase, failing to separate them. Even saturated sodium bicarbonate (


) is basic enough to partially deprotonate 4-nitrophenol (

7.15), causing co-extraction.

The Solution: You must exploit the "Acidity Window" between pH 4.5 and 6.5. This guide details a pH-Swing Extraction protocol designed to isolate your product based on this specific


 differential.

Module 1: The pH-Swing Extraction Protocol (Recommended)

This method uses a precise pH buffer to solubilize your product (as a carboxylate salt) while keeping the 4-nitrophenol impurity in its neutral, organic-soluble form.

Reagents Required
  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Phosphate Buffer (0.5 M, pH 6.0) OR dilute NaOH + pH meter

  • 1M Hydrochloric Acid (HCl)

  • Brine (Saturated NaCl)

Step-by-Step Workflow
  • Dissolution: Dissolve your crude solid in Ethyl Acetate (EtOAc) .

    • Why EtOAc? 4-Nitrophenol has high solubility in EtOAc, ensuring it stays in the organic phase during the swing.

  • The Critical Extraction (pH 6.0):

    • Extract the organic layer 3 times with 0.5 M Phosphate Buffer (pH 6.0) .

    • Mechanism:[1] At pH 6.0, the benzoic acid derivative (

      
      ) is 
      
      
      
      deprotonated (water-soluble). The 4-nitrophenol (
      
      
      ) is
      
      
      protonated (organic-soluble).
    • Action: Collect the Aqueous Layer (contains Product). Keep the Organic Layer (contains Impurity) for waste.

  • The "Polishing" Wash:

    • Wash the combined Aqueous extracts with a fresh portion of EtOAc.

    • Reason: This removes physically entrained micro-droplets of the phenol-rich organic phase.

  • Precipitation:

    • Cool the aqueous layer on ice.[2]

    • Slowly add 1M HCl until pH reaches

      
      .
      
    • Observation: The product should precipitate as a white/off-white solid.

  • Filtration:

    • Filter the solid, wash with cold water, and dry.[2]

Visualizing the Logic

pH_Swing_Logic Start Crude Mixture (Product + 4-Nitrophenol) Dissolve Dissolve in Ethyl Acetate Start->Dissolve Extract Extract with pH 6.0 Buffer Dissolve->Extract OrgLayer Organic Layer (Contains 4-Nitrophenol) Extract->OrgLayer Neutral Phenol stays organic AqLayer Aqueous Layer (Contains Product as Benzoate) Extract->AqLayer Ionized Benzoate goes to water Discard (Waste) Discard (Waste) OrgLayer->Discard (Waste) Wash Back-wash Aq. with fresh EtOAc AqLayer->Wash Acidify Acidify to pH 1.0 with HCl Wash->Acidify Final Precipitate Pure Product Acidify->Final

Caption: The pH-Swing separates the components by selectively ionizing the stronger acid (Product).

Module 2: Troubleshooting Visual Cues

The color of your solution is a diagnostic tool. 4-Nitrophenol acts as a pH indicator.

StateColorChemical SpeciesDiagnostic Meaning
Acidic (Organic) Colorless / Pale Yellow4-Nitrophenol (Neutral)Impurity is present but protonated.
Basic (Aqueous) Intense Bright Yellow 4-Nitrophenolate (Anion)DANGER: If your final product solution is this color, the impurity is trapped in your salt.
Precipitate White / Off-WhiteTarget AcidGood purity.
Precipitate Canary YellowCo-precipitated ImpurityThe separation failed. Perform recrystallization.[2][3]

Module 3: Alternative Purification (Recrystallization)

If the extraction does not yield sufficient purity (>98%), use recrystallization.

Solvent System: Ethanol/Water (Step-Gradient)

  • Dissolve the crude solid in the minimum amount of boiling Ethanol (95%) .

  • Once dissolved, add hot water dropwise until a faint turbidity (cloudiness) persists.

  • Add a few drops of ethanol to clear the solution.

  • Allow to cool slowly to room temperature, then to

    
    .
    

Why this works: 4-Nitrophenol is highly soluble in aqueous ethanol mixtures, even when cold. The benzoic acid derivative, having a larger hydrophobic surface area (two rings + ether linker), will crystallize preferentially.

Frequently Asked Questions (FAQ)

Q: Can I just wash the organic layer with Saturated Sodium Bicarbonate? A: Not recommended. While bicarbonate (


) is often used to separate acids from phenols, 4-nitrophenol is a strong phenol (

7.15). In saturated bicarbonate, the ratio of ionized nitrophenol (water-soluble) to neutral nitrophenol is roughly 14:1. This means significant amounts of impurity will be pulled into the water layer along with your product, contaminating the final precipitation.

Q: I acidified my aqueous layer, but no solid precipitated. Why? A: This usually happens if the volume of water is too high. The product has some water solubility.[1][4][5]

  • Fix: Extract the acidified aqueous layer with EtOAc (3x), dry over

    
    , and evaporate the solvent.[6]
    

Q: My product is still slightly yellow after the pH swing. What now? A: Trace nitrophenol is highly colored. A simple Charcoal Filtration can fix this.

  • Dissolve product in hot ethanol.

  • Add activated carbon (5-10 wt%).

  • Stir for 15 mins.

  • Filter hot through Celite.

  • Recrystallize.[2][3]

References

  • Acidity Constants

    • National Center for Biotechnology Information. (2024).[7] PubChem Compound Summary for CID 980, 4-Nitrophenol. (pK_a = 7.15). Retrieved from .

    • National Center for Biotechnology Information. (2024).[7] PubChem Compound Summary for CID 243, Benzoic Acid. (pK_a = 4.2). Retrieved from .

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for separation of acids and phenols via pH control).
  • Synthesis Context (Williamson Ether Synthesis): Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanistic grounding for ether synthesis and workup).

Sources

stability of 3-[(4-Nitrophenoxy)methyl]benzoic acid under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-[(4-Nitrophenoxy)methyl]benzoic acid . This guide is designed for researchers, analytical chemists, and drug development professionals who are incorporating this building block into their synthetic workflows. Due to its unique structural features, this compound requires specific handling considerations, particularly during basic workups and liquid-liquid extractions.

Mechanistic Insights: Why is this Ether Sensitive to Base?

Standard aliphatic ethers are famously inert, typically requiring harsh Lewis acids or strong hydrohalic acids (like HBr or HI) to undergo cleavage [[1]](). However, this compound [[]]() exhibits distinct chemical behavior under basic conditions due to two synergistic structural vulnerabilities:

  • An Exceptional Leaving Group: The 4-nitrophenolate anion is a highly stable leaving group (pKa of 4-nitrophenol ≈ 7.15). The strong electron-withdrawing nitro group stabilizes the negative charge via resonance across the aromatic ring.

  • An Activated Benzylic Position: The methylene bridge connecting the two rings is highly electrophilic. Under strongly basic conditions (pH > 10), hydroxide ions can attack this benzylic carbon via an SN2 mechanism, cleaving the ether bond 3. Furthermore, dissolved oxygen in basic solutions can catalyze oxidative cleavage at this benzylic position, accelerating degradation [[4]]().

mechanistic_pathway A 3-[(4-Nitrophenoxy)methyl] benzoic acid B Carboxylate Anion (Intact Ether) A->B Mild Base (pH 7-9) C 3-(Hydroxymethyl)benzoate + 4-Nitrophenolate B->C Strong Base (pH >10) Hydrolysis / Oxidation

Mechanistic degradation pathway of this compound in basic conditions.

Quantitative Stability Data

To assist in experimental planning, the following table summarizes the stability of the compound across various basic environments.

pH LevelTemperature (°C)Buffer / Base UsedEstimated Half-Life (t1/2)Primary Species Present
7.4 25°CPhosphate Buffered Saline> 30 daysCarboxylate anion (Intact)
8.3 25°CSat. NaHCO3> 14 daysCarboxylate anion (Intact)
10.0 25°CCarbonate Buffer~ 48 hoursCarboxylate anion + trace degradation
12.0 25°C0.01 M NaOH~ 12 hoursMixed intact and cleaved products
14.0 60°C1.0 M NaOH< 30 minutes3-(hydroxymethyl)benzoate + 4-nitrophenolate

Troubleshooting FAQs

Q: During a basic liquid-liquid extraction, my organic layer became clear, but the aqueous layer turned intensely yellow. What happened? A: You are observing the spectroscopic signature of ether cleavage. Intact this compound is relatively colorless. However, if the ether bond hydrolyzes, it releases the 4-nitrophenolate anion. In basic conditions, 4-nitrophenolate acts as a strong chromophore with an absorbance maximum (λmax) near 400 nm, appearing bright yellow. This visual cue indicates your basic conditions were too harsh (pH > 10) or exposure time was too long.

Q: How can I separate the unreacted carboxylic acid from non-acidic impurities without degrading the ether? A: Substitute strong bases (like NaOH or KOH) with mild bases such as saturated sodium bicarbonate (NaHCO3, pH ~8.3). The carboxylic acid moiety (pKa ~4.0) will readily deprotonate and migrate to the aqueous layer as a highly soluble, stable carboxylate salt, while the pH remains low enough to prevent nucleophilic attack on the benzylic ether.

Q: Does temperature play a role in this degradation? A: Yes. The SN2 hydrolysis and oxidative cleavage of nitrobenzyl ethers are highly temperature-dependent 4. If a strong base must be used, keeping the extraction environment at or below 4°C significantly suppresses the kinetic rate of cleavage.

Validated Protocol: Safe Base-Mediated Extraction

To ensure high recovery yields without compromising structural integrity, utilize the following self-validating extraction protocol.

Objective: Isolate this compound from crude organic mixtures. Self-Validation Mechanism: In-line spectrophotometric monitoring at 400 nm to confirm ether integrity.

Step-by-Step Methodology:
  • Preparation & Degassing: Pre-chill all solvents (Ethyl Acetate, saturated NaHCO3) to 4°C. Degas the aqueous base by sparging with nitrogen gas for 10 minutes. Causality: Removing dissolved oxygen prevents the oxidative cleavage pathway at the benzylic position.

  • Dissolution: Dissolve the crude reaction mixture containing the target compound in the chilled organic solvent.

  • Mild Deprotonation: Add 1 volume of the chilled saturated NaHCO3. Invert the separatory funnel gently to mix—do not vortex vigorously, as this can induce emulsions. Vent immediately to release CO2 gas.

  • Phase Separation: Allow the phases to separate. The target compound will migrate entirely to the aqueous layer as the sodium carboxylate salt.

  • Spectrophotometric Validation (Critical Step): Extract a 10 µL aliquot of the aqueous layer, dilute in 1 mL of water, and measure the absorbance at 400 nm using a UV-Vis spectrophotometer. An absorbance near zero confirms the absence of 4-nitrophenolate, validating that the ether bond remains 100% intact.

  • Re-acidification: Immediately transfer the aqueous layer to an Erlenmeyer flask containing chilled 1M HCl, stirring constantly until the pH reaches ~2.0. The stable, protonated benzoic acid will precipitate out of the solution.

  • Recovery: Extract the protonated product back into a fresh organic layer, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

troubleshooting_tree Start Basic Workup Required? CheckPH Determine Target pH Start->CheckPH Mild pH 7.0 - 9.0 (e.g., NaHCO3) CheckPH->Mild Mild Base Strong pH > 10.0 (e.g., NaOH, KOH) CheckPH->Strong Strong Base ActionMild Proceed Normally Monitor Solubility Mild->ActionMild ActionStrong Temp < 4°C Time < 15 min Degas Solvents Strong->ActionStrong Validation Check Aqueous Layer at 400nm (Yellow = Degradation) ActionMild->Validation ActionStrong->Validation

Decision tree for handling benzylic ether compounds during basic liquid-liquid extraction.

References

  • Title: CAS 832739-66-9 this compound - Building Blocks Source: BOC Sciences URL:

  • Title: A New Method for the Cleavage of Nitrobenzyl Amides and Ethers Source: National Institutes of Health (PMC) URL: 4

  • Title: Ether cleavage Source: Wikipedia URL: 1

  • Title: Cleavage of Ethers - Organic Chemistry Source: Jack Westin URL: 3

Sources

Technical Support Center: Troubleshooting 3-[(4-Nitrophenoxy)methyl]benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for 3-[(4-Nitrophenoxy)methyl]benzoic acid (CAS: 832739-66-9) and its downstream derivatives. This bifunctional building block is highly versatile in drug development, featuring a carboxylic acid for amidation and a nitro group for late-stage functionalization, connected by a benzylic ether linkage.

However, researchers frequently encounter three major synthetic roadblocks: steric hindrance during amide coupling, unintended ether cleavage during nitro reduction, and nucleophilic aromatic substitution (SNAr) side reactions. This guide synthesizes field-proven methodologies and mechanistic insights to help you overcome these challenges.

FAQ 1: Overcoming Steric Hindrance in Amide Coupling

Q: Why do standard coupling reagents (HATU, EDC/HOBt) fail or provide low yields (<20%) when coupling this compound with bulky secondary amines or anilines?

Causality & Expert Insight: The carboxylic acid is situated meta to the bulky (4-nitrophenoxy)methyl ether linkage. If your derivative contains additional ortho-substituents, this creates a sterically demanding pocket. Standard uronium reagents like HATU form an active OAt ester. This intermediate is exceptionally bulky. When a sterically hindered amine attempts to attack this bulky ester, the activation energy barrier is too high, leading to hydrolysis of the active ester back to the starting material or the formation of unreactive guanidinium byproducts ()[1].

Solution: Transition from traditional uronium reagents to TCFH (N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate) paired with catalytic Oxyma . TCFH generates a highly reactive acyl chloride intermediate in situ, which then forms an Oxyma ester. This species is significantly less sterically encumbered and more electrophilic than OBt/OAt esters, enabling rapid aminolysis even with bulky secondary amines[1].

Experimental Protocol: TCFH/Oxyma-Mediated Amide Coupling

Self-Validating System: The reaction mixture will transition from cloudy to clear as the active ester forms. LC-MS analysis of an aliquot quenched in methanol should show complete conversion to the methyl ester within 30 minutes, confirming successful activation prior to amine addition.

  • Preparation: In an oven-dried flask under N2, dissolve this compound (1.0 eq) and the sterically hindered amine (1.1 eq) in anhydrous Acetonitrile (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Catalyst Addition: Add Oxyma Pure (0.2 eq).

  • Activation: Cool the mixture to 0 °C using an ice bath. Portion-wise, add TCFH (1.2 eq).

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl, brine, dry over Na2SO4, and concentrate.

CouplingWorkflow A Assess Steric Hindrance (Acid & Amine) B Low Hindrance (Primary Amines) A->B C High Hindrance (Secondary Amines/Anilines) A->C D Use EDC/HOBt or HATU B->D Standard Protocol E Use TCFH / Oxyma C->E 1st Choice F Use Acyl Fluoride (DAST) C->F If TCFH Fails

Caption: Workflow for selecting amide coupling reagents based on steric hindrance.

FAQ 2: Selective Nitro Reduction (Preserving the Benzyl Ether)

Q: When I attempt to reduce the 4-nitro group to an aniline using H2 and Pd/C, my molecule fragments. How can I prevent this?

Causality & Expert Insight: Your molecule contains a benzyl ether linkage (-CH2-O-Ar). Palladium-catalyzed hydrogenation (Pd/C with H2 gas or transfer agents like triethylsilane) is notorious for inducing hydrogenolysis of benzylic C-O bonds ()[2]. The palladium inserts into the benzylic bond, cleaving the molecule into a 3-methylbenzoic acid derivative and 4-aminophenol.

Solution: Abandon catalytic hydrogenation in favor of a Single-Electron Transfer (SET) reduction using non-noble metals. Iron (Fe) powder in the presence of Ammonium Chloride (NH4Cl) is highly chemoselective. It reduces the nitro group via a radical anion intermediate (Haber mechanism) without interacting with the benzylic ether bond ()[3].

Experimental Protocol: Chemoselective Fe/NH4Cl Nitro Reduction

Self-Validating System: The formation of dense brown iron oxides (Fe2O3/Fe3O4) during the reaction physically indicates active electron transfer. The disappearance of the characteristic yellow tint of the starting nitroarene confirms complete conversion ()[4].

  • Solvent Setup: Suspend the nitro-derivative (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.3 M).

  • Reagent Addition: Add Ammonium Chloride (NH4Cl) (4.0 eq) and fine Iron powder (325 mesh, 5.0 eq).

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C with vigorous stirring (800+ rpm) for 2 hours.

  • Filtration: While still warm, filter the heterogeneous mixture through a tightly packed pad of Celite to remove iron sludge. Wash the pad generously with hot Ethyl Acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Partition the aqueous residue with Ethyl Acetate, wash with brine, dry, and evaporate to yield the target aniline.

ReductionPathway Start 3-[(4-Nitrophenoxy)methyl] benzoic acid PdC H2, Pd/C (Catalytic Hydrogenation) Start->PdC Fe Fe, NH4Cl (SET Reduction) Start->Fe Fragment Ether Cleavage (Hydrogenolysis) PdC->Fragment C-O Bond Breaks Product Desired Aniline (Intact Ether) Fe->Product Chemoselective

Caption: Chemoselectivity pathways for nitro reduction versus benzylic ether cleavage.

FAQ 3: Avoiding Unintended Ether Cleavage via SNAr

Q: During basic deprotection steps or when using amine nucleophiles, I am losing the 4-nitrophenoxy group. Why is the ether linkage unstable?

Causality & Expert Insight: While benzyl ethers are generally stable to base, the 4-nitrophenyl ether is a special case. The strongly electron-withdrawing nitro group positioned para to the ether oxygen highly activates the ipso-carbon for Nucleophilic Aromatic Substitution (SNAr). If you use strong nucleophiles (e.g., primary amines in excess, hydroxide) at elevated temperatures, they will attack the electron-deficient aromatic ring, displacing the 3-(hydroxymethyl)benzoate moiety as a leaving group.

Solution: Sequence your synthetic route carefully. If harsh basic conditions or strong nucleophiles are required for downstream steps, perform the nitro reduction first. Converting the strongly electron-withdrawing nitro group into an electron-donating amine completely deactivates the ring toward SNAr, rendering the ether linkage entirely stable to nucleophilic attack.

Quantitative Data Summary

Table 1: Comparison of Coupling Reagents for Sterically Hindered 3-Substituted Benzoic Acids

Coupling ReagentActivation IntermediateSteric ToleranceTypical Yield (Bulky Amine)Reaction Time
EDC / HOBt OBt EsterLow< 15%24 - 48 h
HATU OAt EsterLow to Moderate20 - 30%24 h
COMU Oxyma EsterModerate40 - 60%12 - 24 h
TCFH / Oxyma Acyl Chloride / OxymaHigh> 85%2 - 4 h
DAST (Acyl Fluoride) Acyl FluorideVery High> 90%1 - 2 h

References

  • Li, Q., Napier, S., Singh, A., & Dalby, S. M. (2024). "General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection." Chemical Communications. URL:[Link]

  • Forni, J. A., et al. (2018). "Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts." Chemical Reviews. URL:[Link]

  • Mandal, P. K., & McMurray, J. S. (2007). "Pd−C-Induced Catalytic Transfer Hydrogenation with Triethylsilane." The Journal of Organic Chemistry. URL:[Link]

Sources

Technical Support Center: HPLC Method Development for 3-[(4-Nitrophenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Resolving Peak Tailing & Asymmetry Ticket Priority: High (Method Validation Critical)

Executive Summary

Welcome to the technical support center for 3-[(4-Nitrophenoxy)methyl]benzoic acid . This guide addresses the root causes of peak tailing (Asymmetry Factor


) specific to this molecule.

The tailing of this compound is rarely random; it is a deterministic result of its chemical structure:

  • The Acidic Head (Benzoic Acid moiety): With a pKa

    
     3.5–4.2, this moiety is prone to ionization and secondary interactions with residual silanols.
    
  • The Hydrophobic Tail (Nitrophenoxy group): This adds significant hydrophobicity and electron-withdrawing character, increasing retention and susceptibility to column overload.

Module 1: Diagnostic Q&A (Root Cause Analysis)

Q1: Why does my peak tail specifically at pH 4.0 - 5.0?

A: You are operating in the "Danger Zone" of the pKa. At pH values near the pKa (approx.[1] 3.5–4.2 for substituted benzoic acids), the analyte exists as a dynamic mixture of neutral (protonated) and ionized (deprotonated) species.

  • Mechanism: The ionized species (

    
    ) interacts differently with the stationary phase than the neutral species (
    
    
    
    ). As the molecule travels down the column, it constantly equilibrates between these states, causing band broadening and severe tailing.
  • Immediate Action: Shift the mobile phase pH to

    
     2.5  (to keep it 100% neutral) or 
    
    
    
    6.5
    (to keep it 100% ionized), though low pH is preferred for column stability and retention.
Q2: I lowered the pH to 2.5, but I still see a "shark fin" tail. Is it the column?

A: It is likely Secondary Silanol Interaction . Even at low pH, older or non-endcapped silica columns have residual surface silanol groups (


). The nitro group (

) on your molecule is electron-withdrawing, but the ether linkage and the aromatic ring can still participate in hydrogen bonding or weak electrostatic interactions with these active silanols.
  • Validation Test: Switch to a "Type B" high-purity, fully end-capped C18 column. If tailing persists, add a silanol suppressor (see Module 2).

Q3: The peak looks perfect at 1 µg/mL but tails at 100 µg/mL. Why?

A: This is Mass Overload (Langmuir Isotherm behavior) . The this compound molecule is relatively large and hydrophobic. It saturates the high-energy binding sites on the C18 surface quickly.

  • Solution: Increase the column capacity (use a larger pore size or higher carbon load) or dilute the sample.

Module 2: The "Low pH" Strategy (Mobile Phase Optimization)

To resolve tailing for this specific acidic molecule, you must suppress ionization and shield silanols.[2][3]

Protocol: Preparation of Silanol-Suppressing Mobile Phase (pH 2.3)

Reagents:

  • HPLC Grade Water

  • HPLC Grade Acetonitrile (ACN)

  • Modifier: 85% Phosphoric Acid (

    
    ) OR Trifluoroacetic Acid (TFA)
    

Step-by-Step:

  • Aqueous Component (Solvent A):

    • Measure 1000 mL of HPLC water.

    • Add 1.0 mL of 85% Phosphoric Acid (for UV detection) OR 0.5 mL TFA (for MS detection).

    • Target pH: 2.1 – 2.3. (Do not adjust with NaOH; the counter-ions can cause precipitation with ACN).

  • Organic Component (Solvent B):

    • Use 100% Acetonitrile.[4] (Methanol can sometimes cause higher pressure and different selectivity, but ACN is sharper for nitro-aromatics).

  • Degassing:

    • Filter through 0.22 µm membrane and degas for 10 mins.

Why this works:

  • Protonation: The abundance of

    
     drives the equilibrium to 
    
    
    
    (neutral), increasing retention and sharpening the peak.
  • Silanol Suppression: The phosphate or TFA ions bind to residual silanols on the silica surface, effectively "blocking" them from interacting with your analyte.

Module 3: Visual Troubleshooting Logic

Use this logic flow to systematically identify the source of your tailing.

TroubleshootingLogic Start START: Peak Tailing Observed (As > 1.2) CheckpH Is Mobile Phase pH < 2.5? Start->CheckpH LowerpH ACTION: Lower pH to 2.0 - 2.3 (Use H3PO4 or TFA) CheckpH->LowerpH No CheckLoad Check Sample Concentration. Is it Mass Overload? CheckpH->CheckLoad Yes LowerpH->CheckLoad Dilute ACTION: Dilute Sample 10x Does shape improve? CheckLoad->Dilute Yes CheckCol Is Column End-Capped? CheckLoad->CheckCol No Dilute->CheckCol No Solved ISSUE RESOLVED Peak Symmetric Dilute->Solved Yes ChangeCol ACTION: Switch to High-Purity End-Capped C18 CheckCol->ChangeCol No/Unknown CheckCol->Solved Yes ChangeCol->Solved AddMod ACTION: Add TEA (Triethylamine) (Only if pH > 7 used)

Figure 1: Systematic troubleshooting logic for acidic analyte tailing.

Module 4: Mechanism of Action (Silanol Interactions)

Understanding the microscopic interaction is vital for selecting the right column.

SilanolMechanism Silica Silica Surface (Stationary Phase) Silanol Residual Silanol (Si-OH) Silica->Silanol Analyte Analyte: 3-[(4-Nitrophenoxy)...] (Ionized R-COO-) Silanol->Analyte Hydrogen Bonding / Ion Exchange Tailing RESULT: Peak Tailing (Secondary Retention) Analyte->Tailing Suppressed RESULT: Sharp Peak (Silanol Blocked) Analyte->Suppressed No Interaction Blocker Mobile Phase Acid (H+ / TFA) Blocker->Silanol Preferential Binding Blocker->Analyte Protonation (R-COOH)

Figure 2: Mechanism of secondary silanol interactions and how acid modifiers suppress them.

Summary of Recommendations

ParameterRecommendationTechnical Rationale
Column C18, 100Å, 3-5 µm, End-capped End-capping replaces surface silanols with non-polar groups, removing binding sites.
Mobile Phase A Water + 0.1%

or 0.1% TFA
Low pH (<2.5) protonates the acid (

), preventing split-peak ionization issues.
Mobile Phase B AcetonitrileProvides sharper peaks for nitro-aromatics compared to Methanol.
Temperature 30°C - 40°CSlightly elevated temperature reduces mobile phase viscosity and improves mass transfer.
Injection Solvent Mobile Phase Initial ConditionsPrevents "solvent shock" which causes peak fronting or distortion.

References

  • BenchChem. (2025).[4][5] Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives. Retrieved from

  • Agilent Technologies. (2024). Tips and Tricks of HPLC System Troubleshooting: Peak Shape Issues. Retrieved from

  • Phenomenex. (2023). HPLC Tech Tip: Peak Tailing of Basic and Acidic Analytes. Retrieved from

  • Smolecule. (2026).[2] Understanding Silanol Interactions and Their Effects. Retrieved from

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC? (Community Discussion). Retrieved from

Sources

Validation & Comparative

High-Resolution ¹H NMR Analysis of 3-[(4-Nitrophenoxy)methyl]benzoic Acid: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, precise structural characterization is non-negotiable. 3-[(4-Nitrophenoxy)methyl]benzoic acid ()[1] presents a unique analytical challenge due to its overlapping aromatic multiplets and labile functional groups. This guide objectively compares the analytical performance of different Nuclear Magnetic Resonance (NMR) methodologies—specifically evaluating solvent systems (DMSO-


 vs. CDCl₃) and magnetic field strengths (400 MHz vs. 600 MHz). By understanding the causality behind these experimental choices, researchers can implement the self-validating protocol provided herein to ensure high-fidelity spectral data for purity assessment and downstream applications.

Molecular Architecture & Analytical Strategy

The structural architecture of this compound (C₁₄H₁₁NO₅) dictates the analytical strategy. The molecule consists of three distinct domains:

  • 4-Nitrophenoxy Ring : An AA'BB' spin system heavily influenced by the strong electron-withdrawing nitro group, leading to characteristic "roofing" effects.

  • Methylene Bridge (-CH₂-O-) : A diagnostic singlet susceptible to anisotropic shielding.

  • 3-Carboxyphenyl Ring : A complex meta-substituted system yielding overlapping multiplets (an isolated proton, two doublets, and a triplet).

  • Carboxylic Acid (-COOH) : A labile proton whose visibility is strictly solvent-dependent.

To achieve unambiguous assignment, the analytical method must overcome signal overlap in the aromatic region (7.0–8.5 ppm) and manage the exchange dynamics of the protic functional group.

Comparative Analysis 1: Solvent Selection (DMSO- vs. CDCl₃)

The choice of deuterated solvent fundamentally alters the spectral landscape through distinct solute-solvent interactions.

  • DMSO-

    
     (Protic-Acceptor, Highly Polar) : DMSO-
    
    
    
    acts as a strong hydrogen-bond acceptor. It stabilizes the carboxylic acid proton, drastically reducing its exchange rate and shifting it downfield to a sharp, observable singlet (~13.1 ppm). Furthermore, DMSO-
    
    
    disrupts solute-solute aggregation, yielding sharper aromatic signals. As demonstrated by , the solvent shift (
    
    
    ) between DMSO and CDCl₃ can vary significantly, especially for labile protons where hydrogen bonding is the dominant interaction[2].
  • CDCl₃ (Aprotic, Low Polarity) : In CDCl₃, the lack of hydrogen-bonding stabilization causes the -COOH proton to undergo rapid exchange or form intermolecular dimers. This renders the signal as a broad, indistinguishable hump or causes it to vanish entirely. Additionally, the aromatic signals experience different anisotropic effects, leading to tighter clustering and peak overlap.

Table 1: ¹H NMR Chemical Shift Comparison (400 MHz)
Proton AssignmentDMSO-

(

ppm)
CDCl₃ (

ppm)
Signal MultiplicityIntegration
-COOH 13.12Missing / BroadSinglet (br)1H
H-3', H-5' (Nitro ring)8.248.20Doublet (J ≈ 9.2 Hz)2H
H-2 (Carboxy ring)8.058.12Singlet (br)1H
H-4 (Carboxy ring)7.928.05Doublet (J ≈ 7.8 Hz)1H
H-6 (Carboxy ring)7.747.65Doublet (J ≈ 7.8 Hz)1H
H-5 (Carboxy ring)7.557.48Triplet (J ≈ 7.8 Hz)1H
H-2', H-6' (Nitro ring)7.217.05Doublet (J ≈ 9.2 Hz)2H
-CH₂-O- 5.325.18Singlet2H

Performance Verdict: DMSO-


 is the superior solvent for this molecule, providing complete proton accountability (11/11 protons) and superior resolution of the meta-substituted ring.

Comparative Analysis 2: Field Strength Resolution (400 MHz vs. 600 MHz)

While 400 MHz spectrometers are industry workhorses, complex aromatic systems often suffer from second-order effects (where


). Upgrading to a 600 MHz system increases the chemical shift dispersion in Hertz while the scalar coupling constants (

) remain static.
  • 400 MHz Performance : At 400 MHz, the H-2 and H-4 protons of the carboxyphenyl ring (

    
     ≈ 0.13 ppm) exhibit partial base-line overlap. The AA'BB' system of the nitrophenoxy ring shows classic "roofing" effects, complicating automated multiplet analysis.
    
  • 600 MHz Performance : At 600 MHz, the Hertz-per-ppm ratio increases by 50%. This dispersion completely resolves the H-2 and H-4 signals, allowing for precise integration and exact

    
    -value extraction. The roofing effect in the AA'BB' system is minimized, approaching a first-order AMX system.
    
Table 2: Resolution Metrics in DMSO-
Parameter400 MHz Spectrometer600 MHz SpectrometerAnalytical Advantage
Dispersion (

for 1 ppm)
400 Hz600 HzHigher baseline resolution
H-2 / H-4 Separation 52 Hz78 HzEliminates peak overlap
Signal-to-Noise (S/N) Baseline (Normalized)~1.5x IncreaseFaster acquisition time
Second-Order Effects Moderate "Roofing"MinimalEasier automated peak picking

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates strict internal validation checkpoints.

Step 1: Sample Preparation (Gravimetric Precision)

  • Weigh exactly 15.0 mg of this compound.

  • Dissolve in 0.6 mL of high-purity DMSO-

    
     (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Validation Check: Ensure complete dissolution. Suspended particulates degrade magnetic field homogeneity (shimming). Filter through a glass wool plug into a 5 mm precision NMR tube if necessary.

Step 2: Acquisition Parameters (Quantitative 1D ¹H NMR)

  • Temperature : Regulate at 298 K to prevent chemical shift drift.

  • Pulse Sequence : Standard 30° pulse (zg30 on Bruker systems).

  • Relaxation Delay (D1) : Set to 2.0 seconds. Causality: This ensures complete longitudinal relaxation (

    
    ) of the rigid aromatic protons, which is physically required for accurate, quantitative integration.
    
  • Number of Scans (NS) : 16 (provides optimal S/N for a 15 mg sample).

Step 3: Spectral Processing & Internal Calibration

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transform.

  • Validation Check 1 (Referencing): Calibrate the TMS signal exactly to 0.00 ppm. Verify the residual DMSO pentet is at 2.50 ppm and the water peak is at ~3.33 ppm. This cross-references the universal solvent impurity standards established by [3] and[4].

  • Validation Check 2 (Integration): Set the -CH₂- singlet (5.32 ppm) to an integral of exactly 2.00. The total sum of all other integrated regions must equal exactly 9.00 (confirming 11 total protons). If the sum deviates by >5%, re-evaluate the D1 delay or check for impurities.

Mechanistic Workflow Diagram

G Start This compound Sample (15 mg) DMSO DMSO-d6 Solvent (Strong H-Bonding) Start->DMSO Polar Protocol CDCl3 CDCl3 Solvent (Weak Intermolecular Forces) Start->CDCl3 Non-Polar Protocol COOH_DMSO -COOH Visible (~13.1 ppm) High Aromatic Dispersion DMSO->COOH_DMSO Stabilizes Protons COOH_CDCl3 -COOH Broad/Missing Potential Aggregation CDCl3->COOH_CDCl3 Rapid Exchange Acq High-Resolution Acquisition (600 MHz, ns=16, d1=2s) COOH_DMSO->Acq COOH_CDCl3->Acq Valid Self-Validating Integration (Total Protons = 11) Acq->Valid Spectral Processing

Figure 1: Mechanistic workflow detailing the effect of solvent selection on NMR signal resolution.

References

  • Title : 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Source : Magnetic Resonance in Chemistry. URL :[Link]

  • Title : NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Source : Journal of Organic Chemistry. URL :[Link]

  • Title : NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Source : Organometallics. URL :[Link]

Sources

HPLC method for purity analysis of 3-[(4-Nitrophenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development and Purity Analysis of 3-[(4-Nitrophenoxy)methyl]benzoic acid: A Comparative Guide

As a Senior Application Scientist, I frequently encounter complex aromatic intermediates that defy standard chromatographic approaches. This compound (CAS 832739-66-9) is a prime example. Featuring a carboxylic acid moiety, an ether linkage, and a strongly electron-withdrawing nitro group on an aromatic ring, this molecule presents unique selectivity challenges.

When developing a purity analysis method for this compound, the primary objective is to baseline-resolve the active pharmaceutical ingredient (API) from its synthetic precursors (e.g., 4-nitrophenol, 3-(chloromethyl)benzoic acid) and potential positional isomers. Relying on a generic C18 column often leads to co-elution and poor peak shape. This guide objectively compares alternative stationary and mobile phases, explaining the chemical causality behind the optimized protocol.

Mechanistic Rationale: The "Why" Behind the Method

To build a robust, self-validating chromatographic method, we must move beyond trial-and-error and design the system around the analyte's specific molecular vulnerabilities.

Stationary Phase Selection: Phenyl-Hexyl vs. C18 Standard C18 columns rely entirely on dispersive (hydrophobic) interactions. However, the nitroaromatic ring of our target compound is highly electron-deficient due to the electron-withdrawing nature of the nitro group. By switching to a Phenyl-Hexyl stationary phase, we introduce orthogonal selectivity. The electron-rich phenyl rings of the stationary phase engage in strong


 interactions with the electron-deficient nitroaromatic ring of the analyte[1]. This specific interaction drastically improves the retention and resolution of nitro-aromatics compared to aliphatic or purely hydrophobic phases[1].

Mobile Phase Modifier: Methanol vs. Acetonitrile While Acetonitrile (ACN) is the default organic modifier in many labs, it is detrimental when using phenyl phases for


 selectivity. The nitrile bond in ACN contains its own 

electrons, which actively compete with and disrupt the

interactions between the analyte and the stationary phase[2]. Methanol, being a protic solvent with no

electrons, acts as a passive modifier that allows the unique selectivity of the Phenyl-Hexyl column to dominate the separation[2].

Buffer Selection: Suppressing Ionization The benzoic acid moiety has a pKa of approximately 4.0. If the mobile phase pH is near this value, the molecule will exist in a state of partial ionization, leading to severe peak tailing and unpredictable retention times. By utilizing 0.1% Formic Acid (pH ~2.7), we ensure the carboxylic acid remains fully protonated (neutral), driving the analyte into the stationary phase for sharp, symmetrical peaks.

Performance Comparison Data

The following table summarizes the experimental data comparing a standard C18 approach against the optimized Phenyl-Hexyl method.

Conditions: 150 x 4.6 mm, 5 µm columns; Flow rate: 1.0 mL/min; UV Detection: 254 nm; Isocratic elution optimized for each column.

Chromatographic ParameterStandard C18 (with Acetonitrile / Water)Phenyl-Hexyl (with Methanol / Water)
Primary Retention Mechanism Purely Hydrophobic (Dispersive)Hydrophobic +

Interactions
Resolution (

) from 4-Nitrophenol
1.8 (Marginal, risk of overlap)4.8 (Excellent baseline separation)
Peak Tailing Factor (

)
1.55 (Significant tailing)1.08 (Highly symmetrical)
Selectivity (

) for Positional Isomers
1.05 (Co-elution observed)1.35 (Complete resolution)
Method Ruggedness Low (Sensitive to slight pH shifts)High (Stable retention profiles)

Experimental Protocol: A Self-Validating System

A method is only as trustworthy as its ability to prove its own reliability before every batch. The following protocol incorporates a strict System Suitability Test (SST) to ensure the system is self-validating.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

  • Mobile Phase B: 100% LC-MS grade Methanol.

Step 2: Chromatographic Conditions

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 5 µm (e.g., Phenomenex Luna or Waters XSelect).

  • Column Temperature: 30°C ± 1°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: PDA/UV at 254 nm (extracting 230 nm for secondary confirmation).

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-12 min: Linear ramp to 80% B

    • 12-15 min: Hold at 80% B

    • 15-15.1 min: Return to 40% B

    • 15.1-20 min: Re-equilibration.

Step 3: Sample Preparation

  • Diluent: Methanol:Water (50:50, v/v).

  • Standard Solution: Dissolve this compound reference standard in diluent to a final concentration of 0.5 mg/mL.

  • Resolution Mixture: Spike the standard solution with 0.05 mg/mL of 4-nitrophenol.

Step 4: System Suitability Testing (SST) - Critical Validation Step Inject the Resolution Mixture followed by 5 replicate injections of the Standard Solution. The run is only valid if the following criteria are met:

  • Resolution (

    
    ): 
    
    
    
    between 4-nitrophenol and the target API.
  • Repeatability: %RSD of the target peak area across 5 replicates

    
    .
    
  • Peak Efficiency: Theoretical plates (

    
    ) 
    
    
    
    .
  • Tailing Factor (

    
    ): 
    
    
    
    .

Workflow Visualization

The following diagram maps the logical decision tree used to establish this method, demonstrating how structural analysis dictates chromatographic parameters.

G Start Analyte: this compound Sub1 Structural Analysis & Vulnerabilities Start->Sub1 Feat1 Carboxylic Acid (pKa ~4.0) Risk: Ionization & Tailing Sub1->Feat1 Feat2 Nitroaromatic Ring Opportunity: π-π Interactions Sub1->Feat2 Dec1 Aqueous Phase: 0.1% Formic Acid (pH ~2.7) suppresses ionization Feat1->Dec1 Dec2 Stationary Phase: Phenyl-Hexyl Maximizes π-π retention Feat2->Dec2 Dec3 Organic Phase: Methanol Prevents π-π disruption by ACN Feat2->Dec3 Opt Optimized Self-Validating HPLC Method Dec1->Opt Dec2->Opt Dec3->Opt

Fig 1: Logical workflow for HPLC method development based on analyte structural features.

References

1.[1] LCGC International. Getting the Most from Phenyl Stationary Phases for HPLC. Available at:[Link] 2.[2] Phenomenex. Reversed Phase HPLC Method Development. Available at:[Link] 3.[3] Waters Corporation. Rapid Method Development through Proper Column Selection. Available at:[Link]

Sources

Structural Validation of 3-[(4-Nitrophenoxy)methyl]benzoic Acid: A Comparative Guide to ATR-FTIR vs. Transmission FTIR

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development, confirming the structural integrity of key intermediates is a non-negotiable quality control step. For 3-[(4-Nitrophenoxy)methyl]benzoic acid —a molecule characterized by a highly polar nitro group, a carboxylic acid moiety, and an ether linkage—Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for rapid structural validation.

However, the specific technique used to acquire the spectrum drastically impacts the resolution and reliability of the data. This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR (KBr Pellet) for the analysis of this specific compound, providing drug development professionals with the mechanistic causality and experimental protocols needed to optimize their analytical workflows.

The Molecular Target & The Causality of IR Absorption

To understand why certain analytical methods outperform others, we must first examine the vibrational physics of this compound. The molecule contains two dominant functional groups that dictate its IR footprint:

The "Explosive" Nitro Group (-NO₂)

The nitro group is often referred to in spectroscopy as an "explosive proposition" because it fundamentally scrambles the electronic structure of the aromatic ring. The nitrogen-oxygen bonds exist as a resonance hybrid (a "bond and a half"). Because oxygen is highly electronegative, these bonds are extremely polar.

In IR spectroscopy, peak intensity is directly proportional to the square of the change in dipole moment (


) during a vibration. The massive dipole shift of the -NO₂ group results in two intensely strong peaks: the asymmetric stretch (~1520–1550 cm⁻¹)  and the symmetric stretch (~1340–1350 cm⁻¹) . These peaks are so dominant that they can easily "bottom out" (reach 0% transmittance) in transmission FTIR if the sample concentration is even marginally too high .
The Carboxylic Acid (-COOH)

Carboxylic acids form strong intermolecular hydrogen-bonded dimers in the solid state. This extensive hydrogen bonding weakens the O-H bond, broadening its vibrational frequency across a massive range of 3300 to 2500 cm⁻¹ . Concurrently, the conjugation of the carbonyl (C=O) group with the aromatic ring lowers its stretching frequency from a typical aliphatic 1715 cm⁻¹ down to ~1680–1700 cm⁻¹ .

Quantitative Data: Expected Peak Assignments

The table below summarizes the theoretical and experimentally observed peak ranges for this compound, comparing the optical artifacts inherent to both ATR and Transmission methods.

Functional GroupVibrational ModeExpected Range (cm⁻¹)ATR-FTIR PerformanceTransmission (KBr) Performance
Carboxylic Acid O-H Stretch3300 – 2500Excellent: Clear, broad band. No water interference.Poor to Fair: Often obscured by hygroscopic KBr water absorption (~3400 cm⁻¹).
Carboxylic Acid C=O Stretch1680 – 1700Excellent: Sharp, highly resolved.Good: Sharp, but prone to peak broadening if pellet is poorly pressed.
Nitro Group Asymmetric N-O1520 – 1550Excellent: High intensity, no saturation.Fair: Prone to total absorption (0% T) if sample >1% w/w.
Nitro Group Symmetric N-O1340 – 1350Excellent: Enhanced intensity due to deeper evanescent penetration.Fair: Prone to total absorption.
Ether Linkage C-O-C Asymmetric~1250Good: Clearly resolved.Good: Clearly resolved.

Note: In ATR-FTIR, the penetration depth of the evanescent wave is wavelength-dependent (


). Therefore, peaks at lower wavenumbers (like the 1350 cm⁻¹ nitro symmetric stretch) will appear relatively stronger than they do in Transmission FTIR unless an ATR correction algorithm is applied .

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a physical or optical check to prevent false data acquisition.

FTIR_Comparison cluster_ATR ATR-FTIR Method cluster_Trans Transmission Method Sample This compound ATR_Prep Direct Application (No Prep) Sample->ATR_Prep KBr_Prep Grind with KBr & Press Pellet Sample->KBr_Prep ATR_Measure Evanescent Wave Measurement ATR_Prep->ATR_Measure Data Spectral Analysis (Nitro & COOH Peaks) ATR_Measure->Data KBr_Measure Bulk Absorption Measurement KBr_Prep->KBr_Measure KBr_Measure->Data

Workflow comparison of ATR-FTIR vs. Transmission FTIR for structural validation.

Protocol A: Attenuated Total Reflectance (ATR-FTIR)

ATR relies on an evanescent wave generated by total internal reflection within a high-refractive-index crystal (e.g., Diamond or ZnSe).

  • Crystal Verification (Self-Validation): Clean the diamond crystal with isopropyl alcohol and a lint-free wipe. Run a background scan. Causality: The background must show >95% transmittance across the entire spectrum. Any residual peaks indicate cross-contamination, which will artificially skew the highly sensitive nitro peaks.

  • Sample Application: Deposit 1–2 mg of the neat this compound powder directly onto the crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: The evanescent wave only penetrates 0.5 to 2.0 µm into the sample. Without intimate physical contact, the wave cannot interact with the molecular bonds, resulting in a flatline spectrum.

  • Acquisition: Acquire 32 scans at 4 cm⁻¹ resolution. Apply the software's "ATR Correction" to normalize the wavelength-dependent peak intensities.

Protocol B: Transmission FTIR (KBr Pellet)

Transmission measures the bulk absorption of light passing directly through a diluted sample matrix.

  • Matrix Desiccation (Critical Step): Bake spectroscopic-grade Potassium Bromide (KBr) at 105°C for a minimum of 2 hours. Causality: KBr is highly hygroscopic. If water is present, it will generate a massive, broad artifact at ~3400 cm⁻¹, completely masking the critical O-H stretch of the target's carboxylic acid group.

  • Milling: In an agate mortar, gently mill 1 mg of the analyte with 100 mg of anhydrous KBr (1:100 ratio).

  • Pellet Pressing (Self-Validation): Transfer the mixture to a 13 mm die. Apply a vacuum for 1 minute to remove trapped air, then press at 10 metric tons for 2 minutes. Causality: The resulting pellet must be visually transparent. A cloudy pellet indicates trapped air or large particle sizes, which causes light scattering (the Christiansen effect), resulting in a severely sloped spectral baseline.

  • Acquisition: Run the sample against a background scan of a blank, pure KBr pellet.

Performance Verdict

For the structural validation of This compound , ATR-FTIR is objectively superior to Transmission FTIR for two primary mechanistic reasons:

  • Elimination of Matrix Interference: The carboxylic acid O-H stretch is a primary diagnostic feature of this molecule. Because ATR requires zero KBr matrix, it entirely eliminates the risk of hygroscopic water artifacts, ensuring the 3300–2500 cm⁻¹ region is accurately represented.

  • Dynamic Range Management: The nitro group's extreme dipole moment causes its peaks to easily saturate the detector in Transmission mode unless the KBr dilution is flawless. ATR's fixed, ultra-shallow penetration depth (~1 µm) acts as an automatic path-length regulator, preventing peak saturation and delivering perfectly resolved asymmetric (1550 cm⁻¹) and symmetric (1350 cm⁻¹) N-O stretches every time.

References

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from:[Link]

  • Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from:[Link]

  • Specac Ltd. Explainer: The difference between IR, FTIR, and ATR-FTIR. Retrieved from:[Link]

comparison of 3-[(4-Nitrophenoxy)methyl]benzoic acid vs 4-isomer reactivity

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Reactivity of 3-[(4-Nitrophenoxy)methyl]benzoic acid and its 4-Isomer

For researchers and professionals in drug development and chemical synthesis, the selection of a bifunctional linker molecule is a critical decision that profoundly impacts reaction efficiency, yield, and the stability of the final conjugate. The isomeric position of functional groups can introduce subtle yet significant differences in chemical reactivity. This guide provides an in-depth, data-supported comparison of two such isomers: this compound and 4-[(4-Nitrophenoxy)methyl]benzoic acid. We will dissect the underlying electronic principles governing their reactivity, present experimental frameworks for their evaluation, and discuss the practical implications for their application.

Structural and Electronic Foundations of Reactivity

The fundamental difference between the 3- and 4-isomers lies in the substitution pattern on the benzoic acid ring. This seemingly minor structural change has significant consequences for the electronic environment of the carboxylic acid group, which is the primary determinant of its reactivity, particularly its acidity (pKa).

  • This compound (The 3-Isomer): The electron-withdrawing (4-Nitrophenoxy)methyl group is positioned meta to the carboxylic acid.

  • 4-[(4-Nitrophenoxy)methyl]benzoic acid (The 4-Isomer): The electron-withdrawing (4-Nitrophenoxy)methyl group is positioned para to the carboxylic acid.

The reactivity of a benzoic acid is governed by the stability of its conjugate base, the benzoate anion, which is formed upon deprotonation. Electron-withdrawing groups (EWGs) stabilize this negative charge, making the parent acid more acidic (lower pKa) and the carboxyl group more electrophilic and thus more reactive towards nucleophiles.[1][2][3] The efficacy of this stabilization depends on the substituent's position due to two primary electronic mechanisms:

  • Inductive Effect (-I): The withdrawal of electron density through the sigma (σ) bond framework. This effect weakens with distance.

  • Resonance Effect (-M or Mesomeric Effect): The delocalization of electrons through the pi (π) system of the aromatic ring. This effect is only operative when the substituent is in the ortho or para position relative to the carboxyl group.[1]

In the case of our two isomers, the entire [(4-Nitrophenoxy)methyl] substituent acts as an EWG. For the 3-isomer , this group can only exert its electron-withdrawing influence through the inductive effect.[1] For the 4-isomer , however, both the inductive effect and the more powerful resonance effect can delocalize the negative charge of the carboxylate anion, leading to greater stabilization.[1][4]

G cluster_meta 3-Isomer (Meta-Substituted) cluster_para 4-Isomer (Para-Substituted) m_struct Benzoate Ring (meta-COO⁻) m_ewg EWG [(4-Nitrophenoxy)methyl] conclusion Conclusion: 4-Isomer exhibits greater anion stability and is therefore more acidic and reactive. m_struct->conclusion m_effect Inductive Effect (-I) (Through σ-bonds) m_ewg->m_effect Exerts m_effect->m_struct Stabilizes Anion p_struct Benzoate Ring (para-COO⁻) p_ewg EWG [(4-Nitrophenoxy)methyl] p_struct->conclusion p_i_effect Inductive Effect (-I) p_ewg->p_i_effect Exerts p_m_effect Resonance Effect (-M) (Through π-system) p_ewg->p_m_effect Exerts p_i_effect->p_struct Stabilizes p_m_effect->p_struct Strongly Stabilizes

Caption: Electronic effects governing isomer reactivity.

Comparative Acidity (pKa): A Quantitative Look at Reactivity

For instance, 4-nitrobenzoic acid is a stronger acid than 3-nitrobenzoic acid. The nitro group (-NO2) is a powerful EWG. In the para position, it exerts both -I and -M effects, while in the meta position, it primarily acts through the -I effect.[5][6] This results in a lower pKa for the para isomer.

Table 1: Comparison of pKa Values for Substituted Benzoic Acids

CompoundSubstituent PositionDominant Electronic EffectspKa ValueRelative Acidity
Benzoic Acid(Reference)None~4.20[4]Baseline
3-Nitrobenzoic AcidMeta-I~3.47More Acidic
4-Nitrobenzoic AcidPara-I, -M~3.41[6]Most Acidic
This compound Meta -I Predicted > 4-Isomer Less Reactive Isomer
4-[(4-Nitrophenoxy)methyl]benzoic acid Para -I, -M Predicted < 3-Isomer More Reactive Isomer

This data strongly supports the principle that the 4-isomer will be the more acidic and, therefore, more reactive molecule. The carboxylate group of the 4-isomer is more readily deprotonated, and its carboxylic acid carbon is more electron-deficient (more electrophilic), making it a better target for nucleophilic attack in subsequent reactions.

Implications in Key Research and Development Applications

The difference in reactivity is not merely academic; it has direct consequences for the design and execution of synthetic strategies, particularly in the fields of bioconjugation and solid-phase synthesis.

Linker Chemistry in Drug Delivery

These molecules are ideal candidates for use as linkers in targeted drug delivery systems like Antibody-Drug Conjugates (ADCs).[7][8][] The linker's role is to connect the cytotoxic drug (payload) to the antibody. The formation of this connection often involves creating an ester or amide bond with the linker's carboxylic acid.

  • Choice of the 4-Isomer: For a difficult coupling reaction with a sterically hindered or poorly nucleophilic drug molecule, the higher reactivity of the 4-isomer would be advantageous. Its more electrophilic carboxyl group would facilitate faster reaction kinetics, potentially requiring milder activation conditions and improving overall yield.

  • Choice of the 3-Isomer: In scenarios where linker stability during synthesis and storage is paramount, the slightly lower reactivity of the 3-isomer might be preferred to minimize side reactions or premature cleavage.

Solid-Phase Synthesis

In solid-phase peptide synthesis (SPPS), linkers are used to anchor the first amino acid to an insoluble polymer resin.[10][11] The efficiency of this initial loading step is dictated by the reactivity of the linker's carboxyl group.

  • The 4-isomer , with its enhanced reactivity, would be expected to provide higher loading efficiency on the resin, ensuring that a maximal number of sites are occupied for the subsequent peptide chain elongation. This is particularly beneficial when using valuable or sensitive starting materials.

  • Furthermore, some linkers, such as those based on the o-nitrobenzyl ether motif, are designed to be photochemically cleavable.[7][10] The electronic properties of the linker can influence the efficiency and wavelength required for this light-triggered release of the synthesized molecule from the solid support.

Experimental Protocols for Reactivity Assessment

To empirically validate the predicted reactivity differences, standardized experimental protocols are essential. Below are two self-validating methodologies for comparing the isomers.

Protocol 1: Determination of pKa by Potentiometric Titration

This classic method provides a direct measure of acidity.

Objective: To determine the pKa of each isomer by titrating with a strong base.

Methodology:

  • Solution Preparation: Prepare equimolar solutions (e.g., 0.01 M) of both the 3-isomer and 4-isomer in a suitable solvent mixture (e.g., 50:50 ethanol:water) to ensure solubility.

  • Titration Setup: Place a known volume of the acid solution in a beaker with a magnetic stirrer. Calibrate and immerse a pH electrode connected to a pH meter.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). A lower pH at this point indicates a stronger acid.

Protocol 2: Comparative Kinetic Analysis of Esterification via HPLC

This protocol directly compares the rate of reaction for each isomer under identical conditions.

Objective: To quantify the relative rate of esterification for the 3- and 4-isomers.

G cluster_reaction Reaction & Sampling cluster_analysis Data Analysis start Start: Prepare Equimolar Solutions - Isomer 3 or 4 - Alcohol (e.g., Benzyl Alcohol) - Activating Agent (e.g., DCC/DMAP) - Internal Standard (e.g., Naphthalene) initiate Initiate Reaction at T=0 (Add activating agent) start->initiate sampling Withdraw Aliquots at Time Intervals (t = 0, 5, 15, 30, 60 min) initiate->sampling quench Quench Reaction in Aliquot (e.g., with dilute acid) sampling->quench hplc HPLC Analysis - Monitor disappearance of starting material - Monitor appearance of ester product - Quantify against internal standard quench->hplc plot Plot [Product] vs. Time for each isomer hplc->plot rate Determine Initial Reaction Rate (Slope of the curve at t=0) plot->rate compare Compare Rates: Rate(4-Isomer) vs. Rate(3-Isomer) rate->compare end Conclusion: Higher initial rate indicates greater reactivity compare->end

Caption: Workflow for kinetic analysis of esterification.

Methodology:

  • Reaction Setup: In separate, identical reaction vessels, dissolve each isomer (e.g., 1.0 mmol) and an internal standard (for accurate quantification) in a dry aprotic solvent (e.g., Dichloromethane).

  • Initiation: Add an alcohol (e.g., benzyl alcohol, 1.2 mmol) followed by a carbodiimide activating agent (e.g., DCC, 1.1 mmol) and a catalyst (e.g., DMAP, 0.1 mmol) to each vessel simultaneously to start the reaction (t=0).

  • Sampling: At defined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot from each reaction and immediately quench it to stop the reaction.

  • HPLC Analysis: Analyze each quenched aliquot by reverse-phase HPLC. Monitor the peaks corresponding to the starting benzoic acid isomer and the newly formed ester product.

  • Data Analysis: Calculate the concentration of the product at each time point relative to the internal standard. Plot concentration versus time for both isomers. The initial slope of this curve represents the initial reaction rate. A steeper slope for the 4-isomer will provide quantitative evidence of its higher reactivity.

Conclusion

Based on fundamental principles of physical organic chemistry, the 4-[(4-Nitrophenoxy)methyl]benzoic acid isomer is unequivocally the more reactive species compared to its 3-isomer counterpart. This heightened reactivity stems from the ability of the para-substituent to stabilize the carboxylate anion intermediate through both inductive and resonance effects, resulting in a lower pKa and a more electrophilic carboxyl carbon. This theoretical prediction is supported by extensive data from analogous substituted benzoic acids.

For the practicing researcher, this means the 4-isomer is the superior choice for applications demanding high reaction efficiency, faster kinetics, and the successful coupling of challenging substrates. Conversely, the 3-isomer may find utility in specific contexts where modest reactivity and enhanced stability are desired. The experimental protocols outlined herein provide a robust framework for validating these properties and making an informed selection tailored to the unique demands of your synthetic or drug development program.

References

  • Filo. (2025, December 1). Effect of substituents on acidity of benzoic acids.
  • Pharmaguideline. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid.
  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity.
  • HCPG. Acidity of Carboxylic Acids.
  • CUTM Courseware. UNIT- II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid.
  • BYJU'S. Ortho Effect.
  • A to Z Chemistry. (2020, October 10). Ortho effect.
  • MDPI. (2022, May 25). Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy.
  • Quora. (2018, November 19). What is the acidic trend of benzoic acid and meta-, para-, ortho-nitrobenzoic acid?.
  • MilliporeSigma. 4-[(4-nitrophenoxy)methyl]benzoic acid | 87740-05-4.
  • Quora. (2018, November 28). Is the PKA value of 4-nitrobenzoic acid lower than that of benzoic acid?.
  • Filo. (2025, December 3). The pKa values of 4-methoxybenzoic acid, benzoic acid and 4-nitrobenzoic...
  • Chemistry Steps. (2022, January 3). Ortho, Para, Meta.
  • Ataman Kimya. NITROBENZOIC ACID.
  • Echemi. What is the acidic trend of benzoic acid and meta-, para-, ortho-nitrobenzoic acid?.
  • PMC. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery.
  • Solid Phase Synthesis.
  • Sciclix. 1.2. Linker Design, Connectivity, Degradability, and Drug-Antibody Ratio (DAR).
  • BOC Sciences. How ADC Linkers Affect Drug Delivery and Targeting Selectivity?.
  • PubMed. O-nitrophenyl esters in solid phase peptide synthesis.
  • Purdue e-Pubs. The solid-phase synthesis and characterization of gamma-bicyclic thiazolidine lactams, the unexpected hydrolytic instability of N-acylated amino acid amides and peptides, and cyclopropenimine-promoted benzylations of the benzophenone imine of glycine on Wang resin.

Sources

Publish Comparison Guide: UV-Vis Absorption of 3-[(4-Nitrophenoxy)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

In the development of proteolysis-targeting chimeras (PROTACs) and photo-cleavable linkers, 3-[(4-Nitrophenoxy)methyl]benzoic acid (CAS 832739-66-9) serves as a critical bifunctional intermediate. Its utility lies in the electronic decoupling of the p-nitrophenoxy chromophore from the benzoic acid moiety via a methylene spacer.

This guide provides an in-depth spectral analysis of this compound, contrasting it with common structural analogs. Unlike p-nitrophenol, which exhibits a dramatic bathochromic shift in alkaline media, this ether derivative maintains spectral stability in the near-UV region, making it a robust reporter for non-ionizable linker systems.

Key Spectral Characteristic
PropertyValue / Behavior
Primary

300 – 305 nm (in Methanol/Ethanol)
Secondary

~230 nm (Benzoic acid

)
Visual Appearance Pale yellow solid / Colorless to faint yellow solution
pH Sensitivity Low in visible region (No phenolate shift to 400 nm)

Theoretical Framework: Chromophore Dissection

To understand the UV-Vis profile of this compound, we must deconstruct the molecule into its constituent chromophores. The methylene bridge (


) acts as an insulator, preventing 

-conjugation between the nitro-aromatic system and the benzoic acid ring. Consequently, the absorption spectrum is an additive superposition of two distinct systems.
DOT Diagram: Spectral Dissection

ChromophoreAnalysis Molecule 3-[(4-Nitrophenoxy)methyl] benzoic acid Spacer Methylene Spacer (-CH2-) Electronic Insulator Molecule->Spacer ChromA Chromophore A: p-Nitrophenoxy Ether λmax ≈ 300-305 nm (Dominant) Molecule->ChromA  Contains   ChromB Chromophore B: Benzoic Acid λmax ≈ 230 nm (Secondary) Molecule->ChromB  Contains   Spacer->ChromA Decouples Spacer->ChromB Decouples Result Observed Spectrum: Summation of A + B Major Peak: ~302 nm ChromA->Result  Main Contribution   ChromB->Result  UV Contribution  

Figure 1: Structural deconvolution showing the electronic isolation of the two aromatic systems, explaining why the spectrum mimics p-nitroanisole rather than a fully conjugated biphenyl system.

Comparative Analysis: Performance vs. Alternatives

Researchers often confuse the spectral behavior of this ether derivative with its precursor (p-nitrophenol) or the acid component alone. The following comparison highlights why this compound is the superior choice for applications requiring spectral stability across pH ranges.

Table 1: Spectral Comparison with Structural Analogs
CompoundStructure Type

(Solvent: MeOH)
pH Response (Neutral

Basic)
Key Application Insight
This compound Nitro-Ether + Acid 302 nm Stable (Remains ~302 nm)Ideal Linker: Does not interfere with assays monitoring phenolate release.
p-NitrophenolNitro-Phenol317 nmShift to 400 nm (Yellow)Protease Substrate: Used when color change is the desired signal.
p-NitroanisoleNitro-Ether304 nmStableReference Standard: Spectrally identical to the target's ether moiety.
Benzoic AcidCarboxylic Acid228 nmMinor shift (224 nm)Background: Absorbs only in deep UV; invisible in near-UV assays.
Critical Mechanistic Insight

The 4-nitrophenoxy group is an "ether-capped" nitrophenol. In p-nitrophenol, deprotonation creates a phenolate anion with a strong charge-transfer band at 400 nm (intense yellow). In our target molecule, the oxygen is alkylated (attached to the methylene group). Therefore, base treatment will deprotonate the carboxylic acid (forming a benzoate), but it cannot form a phenolate.

  • Result: The

    
     stays anchored at ~300 nm, preventing false positives in colorimetric assays that rely on 400 nm absorbance.
    

Experimental Protocol: Validated UV-Vis Characterization

To ensure reproducibility, follow this self-validating protocol. This method accounts for the low solubility of the free acid in pure water and prevents aggregation artifacts.

DOT Diagram: Experimental Workflow

ExperimentalWorkflow Start Start: Solid Sample (Pale Yellow Powder) Stock Stock Solution Prep Solvent: DMSO or MeOH Conc: 10 mM Start->Stock Weigh ~2.7 mg in 1 mL Dilution Working Dilution Target: 50 µM Solvent: MeOH or PBS (pH 7.4) Stock->Dilution Dilute 1:200 Scan Spectral Scan Range: 220 - 500 nm Speed: Medium Dilution->Scan Blank Baseline Correction (Solvent Only) Blank->Scan Subtract Validation Validation Check: Abs(300nm) ≈ 0.5 - 0.8 AU? No peak at 400nm? Scan->Validation

Figure 2: Step-by-step workflow for accurate UV-Vis determination, emphasizing the critical validation step to rule out hydrolysis or contamination.

Detailed Methodology
  • Stock Preparation: Dissolve 2.73 mg of this compound (MW: 273.24 g/mol ) in 1.0 mL of HPLC-grade DMSO or Methanol . This yields a 10 mM stock.

    • Why DMSO? The free acid form has limited solubility in neutral water. DMSO ensures complete solvation.

  • Working Solution: Dilute 15 µL of the stock into 3.0 mL of Methanol (or Phosphate Buffered Saline, pH 7.4). Final concentration: 50 µM .

  • Blanking: Fill a matched quartz cuvette with the pure dilution solvent. Run a baseline correction from 200 to 500 nm.

  • Measurement: Scan the sample.

    • Expectation: A clear, symmetric peak centered at 300–305 nm .

    • Troubleshooting: If you see a peak at 400 nm, your sample is contaminated with p-nitrophenol (hydrolysis product) or the ether linkage has cleaved.

References

  • NIST Chemistry WebBook. UV/Visible Spectrum of 4-Nitrophenol. (Demonstrates the pH-dependent shift of the precursor). [Link]

  • ResearchGate (SpectraBase).UV-Vis Spectrum of 4-Nitroanisole. (Primary reference for the ether-linked chromophore,

    
     ~304 nm).
    [Link]
    
  • Royal Society of Chemistry. Absorption Spectra of Benzoic Acid in Water at Different pH. (Reference for the secondary chromophore at ~230 nm). [Link]

difference between 3-[(4-Nitrophenoxy)methyl]benzoic acid and 3-(phenoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 3-[(4-Nitrophenoxy)methyl]benzoic acid and 3-(phenoxymethyl)benzoic acid requires looking beyond basic chemical properties and examining their strategic utility in modern drug discovery. These two compounds serve as critical building blocks and fragment scaffolds, particularly in the development of novel therapeutics targeting Mycobacterium tuberculosis dihydrofolate reductase (MtDHFR)[1].

As a Senior Application Scientist, I have structured this guide to objectively compare their physicochemical properties, elucidate the mechanistic impact of their structural differences, and provide self-validating experimental workflows for evaluating their performance in Fragment-Based Drug Discovery (FBDD) campaigns.

Structural and Physicochemical Comparison

The core structural difference between these two analogs is the presence of a strongly electron-withdrawing nitro (-NO₂) group at the para position of the phenoxy ring in this compound. This single substitution fundamentally alters the molecule's electronic distribution, lipophilicity, and hydrogen-bonding capacity.

Table 1: Quantitative Comparison of Chemical Properties

Property3-(phenoxymethyl)benzoic acidThis compound
CAS Number 31719-75-2[2]832739-66-9[]
Molecular Formula C₁₄H₁₂O₃C₁₄H₁₁NO₅
Molecular Weight 228.25 g/mol [4]273.24 g/mol []
Electronic Effect (Phenoxy) Neutral (

)
Strongly Electron-Withdrawing (

)
H-Bond Acceptors 35
H-Bond Donors 11
Primary Application Validated FBDD Hit (PDB: 6VSE)[5]"SAR by Catalog" Optimization Derivative

Mechanistic Insights: The Causality of the Nitro Substitution

In hit-to-lead optimization, understanding why a substitution alters binding affinity is more important than simply recording the change. 3-(phenoxymethyl)benzoic acid was identified as a novel fragment scaffold binding to MtDHFR[6]. When advancing this hit via "SAR by catalog," substituting it with this compound introduces competing mechanistic effects:

  • Inductive and Resonance Withdrawal: The para-nitro group exerts strong -I (inductive) and -R (resonance) effects. This pulls electron density away from the ether oxygen linking the two rings.

  • Reduced Basicity of the Ether Linkage: Because the electron density on the ether oxygen is depleted, its ability to act as a hydrogen bond acceptor within the target's active site is significantly diminished. If the original fragment relied on this ether oxygen to coordinate with a backbone amide in MtDHFR, the nitro derivative might exhibit reduced affinity.

  • Introduction of a New Interaction Vector: Conversely, the nitro group itself introduces two new, highly polarized oxygen atoms at the para position. If the MtDHFR binding pocket has an available hydrogen bond donor (e.g., an arginine or lysine residue) in that specific vector, the nitro derivative could form a novel, high-affinity interaction, drastically improving the

    
    .
    

ElectronicEffects A para-Nitro Substitution (Strong EWG) B Decreased Electron Density on Phenoxy Ring A->B D New H-Bond Acceptor (NO2 group) A->D C Reduced Basicity of Ether Oxygen B->C E Altered Target Binding (e.g., MtDHFR pocket) C->E D->E

Electronic effects of the para-nitro substitution on target binding.

Self-Validating Experimental Workflows

To objectively compare the performance of these two compounds, researchers must employ orthogonal biophysical techniques. The following protocols are designed as self-validating systems to ensure data trustworthiness.

Protocol 1: Binding Affinity via Saturation Transfer Difference (STD) NMR

STD-NMR is highly sensitive to transient, low-affinity interactions typical of fragment scaffolds (K_d in the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 to 

range).
  • Step 1: Buffer Preparation: Prepare 500 µL of NMR buffer consisting of 50 mM sodium phosphate (pH 7.5), 100 mM NaCl, and 10% D₂O.

  • Step 2: Complex Assembly: Add purified MtDHFR protein to a final concentration of 10 µM. Crucially, add 100 µM of NADPH cofactor. Causality: NADPH stabilizes the holoenzyme conformation, which is the physiologically relevant state for inhibitor binding.

  • Step 3: Ligand Addition: Introduce the test compound (either the unsubstituted or nitro-derivative) at 1 mM, creating a 100-fold ligand excess.

  • Step 4: Acquisition: Acquire STD-NMR spectra using a pulse sequence with selective protein saturation (e.g., at -0.5 ppm, targeting methyl groups of aliphatic residues) and a reference spectrum (saturation at 40 ppm).

  • Step 5: Self-Validation: Calculate the amplification factor (

    
    ). Run a parallel control sample containing only the ligand and buffer (no protein) to definitively rule out false positives caused by direct ligand excitation or non-specific aggregation.
    
Protocol 2: Structural Validation via X-Ray Crystallography

To confirm exactly how the nitro group alters the binding pose compared to the parent fragment (PDB: 6VSE)[7], X-ray crystallography is required.

  • Step 1: Protein Concentration: Purify MtDHFR and concentrate to 10–15 mg/mL in a 20 mM HEPES buffer (pH 7.5).

  • Step 2: Co-Crystallization: Set up vapor diffusion (hanging drop) plates. Mix the protein 1:1 with a reservoir solution containing 20–30% PEG 4000 and 0.1 M sodium acetate (pH 4.5). Supplement the drop with 2 mM NADPH and 5 mM of the test compound.

  • Step 3: Harvesting: Once crystals form (typically 3–7 days), harvest them, briefly soak in a cryoprotectant (reservoir solution + 20% glycerol), and flash-freeze in liquid nitrogen.

  • Step 4: Data Collection & Resolution: Collect diffraction data at a synchrotron source. Self-Validation: Solve the structure using molecular replacement with an apo-MtDHFR search model. The presence of the ligand is only validated if clear electron density is observed in the unbiased

    
     omit map at a threshold of 
    
    
    
    .

FBDD A Fragment Library (e.g., 3-(phenoxymethyl)benzoic acid) B Primary Screening (STD-NMR & Thermal Shift) A->B C Structural Validation (X-ray Crystallography - PDB: 6VSE) B->C D SAR by Catalog (Test this compound) C->D E Lead Optimization (Affinity & Selectivity Profiling) D->E

Fragment-based drug discovery workflow for MtDHFR inhibitors.

Conclusion

While 3-(phenoxymethyl)benzoic acid serves as an excellent, neutral starting fragment with validated binding to MtDHFR, this compound provides a critical evolutionary step in SAR development. The nitro derivative tests the spatial and electronic limits of the binding pocket, determining whether the introduction of a strong electron-withdrawing group and a new hydrogen-bond acceptor vector will yield a higher-affinity lead compound or result in steric/electronic repulsion.

References

  • Ribeiro, J. A., et al. (2020). "Using a Fragment-Based Approach to Identify Alternative Chemical Scaffolds Targeting Dihydrofolate Reductase from Mycobacterium tuberculosis." ACS Infectious Diseases, 6(8), 2192-2201. Available at:[Link]

  • RCSB Protein Data Bank. (2020). "PDB 6VSE: Mycobacterium tuberculosis dihydrofolate reductase in complex with 3-(phenoxymethyl)benzoic acid(fragment 14)." Available at: [Link]

Sources

Comparative Crystallographic and Functional Guide to 3-[(4-Nitrophenoxy)methyl]benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Significance

The 3-[(4-nitrophenoxy)methyl]benzoic acid scaffold (CAS 832739-66-9)[] and its positional isomers represent a privileged class of building blocks in medicinal chemistry. Characterized by a flexible ether or methyl-ether linkage connecting a hydrophobic nitrophenoxy tail and a polar benzoic acid head, these derivatives have emerged as highly potent inhibitors for critical therapeutic targets. Notably, they exhibit strong uncompetitive inhibition against Mycobacterium tuberculosis dihydrofolate reductase (MtDHFR) for tuberculosis treatment[2] and human dihydroorotate dehydrogenase (DHODH) for managing rheumatoid arthritis and various cancers[3],[4].

This guide objectively compares the crystallographic data of key nitrophenoxy benzoic acid derivatives, explaining how their solid-state geometry dictates their biological binding modes, and provides a self-validating experimental protocol for their synthesis and crystallization.

Crystallographic Data Comparison

Understanding the solid-state geometry of these derivatives provides direct causality for their biological efficacy. The torsional angles between the aryl rings and the central linkage dictate the molecule's 3D conformation. For instance, highly active DHODH inhibitors must adapt to the shape of the binding pocket; the flexible linker allows the molecule to orient its hydrophobic and hydrophilic ends optimally[3].

Below is an objective comparison of the crystallographic parameters of two closely related derivatives: the 2-isomer acid and the 4-isomer methyl ester.

Table 1: Quantitative Crystallographic Parameters
CompoundSpace GroupCrystal Systema (Å)b (Å)c (Å)Volume (ų)Z'
2-(4-Nitrophenoxy)benzoic acid [5]P-1Triclinic7.849514.084717.23251701.53
Methyl 4-[(4-nitrophenoxy)methyl]benzoate [6]P2₁/cMonoclinic7.10917.092N/AN/A1

Crystallographic Insights: The triclinic P-1 structure of 2-(4-nitrophenoxy)benzoic acid is particularly notable because it crystallizes with three independent molecules in the asymmetric unit (Z'=3)[5]. The molecules are linked by O—H···O hydrogen bonds into complex


 dimers[5]. This dimerization in the solid state is a critical predictive model for biological activity, as it mimics the polar interactions the benzoic acid moiety undergoes with residues like Q47 and R136 in the DHODH binding site[3].

Structure-Activity Relationship (SAR) & Mechanistic Insights

The biological performance of this compound derivatives is a direct consequence of their structural compartmentalization:

  • Hydrophobic Tail: The 4-nitrophenoxy group acts as a hydrophobic anchor, interacting with residues like M43 and F98 at the hydrophobic entrance of the DHODH enzyme[3].

  • Flexible Linker: The ether/methyl linkage provides the necessary torsional flexibility to navigate into independent backpockets, such as the uncompetitive allosteric site in MtDHFR[2],[7].

  • Hydrophilic Head: The benzoic acid moiety occupies the polar end of the binding site, forming essential hydrogen bonds[3].

BindingMechanism N1 This compound Scaffold N2 Diaryl Ether/Methyl Linkage (Torsional Flexibility) N1->N2 N3 4-Nitrophenoxy Group (Hydrophobic Entrance) N2->N3 N4 Benzoic Acid Moiety (Polar End H-Bonding) N2->N4 N5 Target Enzyme Inhibition (MtDHFR / DHODH) N3->N5 Hydrophobic Interactions N4->N5 Q47/R136 H-bonds

Mechanistic binding pathway of nitrophenoxy benzoic acid derivatives to target enzymes.

Experimental Protocols: Synthesis & Crystallization

To achieve diffraction-quality crystals and reliable biological assay results, the experimental workflow must be a self-validating system. Even trace impurities can disrupt the delicate C—H···O and C—H···π(arene) soft hydrogen bonds required to form the three-dimensional crystal framework[5].

Step-by-Step Methodology

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Procedure: React 4-nitrophenol with 3-(bromomethyl)benzoic acid in the presence of a weak base (e.g.,

    
    ) in a polar aprotic solvent like DMF[8].
    
  • Causality: The SNAr mechanism facilitates the formation of the ether bond. A weak base is chosen to deprotonate the phenol without causing unwanted side reactions with the carboxylic acid moiety.

Step 2: Self-Validating Reaction Monitoring

  • Procedure: Monitor the reaction strictly via Thin Layer Chromatography (TLC)[8].

  • Causality: The reaction must only be quenched when the starting material spot completely disappears. Unreacted starting materials act as crystallization inhibitors, preventing the formation of the necessary

    
     dimers[5].
    

Step 3: Product Isolation & Purification

  • Procedure: Extract the mixture using ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via flash column chromatography if necessary.
    

Step 4: Slow Evaporation Crystallization

  • Procedure: Dissolve the highly pure compound in a binary solvent system (e.g., dichloromethane/methanol). Allow the solvent to evaporate slowly at ambient temperature (20-25°C) in a vibration-free environment.

  • Causality: Slow evaporation ensures the thermodynamic control of the crystal lattice, yielding colorless lath crystals (approx. 0.15 × 0.06 × 0.02 mm) suitable for X-ray diffraction[5].

Step 5: X-Ray Diffraction Validation

  • Procedure: Mount the single crystal on a diffractometer (e.g., using Mo Kα radiation)[5].

  • Causality: Solving the crystal structure validates the torsional angles and confirms the absence of polymorphic impurities, ensuring the compound is structurally primed for biological assays.

ExperimentalWorkflow S1 Nucleophilic Aromatic Substitution (SNAr Reaction) S2 TLC Monitoring & Product Isolation S1->S2 Yield Optimization S3 Slow Evaporation Crystallization S2->S3 High Purity Required S4 X-Ray Diffraction (Space Group Determination) S3->S4 Single Crystal Selection S5 Structural Validation & Data Refinement S4->S5 Geometric Analysis

Step-by-step synthetic and crystallographic validation workflow for benzoic acid derivatives.

Conclusion

Comparing the crystallographic data of this compound derivatives reveals that their conformational flexibility and hydrogen-bonding capacity are the primary drivers of their biological efficacy. By strictly adhering to self-validating synthetic and crystallization protocols, researchers can isolate specific polymorphs that accurately reflect the active binding conformations required for MtDHFR and DHODH inhibition.

References

  • Design of lead compound 11 and strategies of modification Source: ResearchGate URL:[Link]

  • 2-(4-Nitrophenoxy)benzoic acid: a three-dimensional hydrogen-bonded framework in a triclinic structure having Z' = 3 Source: Acta Crystallographica Section C (IUCr) URL:[Link]

  • Design, Synthesis and Biological Activity of Novel Substituted 3-benzoic Acid Derivatives as MtDHFR Inhibitors Source: Bioorganic & Medicinal Chemistry (Elsevier) URL:[Link]

Sources

Safety Operating Guide

3-[(4-Nitrophenoxy)methyl]benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal Procedures for 3-[(4-Nitrophenoxy)methyl]benzoic acid

As a Senior Application Scientist, I frequently oversee the integration of novel building blocks into drug discovery pipelines. This compound (CAS: 832739-66-9) is a highly versatile nitroaromatic carboxylic acid used in the synthesis of complex active pharmaceutical ingredients (APIs). However, its structural features—specifically the electron-withdrawing nitro group and the acidic carboxylate—present unique logistical and safety challenges.

This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations and protecting laboratory personnel.

Chemical Profile and Mechanistic Hazard Assessment

To design an effective disposal strategy, we must first understand the physicochemical properties driving the compound's behavior. The table below summarizes the critical data required for risk assessment[1].

Property / HazardSpecificationOperational Implication
Chemical Name This compoundContains an ether linkage, a carboxylic acid, and a nitroaromatic ring.
CAS Number 832739-66-9Essential for manifesting waste profiles accurately.
Molecular Weight 273.25 g/mol Heavy organic particulate; prone to settling in liquid suspensions.
GHS Hazard Codes H302, H315, H319, H335Acute toxicity (oral); causes skin, eye, and respiratory irritation.
Signal Word Warning (GHS07)Requires localized exhaust ventilation (fume hood) during handling.

Causality of Hazards: The presence of the nitro (-NO2) group on the phenoxy ring significantly alters the molecule's degradation profile. Nitroaromatics are notoriously recalcitrant in the environment because the electron-withdrawing nature of the nitro group resists the oxidative degradation pathways common in microbial metabolism[2]. Furthermore, thermal destruction of this compound generates highly toxic nitrogen oxides (NOx), necessitating specialized incineration equipment rather than standard combustion[2].

Standard Operating Procedures (SOP): Waste Segregation and Disposal

The following step-by-step methodologies are designed to be self-validating—meaning each step contains a built-in check to prevent downstream failures.

Protocol A: Solid Waste Management (Powders, PPE, and Consumables) Solid waste includes unreacted starting material, contaminated weigh boats, spatulas, and filter papers.

  • Collection & Segregation: Gather all contaminated solid materials.

    • Validation Check: Ensure no reactive metals or strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) are placed in the same bin, as nitro groups can undergo highly exothermic reduction reactions.

  • Primary Containment: Place the waste in a chemically compatible, sealable high-density polyethylene (HDPE) container. Avoid metal containers to prevent slow degradation or salt formation with the carboxylic acid moiety.

  • Secondary Containment: Double-bag the HDPE container in 6-mil polyethylene bags to prevent particulate aerosolization during transit.

  • Labeling: Affix a hazardous waste label clearly stating: "Hazardous Solid Waste - Nitroaromatic Compound (Toxic/Irritant) - CAS 832739-66-9".

  • Disposal Routing: Transfer to a licensed hazardous waste facility. The EPA recommends that small to medium amounts of nitroaromatics be destroyed via a properly designed chemical waste incinerator[2].

    • Critical Requirement: Verify with your waste vendor that their incinerator is equipped with an alkaline afterburner/scrubber to neutralize NOx emissions. If incineration is unavailable, disposal in a RCRA Subtitle C approved hazardous waste landfill is the secondary option[2][3].

Protocol B: Liquid Waste Management (Reaction Mixtures and Washes) Liquid waste typically consists of the compound dissolved in organic solvents (e.g., DMF, DMSO, DCM) or suspended in aqueous washes.

  • Stream Identification: Separate liquid waste into "Halogenated Organic," "Non-Halogenated Organic," and "Aqueous" streams.

    • Validation Check: Review the solvent composition. If mixed with solvents like toluene or methyl ethyl ketone, the waste may fall under specific EPA F-codes (e.g., F005) requiring distinct regulatory tracking[3].

  • Aqueous pH Adjustment: For aqueous washes containing the dissolved carboxylate salt of the compound, adjust the pH to 6–8 using dilute HCl or NaOH before transferring to the final waste carboy.

    • Causality: Highly acidic or basic waste can compromise the integrity of the storage carboy or cause unexpected precipitation of the free acid, leading to hazardous sludge buildup.

  • Carboy Storage: Store in vented, grounded HDPE carboys to prevent pressure buildup from solvent off-gassing.

  • Disposal Routing: Liquid waste should be subjected to fuel blending and subsequent liquid chemical incineration at a permitted facility[2].

Accidental Spill Response and Decontamination

In the event of a localized benchtop spill, immediate action is required to prevent respiratory exposure to the irritating powder[1].

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity.

  • PPE Donning: Ensure the responder is wearing a fit-tested N95 or P100 particulate respirator, nitrile gloves, and chemical safety goggles.

  • Powder Wetting (Crucial Step): Lightly mist the spilled powder with a compatible solvent (e.g., isopropanol or water) to suppress hazardous dust generation. Do not dry sweep.

  • Collection: Use a damp absorbent pad to wipe up the wetted material. Place all cleanup materials into a designated solid hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a mild alkaline detergent solution to ensure the complete removal of residual carboxylic acid derivatives, followed by a final water wipe.

Waste Workflow Visualization

The following diagram illustrates the logical decision tree for routing this compound waste streams to ensure regulatory compliance and environmental safety.

WasteWorkflow Start This compound Waste Generation Solid Solid Waste (Powder, PPE, Consumables) Start->Solid Liquid Liquid Waste (Reaction Solutions, Washes) Start->Liquid Incinerator High-Temp Incinerator (Equipped with NOx Scrubber) Solid->Incinerator Primary Route Landfill RCRA Subtitle C Hazardous Landfill Solid->Landfill Secondary Route Organic Organic Solvents (e.g., DMF, DMSO, DCM) Liquid->Organic Aqueous Aqueous Waste (pH Neutralized) Liquid->Aqueous Organic->Incinerator Fuel Blending Aqueous->Incinerator Specialized Treatment

Figure 1: Decision matrix for the segregation and disposal of this compound.

Conclusion

Proper management of this compound requires a proactive approach that respects its dual nature as both an acidic irritant and a recalcitrant nitroaromatic. By implementing these self-validating protocols, laboratories can ensure uninterrupted operational efficiency while maintaining the highest standards of safety and environmental stewardship.

References

  • [2] Title: Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report Source: U.S. Environmental Protection Agency (EPA) URL:

  • [1] Title: this compound | 832739-66-9 Source: Sigma-Aldrich URL:

  • [3] Title: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste Source: eCFR URL:

Sources

Personal protective equipment for handling 3-[(4-Nitrophenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 3-[(4-Nitrophenoxy)methyl]benzoic acid

This guide provides essential safety and logistical information for the handling of this compound. As a compound featuring both a nitrophenoxy and a benzoic acid moiety, it requires careful handling based on the known hazards of these functional groups. This document is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Immediate Safety Briefing: Hazard Assessment

Potential Hazards Include:

  • Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin.[4]

  • Skin and Eye Irritation: Likely to cause serious irritation upon contact.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[1][2][3][4]

Given these potential risks, a conservative approach to handling, including the consistent use of appropriate Personal Protective Equipment (PPE), is mandatory.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is fundamental to minimizing exposure. The following table outlines the recommended PPE for handling this compound.

PPE Category Recommendation Specification/Standard Rationale
Hand Protection Chemically resistant gloves (Nitrile, Neoprene).[5][6]Category III (EN 374)[7]To prevent skin contact and absorption.
Eye Protection Chemical safety goggles or a face shield.[5][6][8]ANSI Z87.1[9]To protect against splashes and airborne particles.[5]
Body Protection Flame-resistant, fully buttoned lab coat.[8]Nomex® or equivalent.To protect skin from spills and prevent clothing contamination.
Respiratory Protection NIOSH-approved N95 or higher-rated respirator.[5]NIOSH (US) or EN 149 (Europe)To prevent inhalation of fine powders, especially during weighing and transfer.[5]
Foot Protection Closed-toe, chemical-resistant shoes.[6][8]---To protect feet from spills.

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for safe handling and minimizing contamination risk.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.[10]

  • Keep the container tightly closed when not in use.[2][4][10]

  • Ensure the storage area is clearly labeled with the appropriate hazard warnings.[6][8]

Handling and Use: A Step-by-Step Protocol
  • Preparation: Before handling, ensure a designated work area, preferably a chemical fume hood, is clean and uncluttered.[5] Cover the work surface with absorbent, disposable bench paper.[11]

  • PPE Donning: Put on all required PPE as outlined in the table above and visualized in the workflow diagram below.

  • Weighing and Transfer:

    • Whenever possible, handle the solid compound within a chemical fume hood to minimize inhalation exposure.[11]

    • Use an analytical balance with a draft shield to prevent the dispersal of fine powders.[11]

    • Utilize weigh boats and spatulas to handle the powder, minimizing the creation of dust.[5][11]

    • Keep containers closed as much as possible during transfer.[11]

  • Dissolution: When preparing solutions, add the solid to the solvent slowly. If working with a volatile solvent, perform this step in a fume hood.[6]

  • Post-Handling:

    • Clean all equipment and the work area thoroughly after use.

    • Wipe down surfaces with an appropriate solvent, such as 60-70% ethanol, followed by soap and water.[12][13]

    • Properly doff and dispose of single-use PPE.

PPE Workflow Diagram

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Work Handling Chemical Don4->Work Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 End Exiting Lab / Hand Washing Doff4->End Start Entering Lab Start->Don1 Work->Doff1

Caption: PPE Donning and Doffing Workflow.

Spill and Emergency Response

  • Small Spills: For minor spills of the solid, first, ensure all ignition sources are removed.[12][13] Dampen the material with 60-70% ethanol to prevent dust formation and carefully transfer it to a labeled hazardous waste container.[12][13] Clean the spill area with absorbent paper dampened with the same ethanol solution, followed by a thorough wash with soap and water.[12][13]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4][12] Seek medical attention if irritation develops.[12]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[4] Seek immediate medical attention.[12]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][14]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal is a critical final step to prevent environmental contamination and ensure the safety of waste handlers.

  • Waste Segregation: All solid waste contaminated with this compound, including used gloves, bench paper, and weighing paper, must be collected in a designated and clearly labeled hazardous waste container.

  • Containerization: Use sealed, chemically resistant containers for waste collection.

  • Regulatory Compliance: All waste disposal must adhere to local, regional, and national hazardous waste regulations.[4] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

By adhering to these detailed safety and handling protocols, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment.

References

  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole - Benchchem. (n.d.).
  • Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 3-Methyl-4-nitrobenzoic acid | C8H7NO4 | CID 18370 - PubChem. (n.d.).
  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26).
  • Personal protective equipment for handling 3-Nitrofluoranthen-9-ol - Benchchem. (n.d.).
  • 3-METHYL-4-NITROBENZOIC ACID - CAMEO Chemicals - NOAA. (n.d.).
  • Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions. (n.d.).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
  • Safe Laboratory Practices in Chemistry - Harvey Mudd College. (2015, October 29).
  • Chemical Handling and Storage - Environmental Health and Safety - Iowa State University. (n.d.).
  • nitro razredčilo - Chemius. (n.d.).
  • Safety Data Sheet - Cayman Chemical. (2025, September 17).
  • 3-Methyl-4-nitrobenzoic acid SDS, 3113-71-1 Safety Data Sheets - ECHEMI. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, November 16).
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • 3-Nitrobenzoic acid - Safety Data Sheet. (2014, June 28).
  • SAFETY DATA SHEET - TCI Chemicals. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.